Product packaging for Chloroacetamido-peg4-nhs ester(Cat. No.:)

Chloroacetamido-peg4-nhs ester

Cat. No.: B606651
M. Wt: 438.9 g/mol
InChI Key: BPWFCYSNJLMFRO-UHFFFAOYSA-N
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Description

Chloroacetamido-PEG4-NHS ester is a versatile heterobifunctional reagent designed for the stable conjugation of biomolecules. Its core value lies in a dual-reactive design: an NHS ester terminus that reacts efficiently with primary amines to form stable amide bonds, and a chloroacetamide group that acts as an alkylating agent for nucleophilic residues such as thiols, enabling robust and flexible crosslinking strategies. The integrated PEG4 spacer is a critical component, significantly enhancing the hydrophilicity and solubility of conjugate complexes in aqueous media, which is essential for maintaining the stability and functionality of biotherapeutics in physiological conditions. This linker is instrumental in advanced research applications, particularly in constructing precisely defined antibody-drug conjugates (ADCs) and facilitating site-specific protein modifications. Its utility is exemplified in cutting-edge synthetic biology platforms, such as the programmable SMART (Splicing-Modulated Actuation upon Recognition of Targets) system developed by Princeton University, where it was employed to fine-tune cellular response dynamics and optimize the performance of protein actuators on living cell surfaces . By enabling the creation of custom molecular architectures, this compound provides researchers with a powerful tool to drive innovation in drug delivery, nanotechnology, and the development of novel bio-therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27ClN2O9 B606651 Chloroacetamido-peg4-nhs ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWFCYSNJLMFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Chloroacetamido-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Chloroacetamido-PEG4-NHS ester, a heterobifunctional crosslinker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a versatile chemical tool designed with distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its structure features a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester, enabling sequential or orthogonal conjugation to different functional groups.[1][2][3]

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[][5] This reaction is most efficient in the pH range of 7.2 to 8.5.[][6]

The chloroacetamide group provides a reactive chlorine atom that can undergo nucleophilic substitution reactions, typically with thiol groups from cysteine residues, although it can react with other nucleophiles as well.[1][2] The chlorine atom serves as a good leaving group, facilitating the formation of a stable thioether bond.[1][2]

The tetra-polyethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1][2] This property is particularly beneficial in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the final bioconjugate.[7]

A diagram illustrating the bifunctional nature of this compound is provided below:

Bifunctional Nature of this compound cluster_0 This compound cluster_1 Reactive Partners Linker NHS Ester PEG4 Spacer Chloroacetamide Amine Primary Amine (-NH2) Linker:nhs->Amine Amide Bond Formation Thiol Thiol Group (-SH) Linker:chloro->Thiol Thioether Bond Formation ProteinA Molecule A (e.g., Antibody) ProteinB Molecule B (e.g., Drug Payload) Amine->ProteinA Thiol->ProteinB

Bifunctional reactivity of the linker.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes its general properties and includes representative data for similar PEGylated NHS esters.

PropertyValueSource/Comment
Chemical Formula C₁₇H₂₇ClN₂O₉[1]
Molecular Weight 438.14 g/mol [1]
CAS Number 1353011-95-6[1]
Purity Typically ≥95%[1]
Appearance White to off-white solid or oilGeneral observation for similar compounds.
Solubility Soluble in organic solvents (DMSO, DMF). The PEG spacer enhances aqueous solubility.[8]
NHS Ester Reactivity Optimal pH for reaction with primary amines is 8.3-8.5.[6]
NHS Ester Stability Susceptible to hydrolysis, which increases with pH. Half-life is significantly shorter at higher pH.[9]
Storage Conditions -20°C, desiccated to prevent hydrolysis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, focusing on the preparation of an Antibody-Drug Conjugate (ADC).

General Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating this compound to an antibody via its lysine residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the solution due to the hydrolytic instability of the NHS ester.[10]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[10]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Purify the resulting chloroacetamide-functionalized antibody from unreacted linker and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Conjugation of a Thiol-Containing Payload

This protocol describes the subsequent conjugation of a thiol-containing drug payload to the chloroacetamide-functionalized antibody.

Materials:

  • Chloroacetamide-functionalized antibody (from section 3.1).

  • Thiol-containing drug payload.

  • Reaction Buffer: PBS, pH 7.2-7.4.

Procedure:

  • Prepare Payload Solution: Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a molar excess of the payload solution to the chloroacetamide-functionalized antibody solution. The exact molar ratio should be optimized for the specific antibody and payload.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final Antibody-Drug Conjugate (ADC) using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[11]

Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows involving this compound.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the step-by-step process for creating an ADC using this compound.

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis start Start antibody_prep 1. Antibody Preparation (Buffer Exchange to pH 8.3-8.5) start->antibody_prep conjugation1 3. First Conjugation (Antibody + Linker) antibody_prep->conjugation1 linker_prep 2. Prepare Chloroacetamido-PEG4-NHS Ester Solution in DMSO/DMF linker_prep->conjugation1 quench1 4. Quench Unreacted NHS Ester (Tris or Glycine) conjugation1->quench1 purification1 5. Purification (Desalting/Dialysis) quench1->purification1 conjugation2 7. Second Conjugation (Functionalized Antibody + Payload) purification1->conjugation2 payload_prep 6. Prepare Thiol-Payload Solution payload_prep->conjugation2 purification2 8. Final ADC Purification (SEC/HIC) conjugation2->purification2 analysis 9. ADC Characterization (DAR, Purity, etc.) purification2->analysis end End analysis->end

Step-by-step ADC synthesis workflow.

This comprehensive guide serves as a foundational resource for researchers and professionals in drug development, providing essential information and protocols for the effective use of this compound in creating advanced bioconjugates.

References

A Technical Guide to Chloroacetamido-PEG4-NHS Ester in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and specific linkage of biomolecules. This guide provides an in-depth examination of its properties, primary applications, and detailed protocols for its use in a research setting.

Core Concepts and Chemical Properties

At its core, this compound is an advanced chemical tool designed for covalently linking two different molecules. Its structure can be deconstructed into three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins. The reaction forms a stable and irreversible amide bond.[1]

  • Chloroacetamido Group: This group serves as a selective alkylating agent for sulfhydryl (thiol, -SH) groups, which are present in the amino acid cysteine. The reaction proceeds via a nucleophilic substitution, resulting in a stable thioether bond.[2]

  • PEG4 Spacer: The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that separates the two reactive ends. The PEG spacer enhances the water solubility of the entire conjugate, reduces the potential for aggregation, and can minimize steric hindrance between the conjugated molecules.[1][][4]

This dual reactivity allows for controlled, sequential conjugation. For instance, a protein can be reacted first via its abundant lysine residues, and the resulting complex can then be conjugated to a second, thiol-containing molecule.

Physicochemical and Reactivity Data

The following table summarizes the key properties of this compound.

PropertyValueCitation(s)
CAS Number 1353011-96-6[2][5][6]
Molecular Formula C₁₇H₂₇ClN₂O₉[2][5][6]
Molecular Weight ~438.9 g/mol [5][6]
Spacer Arm Length ~24.4 Å (Estimated)
Reactive Group 1 N-Hydroxysuccinimide (NHS) Ester[1][2]
Target 1 Primary Amines (-NH₂)[1][2]
Reactive Group 2 Chloroacetamido[2]
Target 2 Sulfhydryls (-SH)[2]
Linkage Type Non-cleavable

Estimation of Spacer Arm Length: Based on the extended lengths of the constituent atoms (PEG unit ≈ 3.5 Å, Chloroacetamido group ≈ 4.9 Å, NHS ester linkage ≈ 5.0 Å).

Primary Research Applications

The principal use of this compound is in the precise construction of complex biomolecular conjugates.

Antibody-Drug Conjugates (ADCs)

A major application is in the development of ADCs for targeted cancer therapy.[1] In a common strategy, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody (mAb). The chloroacetamido group is then available to react with a thiol-containing cytotoxic drug, tethering the potent payload to the tumor-targeting antibody. The hydrophilic PEG linker can improve the ADC's pharmacokinetic properties and prevent aggregation caused by hydrophobic drugs.[][4]

PROTAC Development

This linker is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Protein-Peptide and Protein-Labeling Studies

Researchers utilize this crosslinker to study protein-protein interactions, immobilize proteins on surfaces, or attach specific probes (like fluorescent dyes or biotin) to proteins. For example, a protein of interest can be modified with the linker via its amines, followed by the attachment of a cysteine-containing peptide or a thiol-modified label.

Experimental Protocols and Methodologies

Successful conjugation requires careful control of reaction conditions, particularly pH, to ensure specificity and efficiency.

Reaction Condition Optimization

The two reactive ends of the linker have different optimal pH ranges for their reactions. This difference can be exploited for sequential conjugations.

ParameterNHS Ester Reaction (Amine Target)Chloroacetamido Reaction (Thiol Target)
Optimal pH 7.2 - 8.58.0 - 9.0
Rationale Balances amine deprotonation (for nucleophilicity) against NHS ester hydrolysis, which is rapid at pH > 8.5.Ensures the sulfhydryl group is sufficiently deprotonated to the more nucleophilic thiolate anion (RS⁻).
Common Buffers Phosphate-buffered saline (PBS), Bicarbonate buffer. Avoid amine-containing buffers like Tris or glycine.Borate buffer, Bicarbonate buffer, HEPES.
Temperature Room Temperature (20-25°C) or 4°C.Room Temperature (20-25°C).
Reaction Time 30 minutes to 2 hours.1 to 4 hours.
General Protocol for Two-Step ADC Conjugation

This protocol outlines a representative procedure for conjugating a thiol-containing drug to an antibody.

Step 1: Antibody Modification with the Linker (Targeting Amines)

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 8.0, with 1 mM DTPA to prevent disulfide bond formation).

Step 2: Conjugation of Thiol-Containing Drug (Targeting Sulfhydryls)

  • Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

  • Conjugation: Add the drug to the purified, linker-modified antibody at a molar excess of approximately 2-5 fold over the antibody.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as N-acetylcysteine or cysteine, to a final concentration of ~10 mM to react with any remaining chloroacetamido groups.

  • Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug and quenching agent.

  • Characterization: Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Mechanisms

Diagrams can clarify the complex relationships in bioconjugation chemistry.

Chemical Reaction Pathway

The diagram below illustrates the two-step reaction mechanism of the linker.

G cluster_0 cluster_1 Ab Antibody (Lys-NH₂) Intermediate Antibody-Linker Conjugate Ab->Intermediate Step 1: NHS Ester Reaction (pH 7.2-8.5) Forms Amide Bond Linker Chloroacetamido- PEG4-NHS Ester FinalADC Final Antibody-Drug Conjugate (ADC) Intermediate->FinalADC Step 2: Chloroacetyl Reaction (pH 8.0-9.0) Forms Thioether Bond Drug Drug (-SH)

Sequential reaction mechanism of the crosslinker.
Experimental Workflow for ADC Synthesis

This workflow diagram outlines the key stages from initial reagents to the final, characterized product.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Final Purification & Analysis A1 Prepare Antibody in Amine-Free Buffer (pH 7.4) A2 Add Linker in DMSO A1->A2 A3 Incubate (1-2h, RT) A2->A3 A4 Purify via Desalting Column A3->A4 B1 Add Thiol-Drug to Modified Antibody (pH 8.0) A4->B1 B2 Incubate (1-2h, RT) B1->B2 B3 Quench Reaction (e.g., Cysteine) B2->B3 C1 Purify ADC via SEC B3->C1 C2 Characterize DAR (HIC/MS) C1->C2

Workflow for synthesizing an Antibody-Drug Conjugate.
Logical Relationship: pH and NHS Ester Reactivity

This diagram illustrates the critical balance governed by pH during the NHS ester reaction.

ph_logic pH Reaction pH low_pH Low pH (< 7.0) pH->low_pH optimal_pH Optimal pH (7.2 - 8.5) pH->optimal_pH high_pH High pH (> 8.5) pH->high_pH protonation Amine is Protonated (-NH₃⁺) (Non-Nucleophilic) low_pH->protonation leads to conjugation Successful Conjugation (Stable Amide Bond) optimal_pH->conjugation favors hydrolysis NHS Ester Hydrolyzes Rapidly (Becomes Non-Reactive) high_pH->hydrolysis leads to

The influence of pH on NHS ester reaction outcomes.

References

An In-depth Technical Guide to the Mechanism and Application of Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Heterobifunctional Crosslinker for Precise Bioconjugation

Chloroacetamido-PEG4-NHS ester is a versatile, heterobifunctional crosslinking reagent designed for the precise and stable covalent modification of biomolecules.[1][2][3][4] Its unique architecture, featuring two distinct reactive moieties at either end of a hydrophilic tetraethylene glycol (PEG4) spacer, enables a controlled, two-step conjugation strategy. This attribute is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise control over stoichiometry and linkage stability is paramount.[1][2]

The molecule's structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3][4]

  • Chloroacetamide Group: This moiety serves as a reactive site for nucleophilic substitution, with the chlorine atom acting as a good leaving group. It exhibits a strong preference for reacting with thiol groups, particularly the side chain of cysteine residues.[2][3][4]

  • Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker imparts hydrophilicity to the molecule and the resulting conjugate, which can improve solubility and reduce aggregation.[2][3][4]

Mechanism of Action: A Two-Step Orthogonal Reaction

The utility of this compound lies in the orthogonal reactivity of its two terminal groups, allowing for a sequential and controlled conjugation process.

Step 1: Amine-Reactive NHS Ester Conjugation

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., a protein, antibody, or peptide). This reaction occurs readily under neutral to slightly basic conditions (pH 7-9) and results in the formation of a stable amide bond.[5] The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, the reaction is typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS).[6]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Linker This compound Intermediate Intermediate Conjugate (Stable Amide Bond) Linker->Intermediate Reaction with Primary Amine (pH 7-9) Protein1 Biomolecule 1 (with Primary Amine, e.g., Lysine) Protein1->Intermediate NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group

Step 2: Thiol-Reactive Chloroacetamide Conjugation

Following the initial conjugation and purification to remove unreacted linker, the chloroacetamide group on the intermediate conjugate is available to react with a second biomolecule containing a thiol (sulfhydryl) group, most commonly a cysteine residue. This reaction proceeds via a concerted SN2 nucleophilic substitution mechanism, where the thiol attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond. This reaction is efficient and highly selective for thiols.

Chloroacetamide_Reaction cluster_reactants Reactants cluster_products Products Intermediate Intermediate Conjugate (from Step 1) Final_Conjugate Final Heterobifunctional Conjugate (Stable Thioether Bond) Intermediate->Final_Conjugate SN2 Reaction with Thiol Protein2 Biomolecule 2 (with Thiol Group, e.g., Cysteine) Protein2->Final_Conjugate Chloride_ion Chloride Ion Final_Conjugate->Chloride_ion

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published in a consolidated form, the following table summarizes typical reaction parameters and expected outcomes based on the well-characterized reactivity of its functional groups.

ParameterNHS Ester Reaction with Primary AminesChloroacetamide Reaction with Thiols
Optimal pH 7.0 - 9.07.0 - 8.5
Typical Reaction Time 30 minutes to 4 hours1 to 24 hours
Typical Temperature 4°C to Room TemperatureRoom Temperature
Common Solvents PBS, Borate Buffer, Bicarbonate BufferPBS, Tris Buffer
Molar Excess of Linker 5- to 20-fold over amine-containing moleculeEquimolar to slight excess over thiol
Bond Formed AmideThioether
Bond Stability Highly StableHighly Stable

Experimental Protocols

General Two-Step Conjugation Protocol

This protocol outlines a general workflow for the two-step conjugation of two proteins (Protein-NH₂ and Protein-SH) using this compound. Optimization is recommended for specific applications.

Materials:

  • This compound

  • Protein-NH₂ (containing primary amines)

  • Protein-SH (containing a free thiol)

  • Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Thiol reaction buffer (e.g., 0.1 M PBS, 5 mM EDTA, pH 7.0-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Reaction of this compound with Protein-NH₂

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[6]

    • Prepare a solution of Protein-NH₂ (e.g., 1-10 mg/mL) in the amine-free reaction buffer.[6]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the Protein-NH₂ solution.[6] The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Purification of the Intermediate Conjugate:

    • Remove the excess, unreacted linker using a desalting column equilibrated with the thiol reaction buffer. This step is crucial to prevent the unreacted linker from reacting with the thiol-containing protein in the next step.

Step 2: Reaction of the Intermediate Conjugate with Protein-SH

  • Preparation of Protein-SH:

    • Ensure the thiol group on Protein-SH is reduced and available for reaction. If necessary, treat the protein with a reducing agent like DTT or TCEP followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Immediately combine the purified intermediate conjugate with the Protein-SH solution. A 1:1 to 1.2:1 molar ratio of the intermediate conjugate to Protein-SH is recommended.

    • Incubate the reaction for 2-24 hours at room temperature with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

  • Quenching and Final Purification:

    • (Optional) Quench any unreacted chloroacetamide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove any unreacted proteins and other byproducts.

Experimental_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation A Dissolve Protein-NH2 in Amine-Free Buffer C Incubate Protein-NH2 with Linker A->C B Prepare Linker Stock (DMSO/DMF) B->C D Purify Intermediate (Desalting Column) C->D F Incubate Intermediate with Protein-SH D->F Combine E Prepare Protein-SH (Reduce Thiol if needed) E->F G Purify Final Conjugate (Chromatography) F->G

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and the chloroacetamide group reacts with a thiol-containing drug or a small molecule handle.

  • PROTACs: This linker is suitable for synthesizing PROTACs, which are chimeric molecules that induce the degradation of target proteins. One end of the linker can be attached to a ligand for the target protein and the other end to a ligand for an E3 ubiquitin ligase.[1]

  • Peptide and Protein Labeling: It can be used to label proteins or peptides with fluorescent dyes, biotin, or other reporter molecules for various biochemical and cellular assays.

  • Surface Modification: The linker can be employed to immobilize proteins or other biomolecules onto surfaces that have been functionalized with primary amines or thiols.

Signaling Pathway and Logical Relationship Visualization

The application of this compound is central to the construction of targeted therapies. For instance, in the development of an ADC targeting a cancer cell surface receptor, the linker plays a critical role in the logical relationship between the antibody, the drug, and the target cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (via this compound) Receptor Cancer Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of ADC Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

References

Chloroacetamido-peg4-nhs Ester: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and applications of Chloroacetamido-peg4-nhs ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development. This document details its solubility, stability under various conditions, and provides experimental protocols for its use, adhering to the highest standards of scientific accuracy and data presentation.

Introduction

This compound is a versatile chemical tool featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The NHS ester facilitates the covalent linkage to primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1][4][5] The chloroacetamide group, on the other hand, serves as a stable and efficient reactant for thiol groups, particularly the side chains of cysteine residues.[6] The inclusion of the PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[1][2][3][4][5]

Physicochemical Properties

Solubility

Table 1: General Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[7][8][9]Recommended for preparing stock solutions.
Dimethylformamide (DMF)Soluble[7][8]Anhydrous DMF is preferred to prevent hydrolysis.
Dichloromethane (DCM)Soluble[7]
WaterLow to Moderate[1][2][3][4][5][9]The PEG spacer enhances aqueous solubility compared to non-PEGylated counterparts. However, for conjugation reactions, it is typically dissolved in an organic solvent first.

Note: It is crucial to use anhydrous solvents for dissolving the reagent to prevent premature hydrolysis of the NHS ester.[7]

Stability and Hydrolysis

The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. This reaction is a competing pathway to the desired aminolysis and is highly dependent on pH and temperature. The chloroacetamide group is generally more stable under the conditions typically used for NHS ester reactions.

The rate of NHS ester hydrolysis increases significantly with rising pH.[8][10] At neutral to slightly alkaline pH, where the conjugation reaction with amines is most efficient, a balance must be struck to minimize hydrolysis.

Table 2: General Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[10]
8.6410 minutes[10]
7.0-9.0Room TemperatureHydrolyzes within hours[8]

For optimal performance, it is strongly recommended to prepare solutions of this compound immediately before use and to avoid storing it in solution.[7] The solid reagent should be stored at -20°C or -5°C under desiccated conditions.[4][11]

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its ability to selectively react with two different functional groups, enabling the crosslinking of biomolecules or the attachment of payloads to specific sites.

Reaction with Primary Amines

The NHS ester reacts with unprotonated primary amines, typically found on lysine residues and the N-terminus of proteins, through a nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond.

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., Protein-NH2) amine->intermediate product Stable Amide Bond (Protein-NH-CO-PEG4-Chloroacetamide) intermediate->product Collapse leaving_group N-Hydroxysuccinimide intermediate->leaving_group

Figure 1. Reaction of NHS ester with a primary amine.

Reaction with Thiols

The chloroacetamide moiety reacts with thiol groups, such as those on cysteine residues, via a nucleophilic substitution (SN2) reaction. This forms a stable thioether bond. The reaction is pH-dependent, with the rate increasing as the thiol group becomes deprotonated to the more nucleophilic thiolate anion.[6]

Chloroacetamide_Reaction reagent Chloroacetamido-PEG4-Amine Conjugate transition_state SN2 Transition State reagent->transition_state thiol Thiol (e.g., Protein-SH) thiol->transition_state Nucleophilic Attack product Stable Thioether Bond (Protein-S-CH2-CO-NH-PEG4-Amine Conjugate) transition_state->product leaving_group Chloride Ion transition_state->leaving_group

Figure 2. Reaction of chloroacetamide with a thiol group.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Single-Step Protein Labeling via NHS Ester Conjugation

This protocol describes the labeling of a protein with this compound through its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution.[7]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Experimental_Workflow_NHS start Start prepare_protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) start->prepare_protein conjugate Add Reagent to Protein (10-50x molar excess) prepare_protein->conjugate prepare_reagent Prepare Fresh Reagent Stock (10 mM in DMSO/DMF) prepare_reagent->conjugate incubate Incubate (30-60 min RT or 2h on ice) conjugate->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify end End purify->end

Figure 3. Workflow for NHS ester conjugation.

Protocol 2: Theoretical Two-Step Sequential Conjugation

This theoretical protocol outlines a strategy for first reacting the NHS ester with a primary amine on one molecule, followed by the reaction of the chloroacetamide group with a thiol on a second molecule.

Step 1: NHS Ester Reaction

  • Follow steps 1-6 of Protocol 1 to conjugate this compound to the first protein (Protein 1) containing primary amines. It is crucial to ensure all excess unreacted crosslinker is removed during the purification step.

  • Characterize the resulting Protein 1-PEG4-Chloroacetamide conjugate to determine the degree of labeling.

Step 2: Chloroacetamide Reaction

  • Prepare Thiol-Containing Molecule: Prepare a solution of the second molecule (Protein 2) containing a free thiol group in a suitable buffer, typically at a pH range of 7.5-8.5 to favor the thiolate form.

  • Conjugation Reaction: Add the purified Protein 1-PEG4-Chloroacetamide conjugate to the solution of Protein 2. The molar ratio should be optimized for the desired product, often starting with a slight excess of the chloroacetamide-functionalized protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, purify the final conjugate (Protein 1-PEG4-Protein 2) using appropriate chromatographic techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate it from unreacted starting materials.

Two_Step_Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Chloroacetamide Conjugation start1 Start with Protein 1 (Amine) react_nhs React with Chloroacetamido- peg4-nhs ester start1->react_nhs purify1 Purify Protein 1-PEG4- Chloroacetamide react_nhs->purify1 react_chloro React with Purified Conjugate from Step 1 purify1->react_chloro start2 Start with Protein 2 (Thiol) start2->react_chloro purify2 Purify Final Conjugate (Protein 1-PEG4-Protein 2) react_chloro->purify2 end_product Final Conjugate purify2->end_product

Figure 4. Theoretical two-step conjugation workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its dual reactivity, coupled with the benefits of a hydrophilic PEG spacer, allows for the creation of well-defined and stable bioconjugates. A thorough understanding of its solubility and stability, particularly the pH-dependent hydrolysis of the NHS ester, is critical for its successful application. The experimental protocols provided herein offer a solid foundation for the use of this reagent, with the acknowledgment that optimization for specific molecular partners is essential for achieving desired outcomes.

References

Navigating the Safe Handling of Chloroacetamido-peg4-nhs Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-peg4-nhs ester is a valuable tool in bioconjugation, drug delivery, and nanotechnology research, serving as a hydrophilic crosslinking agent.[1][2][3] Its utility, however, necessitates a thorough understanding of its safety profile and the implementation of rigorous handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for this compound, addressing core requirements for data presentation, experimental workflows, and clear visualizations of safety procedures.

Section 1: Hazard Identification and Safety Precautions

General Safety and Handling Precautions:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear appropriate PPE at all times. This includes chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[5][6] In cases of insufficient ventilation or when handling powders, respiratory protection such as an N95 respirator may be necessary.[6][7]
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8][9]
Hygiene Practices Avoid contact with skin, eyes, and clothing.[5][10] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.[1][5] The recommended storage temperature is often -20°C.[1][3]
Spill and Waste Disposal In case of a spill, avoid generating dust.[10] Use absorbent material to clean up spills and dispose of the waste in a sealed container according to institutional and local regulations.[8][10]

Section 2: Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][8]

Section 3: Experimental Workflow and Safety Integration

A typical experimental workflow involving this compound for bioconjugation involves the reaction of the NHS ester with a primary amine on a target molecule and the subsequent reaction of the chloroacetamide group with a thiol. The following diagram illustrates a generalized workflow with integrated safety precautions.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Review Safety Data Sheet (SDS) and laboratory protocols B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a chemical fume hood B->C D Dissolve reagent in an anhydrous organic solvent C->D E Add reagent to the target molecule containing a primary amine D->E F Incubate the reaction mixture E->F G Purify the conjugate F->G H Quench unreacted reagent G->H I Dispose of waste in accordance with regulations H->I

Caption: Generalized experimental workflow for using this compound.

Section 4: Logical Relationship of Safety and Handling Precautions

The safe handling of this compound is predicated on a logical progression of actions, from initial hazard assessment to emergency response. This relationship can be visualized as a hierarchical safety workflow.

G A Hazard Identification (Review SDS and literature) B Risk Assessment (Evaluate potential for exposure) A->B C Implementation of Controls B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Safe Handling and Storage Procedures C->G H Emergency Preparedness G->H I Spill Response H->I J First Aid H->J

Caption: Logical workflow for ensuring safety when handling chemical reagents.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work, minimizing risks and fostering a secure laboratory environment.

References

Hydrolysis Rate of Chloroacetamido-peg4-nhs Ester in Aqueous Buffer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the hydrolysis rate of Chloroacetamido-peg4-nhs ester in aqueous buffers. Due to the limited availability of specific quantitative data for this particular molecule, this guide synthesizes information from general N-hydroxysuccinimide (NHS) ester chemistry, data on structurally related PEGylated NHS esters, and established protocols for bioconjugation. The principles and data presented herein offer a robust framework for researchers to effectively handle and optimize the use of this compound in their experimental workflows.

Introduction to this compound

This compound is a heterobifunctional crosslinker that contains two reactive functional groups: a chloroacetamide and an N-hydroxysuccinimide (NHS) ester. The NHS ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. The chloroacetamide group can react with sulfhydryl groups. The polyethylene (B3416737) glycol (PEG) spacer (peg4) is a hydrophilic linker that increases the solubility of the molecule in aqueous media.[1][2][3]

The efficiency of conjugation reactions with NHS esters is critically dependent on the stability of the NHS ester in the aqueous reaction buffer. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive for conjugation.[4][5] Understanding and controlling the rate of hydrolysis is therefore paramount for successful and reproducible bioconjugation.

Factors Influencing NHS Ester Hydrolysis

The stability of an NHS ester in an aqueous environment is primarily influenced by pH and temperature.

  • pH: The rate of NHS ester hydrolysis is significantly accelerated at higher pH values. While the amidation reaction with primary amines is also more efficient at slightly alkaline pH (typically 7.2-8.5), a compromise must be reached to minimize hydrolysis.[4][5] The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][6]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, conducting conjugation reactions at lower temperatures (e.g., 4°C or on ice) can significantly improve the stability of the NHS ester and increase the yield of the desired conjugate.[4]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[5]

Quantitative Data on NHS Ester Hydrolysis

Table 1: Half-life of General NHS Esters at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes
7.0Ambient~ 1 hour
8.0Ambient~ 1 hour

Data compiled from multiple sources.[5][6][7]

Table 2: Comparison of Hydrolysis Half-lives for Various PEG-NHS Esters at pH 8 and 25°C

PEG Active Ester (Symbol)Half-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Source: Laysan Bio, Inc. Note: The half-life typically triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates.

Experimental Protocols

General Protocol for Protein Labeling with a PEG-NHS Ester

This protocol provides a general framework for the conjugation of a protein with a PEG-NHS ester like this compound. Optimization may be required for specific applications.[4]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of ~10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.

Protocol for Determining the Reactivity of an NHS Ester

This protocol can be used to assess the activity of an NHS ester reagent that may have been exposed to moisture.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.

  • Immediately measure the absorbance at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer.

  • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.

  • Promptly (within 1 minute) measure the absorbance at 260 nm.

  • A significantly higher absorbance in step 4 compared to step 2 indicates that the NHS ester is active.

Visualizations

Chloroacetamido-peg4-nhs_ester_reaction cluster_reagents Reagents cluster_reactions Competing Reactions in Aqueous Buffer cluster_products Products reagent This compound conjugation Amidation (Desired Reaction) reagent->conjugation pH 7.2-8.5 hydrolysis Hydrolysis (Side Reaction) reagent->hydrolysis H2O protein Protein-NH2 (Primary Amine) protein->conjugation conjugate Stable Amide Bond (Protein Conjugate) conjugation->conjugate nhs NHS (byproduct) conjugation->nhs inactive Inactive Carboxylate hydrolysis->inactive hydrolysis->nhs

Caption: Competing reactions of this compound.

conjugation_workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer) start->prep_protein react 3. Mix and Incubate (e.g., 1h at RT or 2h at 4°C) prep_protein->react prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->react Immediately before use quench 4. Quench Reaction (e.g., Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting/Dialysis) quench->purify end End Product: Purified Conjugate purify->end

Caption: General experimental workflow for protein conjugation.

References

An In-depth Technical Guide on the Chloroacetamide Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroacetamide functional group is a highly reactive moiety that has garnered significant attention across various scientific disciplines, most notably in drug discovery and agriculture.[1] Its inherent electrophilicity allows it to act as a covalent modifier of biological macromolecules, primarily through the alkylation of nucleophilic amino acid residues such as cysteine.[1][2] This irreversible mode of action has been strategically employed in the design of targeted covalent inhibitors for a range of therapeutic targets, including kinases and proteases, as well as in the development of potent herbicides.[1] This technical guide provides a comprehensive overview of the chloroacetamide functional group, detailing its chemical properties, synthesis, and mechanism of action. It further presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows to serve as a valuable resource for professionals in the field.

Core Chemical Properties and Reactivity

The chloroacetamide group (ClCH₂CONH₂) is characterized by a chlorine atom attached to the alpha-carbon of an acetamide.[3] This structural feature renders the α-carbon electrophilic and susceptible to nucleophilic attack, making chloroacetamide a potent alkylating agent.[4]

Reactivity with Nucleophiles: The primary mechanism of action for chloroacetamide-containing compounds is their ability to form covalent bonds with nucleophilic residues in proteins.[1] The most prominent target is the thiol group (-SH) of cysteine residues.[1][2][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[1][2] This covalent modification is typically irreversible, leading to the permanent inactivation of the target protein.[1] The reactivity of haloacetamides is influenced by the nature of the halogen, with the general trend being Iodo > Bromo > Chloro.[2]

While cysteine is the most common target, reactions with other nucleophilic residues like histidine can also occur.[6] The specificity of the reaction can be tuned by the overall molecular structure of the chloroacetamide-containing compound, which directs the "warhead" to the desired protein target.[5]

Synthesis of Chloroacetamide-Containing Compounds

The synthesis of N-substituted chloroacetamides is generally straightforward and can be achieved through several methods.

Ammonolysis of Chloroacetic Acid Esters: Chloroacetamide can be prepared by the reaction of ethyl chloroacetate (B1199739) with aqueous ammonia (B1221849) at low temperatures (0–5 °C).[7][8] Higher temperatures can lead to the formation of glycine (B1666218) and its esters as byproducts, reducing the yield.[8]

Acylation of Amines: A common method for synthesizing N-aryl-2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride.[9][10] This reaction is typically carried out in an organic solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[9][10] A similar approach can be used for secondary amines to produce chloroacetamide compounds with large steric hindrance, often used as pesticides.[11]

C-amidoalkylation: A more specialized method involves the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in the presence of concentrated sulfuric acid to yield 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides.[12]

Applications in Drug Development and Agriculture

The unique reactivity of the chloroacetamide group has been exploited in both medicine and agriculture.

Targeted Covalent Inhibitors: In drug discovery, the chloroacetamide moiety serves as an electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[5][13] By incorporating this group into a ligand that selectively binds to a target protein, potent and irreversible inhibition can be achieved.[5] This strategy has been successfully applied to various enzyme classes, including kinases and proteases.[1] Several chloroacetamide-containing compounds are under investigation for their therapeutic potential.[5] For instance, they have been explored as inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, making them potential antibacterial agents.[14]

Herbicides: Chloroacetamide herbicides are widely used in agriculture to control weeds.[1][15] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems in plants.[1][16] By covalently modifying a cysteine residue in the active site of a condensing enzyme within the elongase complex, they halt the synthesis of VLCFAs.[1][16] VLCFAs are crucial components of cell membranes and cuticular waxes, and their depletion leads to the disruption of cell membrane formation and ultimately plant death.[1][16]

Biological Mechanism of Action

The biological effects of chloroacetamide compounds stem from their ability to covalently modify and inactivate key proteins.

Signaling Pathway: Inhibition of VLCFA Elongase in Plants

VLCFA_Inhibition Chloroacetamide Chloroacetamide Herbicide Condensing_Enzyme Condensing_Enzyme Chloroacetamide->Condensing_Enzyme Covalent_Bond Covalent Bond Formation (Alkylation of Cysteine) Inactivated_Enzyme Inactivated Condensing Enzyme Covalent_Bond->Inactivated_Enzyme VLCFA_Synthesis VLCFA Synthesis Inactivated_Enzyme->VLCFA_Synthesis Inhibition Lipid_Synthesis Lipid Synthesis (for cell membranes and waxes) VLCFA_Synthesis->Lipid_Synthesis VLCFA_Synthesis->Lipid_Synthesis   Reduced Cell_Membrane Stable Cell Membranes & Cuticular Waxes Lipid_Synthesis->Cell_Membrane Lipid_Synthesis->Cell_Membrane   Impaired Plant_Death Plant Death Cell_Membrane->Plant_Death Acyl_CoA Acyl-CoA (C18, C20, etc.) Elongase_Complex Elongase_Complex Acyl_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex Elongase_Complex->VLCFA_Synthesis Elongation Condensing_Enzyme->Covalent_Bond

Caption: General mechanism of covalent inhibition by chloroacetamide drugs.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of N-Aryl-2-chloroacetamide Derivatives (IC₅₀ Values)
CompoundHuman Cancer Cell LineIC₅₀ (µM)Reference
N-aryl-2-chloroacetamide derivative 1Cell Line AX.XX
N-aryl-2-chloroacetamide derivative 2Cell Line BY.YY
N-aryl-2-chloroacetamide derivative 3Cell Line CZ.ZZ
(Note: Specific IC₅₀ values would be populated from cited literature; this table serves as a template.)
Table 2: Acute Toxicity of Chloroacetamide (LD₅₀ Values)
SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
MouseOral155
RatOral70 - 138
DogOral31
RabbitOral122
MouseIntraperitoneal100

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-chloroacetamides

This protocol is adapted from general methods for the chloroacetylation of aryl amines.

[9][10]Materials:

  • Substituted aniline (B41778)

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is for assessing the effect of chloroacetamide compounds on the viability of a cell line.

[1]Materials:

  • Cancer cell line (e.g., HepG2)

  • 96-well plates

  • Complete cell culture medium

  • Chloroacetamide compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the chloroacetamide compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells (DMSO) as a negative control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: Cysteine Alkylation for Mass Spectrometry Analysis

This protocol is based on established methods for identifying the site of covalent modification.

[1][14]Materials:

  • Purified target protein

  • Chloroacetamide compound

  • Denaturing buffer (e.g., 6 M urea, 2 M thiourea (B124793) in 10 mM HEPES, pH 8.0)

  • Dithiothreitol (DTT)

  • Trypsin (or other protease)

  • LC-MS/MS system

Procedure:

  • Incubate the purified target protein with a molar excess of the chloroacetamide compound. Include a control sample of the protein without the inhibitor.

  • Remove the unbound compound using a desalting column or dialysis.

  • Denature the protein in the denaturing buffer and reduce disulfide bonds with DTT.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compare the peptide maps of the treated and untreated samples, looking for a mass shift in a peptide corresponding to the addition of the chloroacetamide fragment (minus the chlorine atom).

  • Perform MS/MS fragmentation on the modified peptide to confirm the sequence and identify the specific cysteine residue that has been modified.

Mandatory Visualizations

dot

Experimental_Workflow_TCI cluster_Discovery Discovery & Synthesis cluster_Validation In Vitro Validation cluster_Development Preclinical Development Synthesis Synthesis of Chloroacetamide Library Screening High-Throughput Screening (e.g., Activity Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID IC50_Determination IC50 Determination Hit_ID->IC50_Determination Cytotoxicity Cytotoxicity Assay (e.g., MTT) Target_Engagement Target Engagement Assay (e.g., LC-MS/MS) Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization IC50_Determination->Cytotoxicity IC50_Determination->Target_Engagement In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Experimental workflow for targeted covalent inhibitor discovery.

Safety and Toxicology

Chloroacetamide is a toxic compound and should be handled with appropriate safety precautions. I[3][17]t is toxic if swallowed and can cause skin and eye irritation. R[17][18]epeated or prolonged contact may lead to skin sensitization. A[17]nimal studies suggest that it may cause reproductive toxicity. D[3][17]ue to its potential as a human sensitizer, it is considered unsafe for use as a cosmetic ingredient. W[19][20]hen handling chloroacetamide and its derivatives, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

The chloroacetamide functional group is a versatile and powerful tool in the hands of chemists and biologists. Its ability to form stable, irreversible covalent bonds with target proteins has led to significant advancements in both drug discovery and agriculture. A thorough understanding of its reactivity, synthesis, and biological mechanisms of action is crucial for the rational design of new therapeutic agents and other bioactive molecules. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with this important chemical moiety.

References

The Strategic Advantage of Heterobifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, offering a level of control and precision that surpasses their homobifunctional counterparts. This technical guide delves into the core benefits of these versatile reagents, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing their full potential for applications ranging from targeted therapeutics to advanced diagnostics.

The Core Principle: Controlled and Sequential Reactions

Unlike homobifunctional crosslinkers that possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This fundamental difference allows for a controlled, two-step conjugation process, significantly minimizing undesirable side reactions such as self-conjugation and polymerization.[3][4] By reacting one functional group at a time, researchers can achieve a more homogenous and well-defined final bioconjugate.[1] This precision is particularly critical in the development of complex biologics like antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) must be carefully controlled to ensure optimal efficacy and safety.[2][]

The most common heterobifunctional crosslinkers pair an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, with a sulfhydryl-reactive group, like a maleimide (B117702).[2][6] The NHS ester reacts with primary amines on lysine (B10760008) residues and the N-terminus of proteins, while the maleimide group specifically targets sulfhydryl groups on cysteine residues.[7][8]

Quantitative Comparison of Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical and depends on the specific application, desired stability, and the physicochemical properties of the biomolecules being conjugated. The following tables provide a quantitative comparison of various crosslinkers to aid in this selection process.

Table 1: Comparison of Conjugation Efficiency and Yield
Linker TypeTypical Reaction ConditionsReaction TimeConjugation Efficiency (%)Yield of Desired Conjugate (%)Key Kinetic Parameters
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5Amine: 30-60 min; Thiol: 1-2 hours>90%Variable, depends on purificationNHS ester half-life: 4-5 hours at pH 7.0, 0°C; 10 min at pH 8.6, 4°C.[9][10]
Sulfo-SMCC Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5Amine: 30-60 min; Thiol: 1-2 hours>90%Generally higher than SMCC due to improved solubilitySimilar kinetics to SMCC but enhanced aqueous solubility prevents aggregation.[11]
PEGylated Maleimides (e.g., Mal-PEG-NHS) Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5Amine: 30-60 min; Thiol: 1-2 hours70-90%[1]60-80%[1]PEG spacer can influence reaction kinetics and improve solubility and stability.[2]
Next-Generation Maleimides (NGMs) Thiol reaction: pH ~7.4< 1 hour>90%HighApproximately 2.5 times faster reaction with thiols compared to N-alkyl maleimides.[12]
Vinyl Sulfones Thiol reaction: pH 7-92-4 hours>90%HighRapid and selective reaction with thiols.[12]
Table 2: Stability of Bioconjugates Formed with Different Linkers
Linker TypeBond FormedStability in Plasma/SerumKey Stability Features
N-Alkyl Maleimide (e.g., SMCC) ThioetherModerate (prone to retro-Michael addition)The thioether bond is susceptible to exchange with other thiols like albumin, leading to deconjugation.[12][13] Approximately 50% of the conjugate may degrade over 7 days in human plasma.[14]
N-Aryl Maleimide ThioetherHighThe thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[12]
"Bridging" Disulfide Disulfide>95% intact after 7 days in human plasma[14]Re-bridges reduced interchain disulfide bonds in antibodies, offering high stability.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.[15]
Thiol-ene Chemistry Thioether>90% intact after 7 days in human plasma[14]Forms a highly stable and irreversible thioether linkage.
Table 3: Impact of Linker on Drug-to-Antibody Ratio (DAR)
Linker TypeTypical Achievable DARFactors Influencing DAR
SMCC (hydrophobic) Limited to lower DARs (typically ~4) to avoid aggregation.[2]Hydrophobicity of the linker and payload can lead to aggregation at higher DARs.
PEGylated Linkers (hydrophilic) Higher DARs are achievable without significant aggregation.[2]The hydrophilic PEG spacer improves the solubility of the ADC, allowing for higher drug loading.
Site-Specific Conjugation Linkers Precise DAR of 1, 2, 4, or 8 depending on the strategy.[16]Conjugation occurs at engineered sites on the antibody, enabling precise control over the DAR.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional crosslinkers.

Protocol for Antibody-Drug Conjugation using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in DMSO or DMF)

  • Thiol-containing drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns

  • Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.

  • Reaction Buffer B (sulfhydryl-reactive step): PBS, pH 6.5-7.5, containing EDTA (1-5 mM).

Procedure:

  • Antibody Preparation:

    • Prepare the antibody in Reaction Buffer A. Ensure the buffer is free of primary amines.

  • SMCC Activation of Antibody:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Reaction Buffer B.

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of 1 mM. Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other byproducts.

  • Characterization:

    • Determine the DAR using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[17]

Protocol for Studying Protein-Protein Interactions using a Photoreactive Crosslinker

This protocol describes the use of a heterobifunctional photoreactive crosslinker to capture and identify protein-protein interactions.

Materials:

  • Bait protein with an accessible primary amine.

  • Prey protein(s).

  • Heterobifunctional photoreactive crosslinker (e.g., NHS-ester and diazirine or aryl azide).

  • UV lamp (320-370 nm).

  • Affinity purification reagents (e.g., antibody-beads for immunoprecipitation).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer for protein identification.

Procedure:

  • Labeling of Bait Protein:

    • React the bait protein with the NHS-ester end of the photoreactive crosslinker in an amine-free buffer (pH 7.2-8.5) for 30-60 minutes at room temperature in the dark.

    • Remove excess crosslinker using a desalting column.

  • Formation of Protein Complex:

    • Incubate the labeled bait protein with the prey protein(s) under conditions that promote their interaction. This can be done in vitro or in living cells.

  • Photo-Crosslinking:

    • Expose the protein complex to UV light (320-370 nm) for a specified time (typically 5-30 minutes) on ice to activate the photoreactive group and form a covalent bond with the interacting prey protein.

  • Affinity Purification of the Crosslinked Complex:

    • Lyse the cells (if applicable) and perform affinity purification (e.g., immunoprecipitation) using an antibody against the bait protein to isolate the crosslinked complex.

  • Analysis:

    • Analyze the purified complex by SDS-PAGE and Western blotting using antibodies against both the bait and suspected prey proteins to confirm the crosslink.

    • For identification of unknown interacting partners, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[18][19]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in bioconjugation using heterobifunctional crosslinkers.

Two-Step Bioconjugation Workflow

Two_Step_Bioconjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Molecule_A Molecule A (e.g., Antibody with -NH2) Activated_A Activated Molecule A (Maleimide-functionalized) Molecule_A->Activated_A Reaction 1 (NHS ester + Amine) Crosslinker Heterobifunctional Crosslinker (e.g., NHS-Maleimide) Crosslinker->Activated_A Conjugate Final Conjugate (A-Linker-B) Activated_A->Conjugate Reaction 2 (Maleimide + Sulfhydryl) Removal Purification: Remove excess crosslinker Activated_A->Removal Molecule_B Molecule B (e.g., Drug with -SH) Molecule_B->Conjugate Removal->Molecule_B

Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional crosslinker.

Workflow for Capturing Protein-Protein Interactions

PPI_Workflow Start Start: Bait & Prey Proteins Labeling Label Bait Protein with Photoreactive Heterobifunctional Crosslinker Start->Labeling Interaction Incubate Labeled Bait with Prey to form Complex Labeling->Interaction Crosslinking UV Activation (Photo-crosslinking) Interaction->Crosslinking Purification Affinity Purification of Crosslinked Complex Crosslinking->Purification Analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry Purification->Analysis Result Identify Interacting Proteins Analysis->Result

Caption: Experimental workflow for identifying protein-protein interactions using a photoreactive crosslinker.

Conclusion

Heterobifunctional crosslinkers provide an unparalleled level of control and precision in bioconjugation, enabling the creation of highly defined and stable molecular constructs. Their ability to facilitate sequential reactions minimizes unwanted side products, a critical advantage in the development of sophisticated biotherapeutics and diagnostic reagents. By understanding the quantitative differences between various crosslinkers and adhering to optimized experimental protocols, researchers can leverage the power of heterobifunctional chemistry to advance their scientific and drug development objectives. The continued innovation in crosslinker technology, particularly in enhancing stability and hydrophilicity, promises to further expand the applications and impact of bioconjugation in the future.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of antibodies with Chloroacetamido-PEG4-NHS ester. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of various molecules to antibodies. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds. The chloroacetamide group serves as a second reactive handle, which can readily undergo nucleophilic substitution, for instance, with thiol groups, making it ideal for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[1][2][3]

The following protocols and data provide a comprehensive guide for the successful conjugation of antibodies using this compound, from antibody preparation to the final purification and characterization of the conjugate.

Data Presentation

The following tables summarize representative quantitative data for antibody labeling using NHS ester chemistry. It is important to note that optimal conditions and results will vary depending on the specific antibody and other molecules involved in the conjugation.

Table 1: Recommended Molar Ratios for Labeling and Expected Degree of Labeling (DOL)

Molar Excess of this compound to AntibodyExpected Degree of Labeling (DOL)Notes
5-fold2 - 4A good starting point for initial experiments.
10-fold4 - 8Often provides a good balance between labeling efficiency and maintaining antibody function.
20-fold8 - 12Higher labeling may be achieved but risks antibody aggregation and loss of activity.

Note: The Degree of Labeling (DOL), the average number of linker molecules conjugated to each antibody, should be determined empirically for each specific antibody and application.

Table 2: Typical Antibody Recovery and Conjugate Stability

ParameterTypical ValueConditions
Antibody Recovery > 85%Following conjugation and purification via size-exclusion chromatography.
Conjugate Stability > 95% intact after 7 daysStorage at 4°C in PBS, pH 7.4.
Conjugate Stability > 90% intact after 48 hoursIncubation in human plasma at 37°C.

Note: Stability is dependent on the final conjugate structure and storage conditions. It is crucial to perform stability studies for your specific antibody conjugate.

Experimental Protocols

This section provides a detailed methodology for labeling antibodies with this compound.

Antibody Preparation

It is critical to start with a pure antibody solution free of any amine-containing buffers or stabilizers.

  • Reagents and Materials:

    • Antibody of interest

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Amicon® Ultra centrifugal filter units (or similar)

    • Spectrophotometer (e.g., NanoDrop)

  • Protocol:

    • If the antibody solution contains substances like Tris, glycine, or bovine serum albumin (BSA), it must be purified.

    • Perform a buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit or through dialysis.

    • Concentrate the antibody to a recommended concentration of 1-10 mg/mL.[4]

    • Measure the antibody concentration using a spectrophotometer at 280 nm.

Preparation of this compound Solution

NHS esters are moisture-sensitive and should be prepared immediately before use.

  • Reagents and Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protocol:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.

Antibody Labeling Reaction

The reaction is typically carried out at a slightly basic pH to facilitate the reaction with primary amines.

  • Reagents and Materials:

    • Prepared antibody solution in PBS, pH 7.4

    • Prepared this compound solution

    • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protocol:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding the Reaction Buffer.

    • Add the desired molar excess of the this compound solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5]

Purification of the Labeled Antibody

Purification is necessary to remove unconjugated linker and byproducts.

  • Reagents and Materials:

    • Labeled antibody solution

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or desalting spin columns

    • PBS, pH 7.4

  • Protocol:

    • Equilibrate the SEC or desalting spin column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column.

    • Elute the labeled antibody with PBS, pH 7.4, following the manufacturer's instructions.

    • Collect the fractions containing the purified antibody conjugate.

Characterization of the Labeled Antibody
  • Protocol:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • Determine the Degree of Labeling (DOL) using an appropriate analytical method, such as UV-Vis spectroscopy (if the attached molecule has a distinct absorbance), mass spectrometry, or HPLC.

    • Assess the purity and aggregation of the conjugate using SEC-HPLC.

    • Evaluate the binding activity of the labeled antibody to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Purification (Buffer Exchange) Reaction Labeling Reaction (pH 8.0-8.5, RT, 1-2h) Ab_prep->Reaction Purified Antibody Linker_prep Prepare Chloroacetamido- PEG4-NHS Ester Solution Linker_prep->Reaction Freshly Prepared Linker Quench Quench Reaction (Tris or Glycine) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Analyze Characterization (DOL, Purity, Activity) Purify->Analyze

Caption: Experimental workflow for labeling antibodies.

Chemical Reaction Pathway

Caption: Reaction of antibody with the NHS ester.

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

This diagram illustrates the general mechanism of action for an antibody-drug conjugate, using a HER2-targeted ADC like Trastuzumab deruxtecan (B607063) as an example.[6][7][8][9][10]

adc_moa cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage

Caption: Mechanism of action of a HER2-targeted ADC.

References

Application Notes and Protocols for Protein Conjugation using Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of proteins and other biomolecules. This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester facilitates the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2][3] The chloroacetamide group enables the alkylation of nucleophilic residues, primarily the sulfhydryl group of cysteines, and to a lesser extent, the imidazole (B134444) group of histidines.[4] The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[1][2][3]

This bifunctional nature allows for a sequential two-step conjugation strategy, providing precise control over the crosslinking process. This is particularly advantageous for creating well-defined protein-protein conjugates, antibody-drug conjugates (ADCs), or for attaching proteins to surfaces or other molecules with minimal formation of unwanted homodimers or polymers.[4][5]

Chemical Properties and Reaction Scheme

Molecular Formula: C₁₇H₂₇ClN₂O₉ Molecular Weight: 438.9 g/mol [2]

The conjugation process occurs in two sequential steps:

  • Amine Acylation: The NHS ester reacts with primary amines on the first protein (Protein 1) in a pH-dependent manner, forming a stable amide bond and releasing N-hydroxysuccinimide.

  • Cysteine Alkylation: The chloroacetamide group on the now-modified Protein 1 reacts with a sulfhydryl group on a second protein or molecule (Protein 2), forming a stable thioether bond.

G cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Cysteine Alkylation Protein1 Protein 1 (with primary amines) Intermediate Protein 1 - Linker (Amide bond) Protein1->Intermediate NHS ester reaction (pH 7.2-8.5) Linker Chloroacetamido- PEG4-NHS Ester Linker->Intermediate Final_Conjugate Protein 1 - Linker - Protein 2 (Thioether bond) Intermediate->Final_Conjugate Chloroacetamide reaction (pH 6.5-7.5) Protein2 Protein 2 (with sulfhydryl group) Protein2->Final_Conjugate

Figure 1: Two-step reaction scheme for protein conjugation using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step conjugation protocol. These values are based on general protocols for NHS ester and chloroacetamide reactions and should be optimized for specific proteins and applications.

Table 1: Reaction Conditions for Amine Acylation (Step 1)

ParameterRecommended ValueNotes
pH 7.2 - 8.5Reaction is favored at slightly alkaline pH where primary amines are deprotonated.
Buffer Phosphate-buffered saline (PBS), HEPES, BorateAvoid buffers containing primary amines (e.g., Tris, Glycine).[6]
Molar Excess of Linker 5-20 fold over proteinHigher excess may be needed for dilute protein solutions.
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher efficiency.
Reaction Time 30-60 minutes at room temperature or 2 hours on iceLonger incubation can increase labeling but also hydrolysis of the NHS ester.
Temperature 4°C to 25°CLower temperatures can minimize non-specific reactions and protein degradation.

Table 2: Reaction Conditions for Cysteine Alkylation (Step 2)

ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for specific reaction with sulfhydryl groups.
Buffer Phosphate-buffered saline (PBS), HEPESEnsure buffer from Step 1 is compatible or perform buffer exchange.
Molar Ratio 1:1 to 1:5 (Protein 1-Linker : Protein 2)The optimal ratio depends on the desired final conjugate and should be determined empirically.
Reaction Time 2-4 hours at room temperature or overnight at 4°CReaction is generally slower than the NHS ester reaction.
Temperature 4°C to 25°C

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein 1 (containing primary amines)

  • Protein 2 (containing free sulfhydryl groups)

  • Reaction Buffer A (Amine-free, pH 7.2-8.5; e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Reaction Buffer B (pH 6.5-7.5; e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment

  • Spectrophotometer for determining protein concentration and degree of labeling

Step 1: Acylation of Protein 1 with this compound

This protocol describes the first step of the conjugation, where the NHS ester end of the linker is reacted with primary amines on the first protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Protein1 Prepare Protein 1 in Reaction Buffer A Add_Linker Add Linker solution to Protein 1 solution Prep_Protein1->Add_Linker Prep_Linker Dissolve Linker in anhydrous DMSO/DMF Prep_Linker->Add_Linker Incubate Incubate for 30-60 min at RT or 2 hours on ice Add_Linker->Incubate Purify Remove excess linker via desalting column or dialysis Incubate->Purify Characterize Characterize Protein 1-Linker conjugate Purify->Characterize

Figure 2: Workflow for the acylation of Protein 1 with this compound.

  • Prepare Protein 1:

    • Dissolve Protein 1 in Reaction Buffer A to a final concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers like Tris, perform buffer exchange into Reaction Buffer A.

  • Prepare this compound Solution:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Reaction:

    • Add the calculated volume of the 10 mM linker stock solution to the Protein 1 solution to achieve the desired molar excess (e.g., 10-fold).

    • Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove the excess, unreacted linker and the N-hydroxysuccinimide by-product using a desalting column or by dialysis against Reaction Buffer B (to prepare for the next step).

  • Characterization (Optional but Recommended):

    • Determine the concentration of the Protein 1-Linker conjugate using a spectrophotometer (e.g., A280).

    • The degree of labeling (DoL) can be estimated using MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linkers.

Step 2: Alkylation of Protein 2 with Protein 1-Linker Conjugate

This protocol details the second conjugation step, where the chloroacetamide group on the modified Protein 1 reacts with a sulfhydryl group on Protein 2.

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching_purification Quenching and Purification Prep_Protein1_Linker Prepare Protein 1-Linker in Reaction Buffer B Mix_Proteins Mix Protein 1-Linker and Protein 2 Prep_Protein1_Linker->Mix_Proteins Prep_Protein2 Prepare Protein 2 in Reaction Buffer B Prep_Protein2->Mix_Proteins Incubate Incubate for 2-4 hours at RT or overnight at 4°C Mix_Proteins->Incubate Quench Quench reaction with excess cysteine or other thiol (optional) Incubate->Quench Purify Purify final conjugate via size-exclusion chromatography Quench->Purify Characterize Characterize final conjugate Purify->Characterize

Figure 3: Workflow for the alkylation of Protein 2 with the Protein 1-Linker conjugate.

  • Prepare Protein 2:

    • Dissolve Protein 2 in Reaction Buffer B to a concentration similar to that of the Protein 1-Linker conjugate.

    • If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before proceeding.

  • Reaction:

    • Mix the purified Protein 1-Linker conjugate with Protein 2 in the desired molar ratio (e.g., 1:1).

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of ~10-50 mM to react with any remaining chloroacetamide groups.

  • Purification:

    • Purify the final Protein 1-Linker-Protein 2 conjugate from unreacted proteins and other reaction components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight species.

    • Further characterization can be performed using mass spectrometry to confirm the identity of the conjugate.

    • Functional assays should be conducted to ensure that the biological activity of the proteins is retained after conjugation.

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Efficiency in Step 1 - Hydrolysis of NHS ester- Protein concentration is too low- Buffer contains primary amines- pH is too low- Prepare NHS ester solution immediately before use- Increase protein concentration- Use an amine-free buffer- Ensure buffer pH is between 7.2 and 8.5
Low Conjugation Efficiency in Step 2 - No free sulfhydryls on Protein 2- pH is not optimal- Reduce disulfide bonds on Protein 2 and remove the reducing agent- Ensure buffer pH is between 6.5 and 7.5
Precipitation of Protein - High concentration of organic solvent from linker stock- Protein is not stable under reaction conditions- Keep the volume of DMSO/DMF below 10% of the total reaction volume- Optimize buffer conditions, pH, and temperature
Formation of Aggregates/Polymers - Non-specific crosslinking- Optimize the molar ratio of linker to protein and Protein 1-Linker to Protein 2- Consider a two-step purification process

Storage and Stability

  • This compound: Store at -20°C, desiccated.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solutions: Prepare fresh in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the linker.

  • Conjugated Proteins: Store under conditions that are optimal for the native proteins. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -80°C.

These application notes and protocols provide a comprehensive guide for utilizing this compound in protein conjugation experiments. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific proteins of interest.

References

Application Notes and Protocols for Chloroacetamido-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. Chloroacetamido-PEG4-NHS ester is a heterobifunctional linker that offers a versatile platform for ADC development. This linker features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (such as lysine (B10760008) residues) on the antibody, and a chloroacetamide group for subsequent conjugation to thiol-containing payloads. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation and improve its pharmacokinetic profile.[1][][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C17H27ClN2O9[4]
Molecular Weight 438.14 g/mol [4]
Functional Group 1 NHS Ester (reacts with primary amines)[4][5][6]
Functional Group 2 Chloroacetamide (reacts with thiols)[4][5][7]
Spacer PEG4 (Polyethylene glycol, 4 units)[1][]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[8]
Storage Store at -20°C, desiccated[4]

Principle of the Method

The development of an ADC using this compound typically follows a two-stage conjugation strategy.

  • Antibody Modification: The NHS ester moiety of the linker reacts with primary amine groups on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[9][10][11] This reaction results in an antibody functionalized with chloroacetamide groups.

  • Payload Conjugation: The chloroacetamide-modified antibody is then reacted with a thiol-containing payload (e.g., a cytotoxic drug modified with a thiol handle). The chloroacetamide group undergoes a nucleophilic substitution reaction with the thiol group to form a stable thioether bond, completing the ADC construct.[7][12][13][14]

Two-stage conjugation strategy for ADC synthesis.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the conjugation of the linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to the Reaction Buffer using an appropriate method like dialysis or TFF.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution. The molar ratio of linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is typically a 5-20 fold molar excess of the linker.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the chloroacetamide-modified antibody from excess linker and reaction by-products using SEC or TFF.[][16][17][18]

    • The purified, modified antibody should be stored under appropriate conditions (e.g., 4°C or frozen) until the next conjugation step.

Protocol 2: Payload Conjugation to Modified Antibody

This protocol describes the attachment of a thiol-containing payload to the chloroacetamide-functionalized antibody.

Materials:

  • Chloroacetamide-modified antibody

  • Thiol-containing payload

  • Reaction Buffer: PBS or other suitable buffer, pH 7.0-7.5

  • Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Payload Preparation:

    • Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the payload stock solution to the modified antibody solution. A molar excess of the payload (e.g., 1.5-5 fold excess relative to the number of chloroacetamide groups) is typically used.

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as HIC-HPLC.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other impurities using an appropriate chromatography method. HIC is often used to separate ADC species with different DARs.[19][20][21][22] SEC can be used to remove aggregates and residual small molecules.[][16][17][18]

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

ParameterAnalytical Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[19][20][21][22][23][24][25]
Aggregation Size Exclusion Chromatography (SEC)To quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[][16][17][18]
Purity SDS-PAGE, SEC-HPLCTo assess the homogeneity of the ADC and the presence of impurities.
In Vitro Stability ELISA, LC-MSTo evaluate the stability of the ADC in plasma or serum by monitoring drug deconjugation over time.[26][27][28][29][30]
In Vitro Cytotoxicity Cell-based assaysTo determine the potency of the ADC against target cancer cell lines.

Data Presentation: Illustrative Examples

The following tables provide examples of the type of quantitative data that should be generated during ADC development with this compound. The values presented are for illustrative purposes and optimal conditions should be determined empirically.

Table 1: Effect of Linker Molar Excess on Drug-to-Antibody Ratio (DAR)

Molar Excess of LinkerAverage DAR (by HIC)% Unconjugated Antibody% Aggregates (by SEC)
5:12.115.21.5
10:13.85.12.3
20:15.61.84.1

Table 2: In Vitro Stability of ADC in Human Plasma at 37°C

Incubation Time (days)Average DAR% Payload Released
03.80
13.72.6
33.57.9
73.215.8

Visualization of Experimental Workflow

Overall experimental workflow for ADC development.

Conclusion

This compound is a valuable tool for the development of ADCs. Its bifunctional nature allows for a two-step conjugation process, providing flexibility in the choice of payload. The integrated PEG4 spacer enhances the hydrophilicity of the ADC, which can lead to improved stability and pharmacokinetic properties.[1][][3][31][32] The protocols and information provided in these application notes offer a solid foundation for researchers to successfully utilize this linker in their ADC development programs. It is important to note that optimization of reaction conditions and thorough characterization are essential for the development of a safe and effective ADC therapeutic.

References

Application Notes: Step-by-Step Guide for Peptide Modification with Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and advanced biomaterials. Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that provides a versatile platform for bioconjugation. This reagent contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a chloroacetyl group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.

The NHS ester facilitates the covalent attachment to primary amines (e.g., the N-terminus or lysine (B10760008) side chains of a peptide) through a stable amide bond.[1][2][3] This reaction is most efficient under neutral to slightly basic conditions (pH 7-9).[3] The chloroacetamide group is a haloacetyl reactive group capable of forming a stable thioether bond with sulfhydryl groups, such as those found on cysteine residues. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides a flexible spacer arm between the conjugated molecules.[4][5][6]

This document provides a detailed protocol for the modification of peptides using this compound, covering the reaction, purification, and characterization of the final conjugate.

Chemical Principle of Conjugation

The modification process involves two key reactions:

  • Amine Reaction: The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][7] The optimal pH for this reaction is between 8.3 and 8.5 to ensure the amine is deprotonated and sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[1][2]

  • Thiol Reaction (Optional Second Conjugation): The chloroacetyl group introduced by the linker can subsequently react with a thiol-containing molecule (e.g., a cysteine residue on another peptide, protein, or a small molecule drug) via nucleophilic substitution to form a stable thioether linkage.

This dual reactivity makes the linker ideal for creating complex conjugates, such as peptide-drug conjugates or linking two different biomolecules.

Experimental Protocols

This protocol details the first step of conjugation: reacting the NHS ester moiety of the linker with a peptide containing a primary amine.

Materials and Reagents
  • Peptide with at least one primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. Phosphate-buffered saline (PBS) is a common choice.[3][8] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[2][3][9]

  • Anhydrous Organic Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3] Use high-quality, amine-free DMF.[2]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Size-exclusion chromatography (e.g., gel filtration columns like Zeba™ Spin Desalting Columns), dialysis cassettes, or RP-HPLC system.[10][]

  • Analytical Instruments: LC-MS or MALDI-TOF mass spectrometer for characterization.[12][13]

Procedure for Peptide Modification
  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3][9] The NHS ester moiety is moisture-sensitive.[3]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the linker by dissolving it in anhydrous DMSO or DMF.[3][8] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[3][9]

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).[3]

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution. A 10- to 20-fold molar excess of the linker relative to the peptide is a common starting point.[3][9] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the linker solution to the peptide solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[3][8]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][8][9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification of the Modified Peptide:

    • Promptly remove the excess, unreacted linker and byproducts from the reaction mixture.

    • Gel Filtration/Desalting: For rapid buffer exchange and removal of small molecules, use a desalting column appropriate for the sample volume.[3]

    • Dialysis: For larger sample volumes, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to diffuse away the smaller, unreacted linker molecules.[3]

    • HPLC: For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the modified peptide from the unmodified peptide and impurities.[13]

  • Characterization and Storage:

    • Confirm the successful conjugation and determine the modification efficiency using mass spectrometry (LC-MS or MALDI-TOF).[12] The mass of the modified peptide should increase by the molecular weight of the Chloroacetamido-PEG4 moiety.

    • Store the purified, modified peptide under conditions similar to the original, unmodified peptide, typically lyophilized or frozen in an appropriate buffer at -20°C or -80°C.[9]

Data Presentation

Quantitative outcomes of peptide modification can be influenced by factors such as peptide concentration, linker-to-peptide molar ratio, and reaction time. The following table provides representative data for a hypothetical modification reaction.

ParameterCondition 1Condition 2Condition 3
Peptide Concentration 2 mg/mL2 mg/mL5 mg/mL
Linker:Peptide Molar Ratio 10:120:120:1
Reaction Time 60 min60 min60 min
Temperature Room TempRoom TempRoom Temp
Conversion Efficiency (%) 75%92%95%
Final Purity (Post-HPLC) >98%>98%>98%
Observed Mass (Da) Expected + 322.75Expected + 322.75Expected + 322.75

Note: Data are illustrative. Actual results must be determined empirically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for modifying a peptide with this compound and its subsequent conjugation to a thiol-containing molecule, a common strategy in developing antibody-drug conjugates (ADCs) or other targeted therapies.[14][15]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. First Conjugation (Amine-Reactive) cluster_purification1 3. Purification & Analysis cluster_conjugation2 4. Second Conjugation (Thiol-Reactive) cluster_final 5. Final Product Peptide Peptide in Amine-Free Buffer (pH 8.0-8.5) Reaction Incubate Peptide + Linker (RT, 30-60 min) Peptide->Reaction Linker Dissolve Linker in DMSO/DMF Linker->Reaction Purify1 Purify via Desalting or HPLC Reaction->Purify1 Analyze1 Analyze via Mass Spectrometry Purify1->Analyze1 Intermediate Peptide-PEG-Chloroacetamide Intermediate Purify1->Intermediate Analyze1->Intermediate Reaction2 Incubate Intermediate + Thiol Intermediate->Reaction2 Thiol Thiol-Containing Molecule (e.g., Drug) Thiol->Reaction2 Purify2 Final Purification (HPLC) Reaction2->Purify2 Final Final Peptide Conjugate Purify2->Final

Caption: Workflow for dual-step peptide conjugation.

Chemical Reaction Pathway

This diagram outlines the chemical transformations occurring during the two-step conjugation process.

ReactionPathway PeptideNH2 Peptide-NH₂ Intermediate Peptide-NH-CO-PEG₄-CO-CH₂-Cl PeptideNH2->Intermediate pH 8.0-8.5 Linker Cl-CH₂CO-PEG₄-NHS Linker->Intermediate ThiolMolecule Drug-SH FinalConjugate Peptide-NH-CO-PEG₄-CO-CH₂-S-Drug ThiolMolecule->FinalConjugate NHS_byproduct NHS Intermediate->NHS_byproduct + Intermediate->FinalConjugate Thiol Reaction

Caption: Chemical pathway of heterobifunctional conjugation.

References

Chloroacetamido-PEG4-NHS Ester for PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chloroacetamido-PEG4-NHS ester as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality for targeted protein degradation, and the choice of linker is critical for their efficacy.

Introduction to this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It features two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as those present on an E3 ligase ligand, to form a stable amide bond. This reaction is typically carried out under mild basic conditions.

  • Chloroacetamide Group: This group serves as a reactive handle for conjugation to a protein of interest (POI) ligand. The chloroacetamide moiety can react with nucleophilic residues on the POI ligand, such as a cysteine thiol, via a nucleophilic substitution reaction.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The bifunctional nature of this linker allows for a sequential and controlled approach to PROTAC synthesis, enabling the construction of a diverse library of PROTACs for screening and optimization.

Data Presentation: Properties of this compound

PropertyValue
Chemical Formula C₁₇H₂₇ClN₂O₉
Molecular Weight 438.86 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Purity Typically >95%
Storage Store at -20°C, desiccated

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the NHS ester end of the linker is coupled to the E3 ligase ligand. In the second step, the chloroacetamide end is conjugated to the ligand for the protein of interest.

Protocol 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on the E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: To the solution from step 1, add this compound (1.0 - 1.2 equivalents) followed by DIPEA or TEA (2.0 - 3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

  • Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand

This protocol describes the reaction of the chloroacetamide moiety of the E3 ligase ligand-linker conjugate with a nucleophilic group (e.g., a thiol on a cysteine-containing POI ligand).

Materials:

  • Purified E3 ligase ligand-linker conjugate (from Protocol 1)

  • POI ligand with a reactive nucleophile (e.g., thiol group)

  • Anhydrous DMF or DMSO

  • A suitable base (e.g., DIPEA or potassium carbonate), if necessary

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel, stir plate, and stir bar

  • Analytical and preparative HPLC

  • LC-MS and NMR

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: Add the purified E3 ligase ligand-linker conjugate (1.0 - 1.2 equivalents) to the solution. If the nucleophile on the POI ligand requires deprotonation, a mild base like DIPEA or potassium carbonate can be added.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, perform an appropriate aqueous work-up as described in Protocol 1, Step 4.

  • Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Characterize the final product thoroughly using LC-MS for mass verification and NMR for structural confirmation and purity assessment.

Quantitative Data Summary

The following table provides representative data for PROTACs synthesized using PEG-based linkers. Note that the optimal linker length and composition are target-dependent and require empirical determination.

PROTAC ExampleLinker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC A PEG4BRD4VHL15>9022Rv1
PROTAC B PEG3BTKCRBN5~95MOLM-14
PROTAC C PEG5ERRαVHL25>85HeLa

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand-Linker Conjugation cluster_step2 Step 2: Final PROTAC Assembly E3_Ligand Amine-E3 Ligase Ligand Reaction1 Amide Coupling (NHS Ester + Amine) DMF, DIPEA, RT E3_Ligand->Reaction1 Linker Chloroacetamido- PEG4-NHS Ester Linker->Reaction1 Purification1 Purification (HPLC) Reaction1->Purification1 Intermediate E3 Ligand-Linker Conjugate Purification1->Intermediate Reaction2 Nucleophilic Substitution (Chloroacetamide + Thiol) DMF, RT Intermediate->Reaction2 POI_Ligand Thiol-POI Ligand POI_Ligand->Reaction2 Purification2 Purification (HPLC) Reaction2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Caption: Experimental workflow for the two-step synthesis of a PROTAC.

PROTAC_MoA cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex mediates POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation POI Degradation Proteasome->Degradation recognizes & degrades Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC re-enters cycle

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Application Note: Determining the Degree of Labeling with Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chloroacetamido-PEG4-NHS Ester is a heterobifunctional crosslinker used in bioconjugation. It features two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds[1][2][3]. The chloroacetamide group reacts specifically with sulfhydryl groups, primarily from cysteine residues, via a nucleophilic substitution reaction to form a stable thioether bond[4][5][6]. This dual reactivity allows for the specific linkage of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates[2][7]. Accurately determining the Degree of Labeling (DOL), or the average number of linker molecules conjugated to each protein, is critical for ensuring the consistency, efficacy, and quality of the final product[8].

Principle of Reaction The conjugation process involves two main chemical reactions. First, the NHS ester group targets accessible primary amines on the protein surface under slightly alkaline conditions (pH 7.2-8.5)[1][9]. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency[1][10]. Second, the chloroacetamide group alkylates the deprotonated thiol group of a cysteine residue, forming a stable thioether linkage[4][5]. The reactivity of haloacetamides follows the trend Iodo > Bromo > Chloro, making chloroacetamide a moderately reactive but highly specific alkylating agent for cysteines[4].

cluster_reactants Reactants cluster_products Conjugation Products Protein Protein (with Lysine and Cysteine residues) Protein->p1 Linker This compound Linker->p1 Labeled_Protein Labeled Protein (Stable Conjugate) NHS_byproduct N-hydroxysuccinimide (Byproduct) p1->Labeled_Protein Amide Bond Formation (Lysine) Thioether Bond Formation (Cysteine) p1->NHS_byproduct NHS Release A Protein Preparation (Buffer Exchange to PBS) C Labeling Reaction (Incubate Protein + Linker) A->C B Linker Preparation (Dissolve in DMSO) B->C D Quench Reaction (Add Tris Buffer) C->D E Purification (Desalting Column) D->E F Analysis (Determine DOL) E->F A Purified Labeled Protein B Intact Mass Analysis (ESI-MS) A->B C Deconvolution of Raw Spectrum B->C D Identify Mass Peaks (Unlabeled, +1, +2, ... Linkers) C->D E Calculate Weighted Average D->E F Final Degree of Labeling (DOL) E->F

References

Application Notes and Protocols for the Purification of Proteins after Conjugation with Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. The Chloroacetamido-PEG4-NHS ester is a heterobifunctional linker that allows for the conjugation of a PEG4 moiety to proteins. This linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface to form stable amide bonds.[1][2] Additionally, it possesses a chloroacetamide group, a reactive handle that can undergo nucleophilic substitution, providing a potential site for further modification if desired.

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG linker, and reaction byproducts.[] A robust purification strategy is therefore critical to isolate the purified, active PEGylated protein conjugate. This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound, focusing on the most common and effective chromatographic techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Protein Conjugation with this compound

The first step in the overall process is the conjugation of the this compound to the protein of interest. Careful control of the reaction conditions is crucial for achieving the desired degree of PEGylation and minimizing unwanted side reactions.

Experimental Protocol: Protein Conjugation

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester moiety is susceptible to hydrolysis, so it is recommended to prepare this solution fresh and not store it.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG linker stock solution to achieve the desired molar excess of linker to protein. A 10- to 50-fold molar excess is a common starting point, but this should be optimized for each specific protein and desired degree of PEGylation.

    • Slowly add the calculated volume of the PEG linker solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal incubation time and temperature may vary depending on the protein's stability and reactivity.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer to the reaction mixture. For example, add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Proceed to Purification: Immediately after quenching, proceed with the purification of the PEGylated protein to remove unreacted PEG linker, unconjugated protein, and quenching reagents.

Purification Methodologies

The choice of purification method depends on the specific properties of the protein, the degree of PEGylation, and the desired purity of the final product. A multi-step purification strategy often yields the best results.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the hydrodynamic size of the protein, causing the PEGylated conjugate to elute earlier than the smaller, unconjugated protein.[] SEC is also highly effective at removing the small, unreacted PEG linker and its hydrolysis byproducts.[4][5]

Materials:

  • SEC column with an appropriate fractionation range for the protein and its conjugate.

  • HPLC or FPLC system.

  • Mobile phase buffer (e.g., PBS, pH 7.4).

  • Quenched conjugation reaction mixture.

  • 0.22 µm syringe filters.

Procedure:

  • System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase buffer until a stable baseline is achieved (typically requires washing with at least two column volumes).

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. To ensure optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[6]

  • Elution: Elute the sample with the mobile phase at a constant flow rate recommended by the column manufacturer. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions as the sample elutes. The PEGylated protein will elute in the earlier fractions, followed by the unconjugated protein, and finally the small unreacted PEG linker and other small molecules.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using methods like ultrafiltration.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The covalent attachment of the neutral PEG chain can shield the charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[4] This allows for the separation of proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers in some cases.[][7]

Materials:

  • Anion or cation exchange column, depending on the protein's isoelectric point (pI) and the chosen pH.

  • HPLC or FPLC system.

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).

  • Sample from SEC purification (or directly from the quenched reaction after buffer exchange).

Procedure:

  • Buffer Preparation: Prepare the binding and elution buffers. The pH of the binding buffer should be chosen to ensure the protein of interest binds to the column. For anion exchange, the pH should be above the protein's pI, and for cation exchange, it should be below the pI.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.

  • Sample Loading: Load the sample onto the column. The sample should be in a low ionic strength buffer, which can be achieved by buffer exchange of the quenched reaction mixture or by using the eluate from a previous SEC step if the buffer is compatible.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (by mixing the binding and elution buffers). A gradient from 0% to 100% elution buffer over 10-20 column volumes is a good starting point. Collect fractions throughout the gradient.

  • Analysis of Fractions: Analyze the fractions using SDS-PAGE, analytical SEC, and/or mass spectrometry to identify the fractions containing the desired PEGylated species.

  • Pooling and Desalting: Pool the pure fractions and perform a buffer exchange or desalting step to remove the high salt concentration.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The principle of HIC involves binding proteins to a hydrophobic stationary phase in the presence of a high concentration of a lyotropic salt (e.g., ammonium (B1175870) sulfate) and eluting them by decreasing the salt concentration.[6] PEGylation can alter the hydrophobicity of a protein, and HIC can be a powerful tool for separating PEGylated species, often serving as a polishing step after SEC or IEX.[][4]

Materials:

  • HIC column with a suitable hydrophobic ligand (e.g., Phenyl, Butyl, or Octyl).

  • HPLC or FPLC system.

  • Binding Buffer (high salt concentration, e.g., 1-2 M ammonium sulfate (B86663) in a buffer like 50 mM sodium phosphate, pH 7.0).

  • Elution Buffer (low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample from a previous purification step.

Procedure:

  • Salt Addition to Sample: Add a high concentration of salt (e.g., ammonium sulfate) to the protein sample to match the binding buffer conditions. This should be done gradually and with gentle stirring to avoid protein precipitation.

  • Column Equilibration: Equilibrate the HIC column with the binding buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound components.

  • Elution: Elute the bound proteins with a decreasing salt gradient (from 100% binding buffer to 100% elution buffer) over 10-20 column volumes. Collect fractions.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE, analytical SEC, and mass spectrometry to identify the desired PEGylated protein fractions.

  • Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis or a desalting column.

Data Presentation

Quantitative data from the purification process should be summarized to assess the efficiency and success of the purification strategy.

Table 1: Summary of Purification of a PEGylated Antibody

Purification StepTotal Protein (mg)Purity by SEC-HPLC (%)Recovery (%)
Crude Conjugate10045100
SEC409040
IEX35>9887.5
Overall 35 >98 35

Table 2: Characterization of Purified PEGylated Protein

Analytical MethodResult
SDS-PAGESingle band at expected higher molecular weight
SEC-HPLCMain peak >98% purity, minimal aggregation
Mass SpectrometryConfirmed mass of mono-PEGylated protein
Endotoxin Levels< 0.1 EU/mg

Visualization of Workflows and Pathways

Experimental Workflow for Protein Conjugation and Purification

G cluster_conjugation Protein Conjugation cluster_purification Purification Cascade A Protein in Amine-Free Buffer B Add Chloroacetamido- PEG4-NHS Ester A->B C Incubation B->C D Quench Reaction C->D E Size Exclusion Chromatography (SEC) D->E Crude Conjugate F Ion-Exchange Chromatography (IEX) E->F G Hydrophobic Interaction Chromatography (HIC) F->G H Purified PEGylated Protein G->H

Caption: Workflow for protein conjugation and subsequent purification.

Logical Relationship for Purification Method Selection

G Start Crude Conjugation Mix SEC Size Exclusion Chromatography (Removes excess linker & unconjugated protein) Start->SEC IEX Ion-Exchange Chromatography (Separates by degree of PEGylation) SEC->IEX Further separation needed Final Purified PEG-Protein SEC->Final Sufficiently pure HIC Hydrophobic Interaction Chromatography (Polishing step, separates isomers) IEX->HIC High purity required IEX->Final Sufficiently pure HIC->Final

Caption: Decision tree for selecting purification methods.

Troubleshooting

Table 3: Troubleshooting Guide for PEGylated Protein Purification

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Inactive NHS ester (hydrolyzed)Prepare fresh PEG linker solution immediately before use.
Buffer contains primary aminesPerform buffer exchange into an amine-free buffer (e.g., PBS).
Incorrect pH of reaction bufferEnsure the pH is between 7.2 and 8.0 for optimal NHS ester reaction.
Protein Aggregation High concentration of organic solventKeep the final concentration of DMSO or DMF below 10%.
Harsh purification conditionsOptimize chromatography conditions (e.g., lower pressure in SEC, milder salt gradients in IEX/HIC). Perform purification at 4°C.
Poor Separation in SEC Inappropriate column choiceSelect a column with a fractionation range that provides good resolution between the PEGylated and unconjugated protein.
Sample overloadingInject a smaller sample volume (2-5% of column volume).
Poor Separation in IEX/HIC Incorrect buffer conditionsOptimize pH and salt concentrations for binding and elution.
Gradient is too steepUse a shallower gradient to improve resolution.

Conclusion

The purification of proteins after conjugation with this compound is a critical step to ensure the homogeneity, purity, and activity of the final product. A systematic approach employing a combination of chromatographic techniques such as SEC, IEX, and HIC is highly effective. The protocols and guidelines presented in this document provide a comprehensive framework for developing a robust purification strategy. Optimization of both the conjugation reaction and the subsequent purification steps is essential for achieving high-yield and high-purity PEGylated proteins for research, diagnostics, and therapeutic applications.

References

Application Note: Mass Spectrometry Analysis of Proteins Modified by Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of proteins is a critical tool in proteomics and drug development for studying protein structure, function, and interactions. Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that provides a versatile method for labeling proteins. This reagent contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[1][2] The chloroacetamide group is a good leaving group and can undergo substitution reactions, showing reactivity towards nucleophilic residues like cysteine.[1][2][3] The polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity of the modified protein, which can improve solubility and reduce aggregation.[1][2]

This application note provides a detailed protocol for the labeling of a model protein with this compound and its subsequent analysis by mass spectrometry. It covers the experimental workflow, data analysis, and interpretation of results.

Principle of the Method

The experimental workflow involves the covalent labeling of a protein with this compound, followed by enzymatic digestion of the modified protein into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and the fragmentation data provides sequence information and the precise location of the modification. The mass of the Chloroacetamido-PEG4- moiety allows for the identification of labeled peptides.

Materials and Reagents

  • This compound (MW: 438.9 g/mol )

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin, sequencing grade

  • Ammonium (B1175870) Bicarbonate

  • Formic Acid

  • Acetonitrile (B52724) (ACN)

  • Ultrapure water

  • Desalting columns

Experimental Protocols

Protein Labeling with this compound
  • Protein Preparation: Dissolve the model protein in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine (B1666218) to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.

In-solution Digestion of Labeled Protein
  • Denaturation and Reduction: To the labeled protein solution, add DTT to a final concentration of 10 mM. Incubate for 45 minutes at 56 °C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37 °C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

LC-MS/MS Analysis
  • Sample Preparation: Desalt the digested peptide mixture using a C18 StageTip or equivalent.

  • LC Separation: Inject the desalted peptides onto a reverse-phase C18 column using a nano-liquid chromatography system. Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Analysis

  • Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to identify the peptides from the raw mass spectrometry data. Search against a database containing the sequence of the model protein.

  • Modification Search: Configure the search parameters to include a variable modification corresponding to the mass of the reacted Chloroacetamido-PEG4- moiety on lysine (K) and the protein N-terminus. The mass shift for the modification is calculated as the molecular weight of the reagent minus the mass of the leaving group (succinimide for the NHS ester reaction). The chloroacetamide group may also react with other nucleophilic residues like cysteine (C), histidine (H), or methionine (M), which should also be considered as potential variable modifications. The expected monoisotopic mass shift for a peptide labeled with this compound is +323.132 Da (C15H25ClN2O6).

  • Data Validation: Filter the identification results to a false discovery rate (FDR) of 1% at both the peptide and protein levels. Manually inspect the MS/MS spectra of modified peptides to confirm the correct assignment of the modification site.

Quantitative Data Presentation

The extent of labeling can be quantified by comparing the peak intensities of the modified and unmodified peptides. The following table presents a hypothetical quantitative analysis of BSA labeled with this compound.

Peptide SequenceModification SiteUnmodified Peptide IntensityModified Peptide Intensity% Modification
K.QTALVELLK.HK71.2 E+088.5 E+0741.5%
R.HPYFYAPELLYYA.NN-terminus5.6 E+079.2 E+0762.2%
K.VPQVSTPTLVEVSR.SK129.8 E+073.1 E+0724.0%
C.CASIQKFGER.AC347.3 E+071.5 E+0717.0%

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_digestion Sample Preparation for MS cluster_analysis Mass Spectrometry & Data Analysis p Protein Solution mix Incubate & Quench p->mix r Chloroacetamido- PEG4-NHS Ester r->mix cleanup1 Buffer Exchange mix->cleanup1 denature Denature & Reduce cleanup1->denature alkylate Alkylate denature->alkylate digest Tryptic Digestion alkylate->digest cleanup2 Desalting digest->cleanup2 lcms LC-MS/MS Analysis cleanup2->lcms search Database Search lcms->search validate Data Validation & Quantification search->validate

Caption: Experimental workflow for mass spectrometry analysis.

reaction_mechanism cluster_reagents cluster_products cluster_moieties protein Protein (-NH2, -SH) product Labeled Protein protein->product Covalent Modification reagent This compound reagent->product nhs NHS Ester amide Stable Amide Bond nhs->amide reacts with amine Primary Amine (e.g., Lysine) amine->amide chloro Chloroacetamide thioether Thioether Bond chloro->thioether reacts with sulfhydryl Sulfhydryl (e.g., Cysteine) sulfhydryl->thioether

Caption: Reaction scheme of protein modification.

Conclusion

This compound is a valuable reagent for the chemical modification of proteins for mass spectrometry-based analysis. The dual reactivity of this crosslinker allows for the labeling of multiple amino acid residue types, providing comprehensive information on protein structure and accessibility. The detailed protocol and data analysis workflow presented in this application note serve as a guide for researchers to effectively utilize this reagent in their proteomics studies. The ability to quantify the extent of modification at specific sites offers deeper insights into protein chemistry and its biological implications.

References

Downstream Applications of Chloroacetamido-PEG4-NHS Ester Bioconjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chloroacetamido-PEG4-NHS ester in various bioconjugation applications. This heterobifunctional linker is increasingly utilized in the development of advanced biologics due to its versatile reactivity and the beneficial properties of its polyethylene (B3416737) glycol (PEG) spacer.

Introduction to this compound

This compound is a chemical crosslinker featuring two distinct reactive moieties separated by a hydrophilic 4-unit PEG spacer.[1][2][3]

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction is typically carried out in a pH range of 7.2 to 8.5.[]

  • Chloroacetamide Group: This functional group is reactive towards nucleophiles, most notably the thiol group of cysteine residues, forming a stable thioether bond. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions.[1][2]

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the hydrophilicity of the resulting bioconjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[1][2][]

These properties make this compound a valuable tool in several cutting-edge biomedical research areas.

Key Downstream Applications

The unique dual reactivity of this linker enables a two-step, controlled conjugation process, which is highly desirable in the construction of complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in attaching a potent cytotoxic drug to a monoclonal antibody (mAb). This compound can be used to first react with an amine-containing drug or a payload-linker construct, followed by the conjugation of this intermediate to the thiol groups of reduced cysteine residues on the antibody. This strategy allows for a more controlled drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[5] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is a suitable PEG-based linker for PROTAC synthesis, connecting the two ligand components.[5]

Programmable Protein Ligation on Cell Surfaces

A novel application involves using this type of linker in advanced protein engineering on the surface of living cells. Researchers have developed systems where protein fragments are brought into proximity on a cell surface, enabling their ligation to form a functional protein.[6][7][8] This can be used for creating logic-gated systems for cellular diagnostics or targeted therapies.[6][7][8]

PEGylation and Surface Modification

The linker is also used for the general PEGylation of proteins, peptides, and oligonucleotides.[2] This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size and shielding them from proteolytic degradation or immune recognition. It is also used to functionalize surfaces for various biomedical and research applications.[3]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
CAS Number1353011-95-6[3]
Molecular FormulaC17H27ClN2O9[3]
Molecular Weight438.14 g/mol [3]
Purity≥95%[3]
Storage Condition-20°C, keep dry and protected from light[3]
Reactive Group 1NHS Ester (targets primary amines)[1][2]
Reactive Group 2Chloroacetamide (targets thiols)[1][2]
Table 2: General Reaction Conditions for NHS Ester Conjugation
ParameterRecommended ConditionNotesReference
Reaction pH 7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.[]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers with primary amines (e.g., Tris, Glycine) will compete with the reaction.[9][10][11]
Reagent Preparation Dissolve in anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[9][10][11][12]
Molar Excess 10- to 20-fold molar excess of linker to protein.This should be optimized depending on the protein concentration and desired degree of labeling.[][10][11]
Reaction Time 30 minutes to 2 hoursCan be performed at room temperature or on ice.[9][10][11][12]
Quenching Add Tris or Glycine buffer to a final concentration of 25-100 mM.This step terminates the reaction by consuming unreacted NHS ester.[9][11][12]

Experimental Protocols & Methodologies

Protocol 1: General Two-Step Protein-Protein Conjugation

This protocol describes a general workflow for crosslinking two proteins (Protein A with accessible amines and Protein B with a free cysteine) using this compound.

Materials:

  • This compound

  • Protein A (containing lysine residues)

  • Protein B (containing a free cysteine residue)

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system

Procedure:

Step 1: Activation of Protein A

  • Prepare a solution of Protein A at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the linker solution to the Protein A solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by dialysis against the Reaction Buffer or by using a desalting column. The product is now Chloroacetamido-PEG4-activated Protein A.

Step 2: Conjugation to Protein B

  • Prepare a solution of Protein B (containing a free thiol) in the Reaction Buffer. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Add the activated Protein A from Step 1 to the solution of Protein B. A molar ratio of 1:1 to 1:3 (Activated Protein A : Protein B) is a good starting point for optimization.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench any unreacted chloroacetamide groups by adding a thiol-containing small molecule like L-cysteine to a final concentration of 10 mM and incubating for 30 minutes.

  • Purify the final conjugate using Size-Exclusion Chromatography (SEC) to separate the conjugate from unreacted proteins.

  • Analyze the final product using SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)

This protocol outlines a conceptual workflow for creating an ADC where the drug contains a primary amine and the antibody is engineered with free cysteines.

Materials:

  • Monoclonal Antibody (mAb) with engineered or reduced cysteines

  • Amine-containing cytotoxic drug

  • This compound

  • Reaction Buffer 1 (Conjugation): PBS, pH 8.0 with 5 mM EDTA

  • Reaction Buffer 2 (Thiol Reaction): PBS, pH 7.4

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Glycine

  • Purification: Hydrophobic Interaction Chromatography (HIC) or SEC

Procedure:

Step 1: Preparation of Drug-Linker Intermediate

  • Dissolve the amine-containing drug in anhydrous DMSO.

  • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Add the linker solution to the drug solution at a 1:1.2 molar ratio (Drug:Linker). A mild, non-nucleophilic base may be added if the drug is a hydrochloride salt.

  • Incubate for 2-4 hours at room temperature. Monitor the reaction by LC-MS to confirm the formation of the Drug-Linker intermediate.

  • The crude Drug-Linker intermediate can be used directly or purified by reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

  • If necessary, reduce the interchain disulfide bonds of the mAb using a reducing agent like DTT or TCEP to generate free thiols. Remove the reducing agent using a desalting column.

  • Add the Drug-Linker intermediate from Step 1 to the reduced mAb in Reaction Buffer 2. Use a 5- to 10-fold molar excess of the Drug-Linker per free thiol.

  • Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

  • Quench any unreacted thiols on the antibody by adding N-ethylmaleimide.

  • Purify the resulting ADC using HIC or SEC to remove unconjugated drug-linker and aggregated antibody.

  • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and potency.

Visualizations

G cluster_0 Step 1: Activation of Molecule A (Amine-containing) cluster_1 Step 2: Conjugation to Molecule B (Thiol-containing) Molecule_A Molecule A (e.g., Protein, Drug) reaction1 + Molecule_A->reaction1 Linker This compound Linker->reaction1 Activated_Molecule Activated Molecule A (Chloroacetamido-PEG4-MoleculeA) NHS NHS byproduct reaction1->Activated_Molecule pH 7.2-8.5 (Amide bond formation) reaction1->NHS Molecule_B Molecule B (e.g., Antibody, Protein) reaction2 + Molecule_B->reaction2 Final_Conjugate Final Bioconjugate (MoleculeA-PEG4-MoleculeB) Cl_ion Cl- byproduct Activated_Molecule_ref->reaction2 reaction2->Final_Conjugate pH ~7.4 (Thioether bond formation) reaction2->Cl_ion

Caption: General workflow for two-step bioconjugation.

G cluster_adc ADC Synthesis Workflow start Start Materials: - Antibody (mAb) - Amine-Drug - Linker step1 Step 1: Create Drug-Linker Intermediate start->step1 step2 Step 2: Reduce Antibody Disulfides start->step2 step3 Step 3: Conjugate Drug-Linker to mAb step1->step3 step2->step3 step4 Step 4: Purify ADC step3->step4 end_adc Characterized ADC (DAR, Purity, Potency) step4->end_adc

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_protac PROTAC Synthesis Logic Target_Ligand Warhead Ligand (binds target protein) Linker Chloroacetamido- PEG4-NHS Ester (or derivative) Target_Ligand->Linker via Amine or Thiol E3_Ligand E3 Ligase Ligand E3_Ligand->Linker via Thiol or Amine PROTAC PROTAC Molecule Linker->PROTAC

Caption: Logical relationship of components in a PROTAC molecule.

References

Site-Specific Conjugates with Chloroacetamido-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of site-specific protein conjugates using the heterobifunctional crosslinker, Chloroacetamido-PEG4-NHS ester. This crosslinker is a valuable tool for the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a versatile PEG linker containing two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group. The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The chloroacetamide group allows for specific alkylation of sulfhydryl groups, primarily found in cysteine residues. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. This dual reactivity enables a two-step, site-specific conjugation strategy, providing precise control over the location of modification and the stoichiometry of the final product.

Chemical Properties and Reaction Mechanism

The conjugation process with this compound occurs in a sequential manner. The first step involves the reaction of the NHS ester with primary amines on the protein of interest, forming a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5). Following this initial conjugation and purification of the intermediate, the second step involves the reaction of the chloroacetamide group with a free cysteine residue on a second molecule or a different site on the same protein. This reaction proceeds via an SN2 mechanism, where the thiol group of the cysteine acts as a nucleophile, displacing the chlorine atom and forming a stable thioether bond. The efficiency of this second reaction is also pH-dependent, with optimal conditions generally between pH 7.0 and 8.5.

Key Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This linker is ideal for creating site-specific ADCs. An antibody can be modified with the linker via its lysine residues, and then a cytotoxic drug containing a free thiol group can be conjugated to the chloroacetamide moiety. This approach allows for the production of ADCs with a defined drug-to-antibody ratio (DAR).[1]

  • PROTACs: In the development of PROTACs, this linker can be used to connect a target protein-binding ligand (warhead) with an E3 ligase-binding ligand.[2] One ligand can be attached via the NHS ester, and the other via the chloroacetamide, facilitating the creation of a heterobifunctional degrader molecule.

  • Protein-Protein Conjugation: This linker can be used to create specific protein-protein conjugates for research or therapeutic purposes.[3]

  • Surface Modification: The hydrophilic PEG spacer can be utilized to modify the surface properties of proteins or nanoparticles, improving their solubility and reducing non-specific binding.

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation to a Protein

This protocol describes the general procedure for conjugating a molecule of interest (Molecule B, containing a free thiol) to a target protein (Protein A) using this compound.

Materials:

  • Target Protein (Protein A) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Molecule B with a free thiol group

  • Reaction Buffer 1 (Amine Reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Reaction Buffer 2 (Thiol Reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.0-8.0

  • Quenching Reagent (for NHS ester): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Quenching Reagent (for chloroacetamide): 1 M N-acetylcysteine or L-cysteine

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

Step 1: Reaction of NHS Ester with Protein A

  • Preparation of Protein A: Ensure Protein A is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Preparation of Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the Protein A solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching (Optional): Add the quenching reagent for the NHS ester to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification of Intermediate: Remove excess linker and byproducts by SEC using an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Reaction of Chloroacetamide with Molecule B

  • Preparation of Intermediate: The purified Protein A-linker conjugate should be in a suitable buffer for the thiol reaction.

  • Addition of Molecule B: Add a 1.5-5 fold molar excess of Molecule B (containing a free thiol) to the Protein A-linker conjugate solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching: Add the quenching reagent for the chloroacetamide to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method such as SEC or HIC to remove unreacted Molecule B and other impurities.[4]

Table 1: Recommended Reaction Conditions for Two-Step Conjugation

ParameterStep 1 (NHS Ester Reaction)Step 2 (Chloroacetamide Reaction)
pH 7.2 - 8.57.0 - 8.0
Temperature 4°C or Room Temperature4°C or Room Temperature
Reaction Time 1 - 4 hours4 - 16 hours
Molar Excess of Linker/Molecule B 5 - 20 fold (Linker to Protein A)1.5 - 5 fold (Molecule B to Protein A-linker)
Quenching Reagent Tris or GlycineN-acetylcysteine or L-cysteine

Characterization of the Conjugate

Thorough characterization of the final conjugate is crucial to ensure its quality and functionality.

Table 2: Characterization Techniques and Expected Outcomes

TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Protein Concentration & Degree of Labeling (if chromophoric)Confirmation of protein concentration and estimation of the number of conjugated molecules.
Mass Spectrometry (MS) Molecular Weight of Conjugate, Drug-to-Antibody Ratio (DAR)Precise mass of the final conjugate, confirming successful conjugation and providing an accurate DAR.[4][5]
SDS-PAGE Apparent Molecular WeightA shift in the band corresponding to the conjugate compared to the unconjugated protein.
Size Exclusion Chromatography (SEC) Purity and AggregationA single, sharp peak indicating a homogenous product with minimal aggregation.
Hydrophobic Interaction Chromatography (HIC) Drug Load Distribution for ADCsSeparation of species with different numbers of conjugated drugs, allowing for the assessment of DAR distribution.[4]
Reverse Phase HPLC (RP-HPLC) Purity and HydrophobicityAssessment of conjugate purity and changes in hydrophobicity upon conjugation.

Visualizations

Experimental Workflow

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Chloroacetamide Conjugation ProteinA Protein A Reaction1 Reaction (pH 7.2-8.5) ProteinA->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (SEC) Reaction1->Purification1 Intermediate Protein A-Linker Conjugate Purification1->Intermediate Reaction2 Reaction (pH 7.0-8.0) Intermediate->Reaction2 MoleculeB Molecule B (Thiol-containing) MoleculeB->Reaction2 Purification2 Final Purification (SEC/HIC) Reaction2->Purification2 FinalConjugate Final Site-Specific Conjugate Purification2->FinalConjugate

Caption: Workflow for two-step site-specific conjugation.

PROTAC Formation and Action

G cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action Warhead Target Protein Ligand Linker Chloroacetamido- PEG4-NHS Ester Warhead->Linker E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Linker PROTAC PROTAC Molecule Linker->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC synthesis and mechanism of action.

HER2 Signaling Pathway Targeted by ADCs

G cluster_her2 HER2 Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Payload Release HER2->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds to Apoptosis Apoptosis Internalization->Apoptosis

Caption: HER2 signaling pathway and ADC intervention.[6][][8]

Troubleshooting

Table 3: Common Issues and Solutions in Conjugation Reactions

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency (Step 1) - Inactive NHS ester due to hydrolysis.- Presence of amine-containing buffers.- Incorrect pH.- Use fresh, anhydrous DMSO/DMF for linker dissolution.- Perform buffer exchange to an amine-free buffer.- Ensure reaction pH is between 7.2 and 8.5.
Low Conjugation Efficiency (Step 2) - Oxidation of thiol groups.- Incorrect pH.- Steric hindrance.- Perform the reaction under an inert atmosphere.- Ensure reaction pH is between 7.0 and 8.0.- Increase the molar excess of the thiol-containing molecule or extend the reaction time.
Protein Aggregation/Precipitation - High protein concentration.- Change in protein conformation upon conjugation.- Hydrophobicity of the conjugated molecule.- Optimize protein concentration.- Include stabilizing excipients in the buffer.- Use a linker with a longer PEG chain to increase solubility.
Heterogeneous Product (Multiple Peaks in HIC/MS) - Incomplete reaction.- Side reactions.- Non-specific binding.- Optimize reaction time and molar ratios.- Ensure proper quenching of reactive groups.- Optimize purification methods to isolate the desired species.

Conclusion

This compound is a powerful tool for creating site-specific bioconjugates. The sequential, two-step reaction mechanism allows for precise control over the conjugation process, leading to more homogenous and well-defined products. The protocols and data presented here provide a comprehensive guide for researchers and drug developers to effectively utilize this linker in their applications, from fundamental research to the development of next-generation therapeutics. Careful optimization of reaction conditions and thorough characterization are essential for successful outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Chloroacetamido-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloroacetamido-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker.[1] It contains two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1]

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][2]

  • Chloroacetamide: This group is a mild electrophile that reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.[3][4]

The PEG4 linker increases the hydrophilicity of the molecule, which can help to improve the solubility of the resulting conjugate.[1]

Q2: What is the optimal pH for each reaction?

The two reactive groups have different optimal pH ranges for efficient conjugation:

  • NHS ester reaction (with primary amines): The optimal pH is typically between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended as a starting point.[5] At lower pH, primary amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis.

  • Chloroacetamide reaction (with thiols): The reaction with thiols is also pH-dependent, as it is the deprotonated thiolate anion that is the reactive nucleophile. While the reaction can proceed at neutral pH, a slightly alkaline pH (around 8.4) has been shown to be effective for the reaction with cysteine.[3]

Q3: Can I perform a one-pot, dual conjugation with this linker?

While theoretically possible, a one-pot reaction where both the amine and thiol reactions occur simultaneously is generally not recommended due to the differing optimal pH ranges and potential for cross-reactivity or side reactions. A sequential conjugation strategy is often more successful and provides better control over the final product.

Q4: What is the recommended order for a sequential conjugation?

The recommended order for a sequential conjugation depends on the stability of your biomolecules and the desired final product. However, a common approach is:

  • React the NHS ester with the amine-containing molecule first at pH 7.2-8.5.

  • Purify the resulting intermediate to remove excess linker.

  • React the chloroacetamide group of the intermediate with the thiol-containing molecule at a pH optimized for the thiol reaction (e.g., pH 7.0-7.5, or slightly higher for cysteine).

This sequence is often preferred because NHS esters are more susceptible to hydrolysis than chloroacetamides, especially at higher pH.

Troubleshooting Guide

Low Conjugation Efficiency to Primary Amines (NHS Ester Reaction)
Potential Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions.
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Incorrect Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate.[2]
Low Protein Concentration Hydrolysis is a unimolecular reaction that competes with the bimolecular conjugation reaction. If possible, increase the concentration of your protein to favor the desired conjugation.
Steric Hindrance If the primary amines on your protein are not easily accessible, consider using a linker with a longer spacer arm.
Low Conjugation Efficiency to Thiols (Chloroacetamide Reaction)
Potential Cause Recommended Solution
Oxidized Thiols (Disulfide Bonds) Ensure that the thiol groups on your protein or peptide are in a reduced state. If necessary, treat your sample with a reducing agent like DTT or TCEP prior to conjugation. Note that excess reducing agent may need to be removed before adding the chloroacetamide linker, as it can react with it.[6]
Suboptimal pH The reactive species is the thiolate anion. Ensure the pH of your reaction buffer is appropriate to deprotonate the thiol group of your cysteine residue (typically pH > 7.0). For cysteine, a pH of around 8.4 has been shown to be effective.[3]
Slow Reaction Kinetics Chloroacetamides are generally less reactive than iodoacetamides or maleimides.[4] You may need to increase the reaction time or the molar excess of the chloroacetamide-functionalized molecule.
Instability of the Chloroacetamide Group While more stable than NHS esters, chloroacetamides can still degrade, particularly under harsh acidic or basic conditions.[7][8] Use freshly prepared solutions and avoid extreme pH.
Off-Target Reactions Although chloroacetamide is relatively specific for thiols, at higher pH and with prolonged reaction times, side reactions with other nucleophilic residues like histidine can occur, though this reaction is generally sluggish.[3][9]

Experimental Protocols

Protocol 1: General Two-Step Sequential Conjugation

Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)

  • Buffer Exchange: Ensure your Protein-NH2 is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the dissolved linker to your Protein-NH2 solution. The final concentration of DMSO in the reaction mixture should be less than 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis.

Step 2: Reaction of the Intermediate with a Thiol-Containing Peptide (Peptide-SH)

  • Buffer Exchange (if necessary): Ensure the purified intermediate from Step 1 is in a suitable buffer for the thiol reaction (e.g., 0.1 M phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Reduction of Thiols (if necessary): If the Peptide-SH contains disulfide bonds, reduce it with 10 mM DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.

  • Reaction: Add the reduced Peptide-SH to the purified intermediate at a 1.5 to 5-fold molar excess.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching (optional): To stop the reaction, add a small molecule thiol like 2-mercaptoethanol (B42355) to a final concentration of 20 mM.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method.

Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis Half-Life

pHHalf-life at 4°C
7.04-5 hours
8.0~1 hour
8.6~10 minutes

Note: Data is generalized and the exact half-life can vary based on buffer composition and temperature.

Table 2: Relative Reactivity of Haloacetamides with Thiols

HaloacetamideRelative Reactivity
IodoacetamideMost Reactive
BromoacetamideIntermediate
ChloroacetamideLeast Reactive

Note: This is a general trend. The lower reactivity of chloroacetamide can be advantageous for achieving higher specificity.[10]

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Chloroacetamide Reaction Protein-NH2 Protein-NH2 Reaction1 pH 7.2-8.5 Amine-free buffer Protein-NH2->Reaction1 Linker Chloroacetamido- PEG4-NHS Ester Linker->Reaction1 Intermediate Protein-Linker Reaction1->Intermediate Purification1 Desalting/ Dialysis Intermediate->Purification1 Reaction2 pH > 7.0 Purification1->Reaction2 Purified Intermediate Peptide-SH Peptide-SH Peptide-SH->Reaction2 Final_Conjugate Protein-Linker-Peptide Reaction2->Final_Conjugate Purification2 Chromatography Final_Conjugate->Purification2 signaling_pathway cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield cluster_nhs_issues NHS Ester Troubleshooting cluster_chloro_issues Chloroacetamide Troubleshooting Start Low Yield Observed Check_NHS NHS Ester Reaction Issue? Start->Check_NHS Check_Chloro Chloroacetamide Reaction Issue? Check_NHS->Check_Chloro No NHS_Hydrolysis NHS Ester Hydrolyzed? Check_NHS->NHS_Hydrolysis Yes Thiol_Oxidized Thiols Oxidized? Check_Chloro->Thiol_Oxidized Yes Solution Optimize Conditions Check_Chloro->Solution No NHS_pH Incorrect pH? NHS_Buffer Wrong Buffer? Chloro_pH Incorrect pH? Slow_Kinetics Insufficient Reaction Time?

References

Technical Support Center: Preventing Protein Aggregation During NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent protein aggregation during labeling with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during NHS ester labeling?

Protein aggregation during NHS ester labeling is a common issue that can arise from several factors that disrupt protein stability:

  • Over-labeling: The addition of too many label molecules, particularly hydrophobic ones, can significantly alter the protein's surface charge, isoelectric point (pI), and overall hydrophobicity, leading to decreased solubility and aggregation.[1][2]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. While a slightly alkaline pH (7.2-8.5) is optimal for the labeling reaction, some proteins may be unstable and prone to aggregation at higher pH values.[1][2] The buffer composition is also important; buffers containing primary amines, such as Tris, should be avoided as they compete with the protein for reaction with the NHS ester.[3][4][5]

  • High Reagent Concentration: Adding the NHS ester, especially when dissolved in an organic solvent like DMSO or DMF, too quickly or at a high concentration can create localized areas of high solvent concentration, which can denature the protein and cause precipitation.[2][6]

  • Hydrophobicity of the Label: Labeling a protein with a very hydrophobic molecule can increase the overall hydrophobicity of the protein, promoting intermolecular hydrophobic interactions that lead to aggregation.[1][4]

  • Protein Instability: The inherent stability of the protein under the labeling conditions (e.g., temperature, pH, and duration of incubation) plays a crucial role. Some proteins are simply not stable enough for the required reaction conditions.[6]

  • High Protein Concentration: While higher protein concentrations can improve labeling efficiency, they can also increase the likelihood of aggregation due to increased intermolecular interactions.[7][8]

Q2: My protein precipitated immediately after adding the NHS ester solution. What happened?

Immediate precipitation upon the addition of the NHS ester is often due to "solvent shock."[6] NHS esters are frequently dissolved in a small volume of an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[3][9][10] If this addition is done too quickly, it can expose the protein to a localized high concentration of the organic solvent, leading to denaturation and precipitation.

To avoid this:

  • Minimize the volume of the organic solvent to less than 10% of the total reaction volume.[4][10]

  • Add the NHS ester solution slowly and dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform mixing.[2][6]

Q3: How does pH affect the labeling reaction and protein stability?

The pH of the reaction buffer is a critical parameter that requires a delicate balance between reaction efficiency and protein stability.[11]

  • Amine Reactivity: The labeling reaction targets primary amines (the N-terminus and lysine (B10760008) side chains), which are reactive in their deprotonated state (-NH2). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases, favoring the labeling reaction.[11]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this competing reaction increases significantly at higher pH.[5][11]

  • Protein Stability: Every protein has an optimal pH range for its stability. Deviating from this range, especially towards more alkaline conditions required for labeling, can lead to unfolding and aggregation.[2]

The optimal pH for NHS ester labeling is typically between 7.2 and 8.5, with a common starting point being pH 8.3.[1][3][5][9]

Troubleshooting Guide

If you are experiencing protein aggregation, use the following guide to diagnose and resolve the issue.

Problem: Protein Aggregation or Precipitation

Possible Cause Recommended Solution
Over-labeling Reduce the molar excess of the NHS ester reagent in the reaction. A 5- to 20-fold molar excess is a common starting point.[2][12] Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.[2]
Hydrophobicity of the Label If using a highly hydrophobic label, consider switching to a more hydrophilic version, such as a PEGylated NHS ester, to improve the solubility of the final conjugate.[4]
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][5] For proteins sensitive to high pH, try performing the reaction at a lower pH (e.g., 7.2-7.5), which will slow the reaction but may preserve protein stability.[2] The reaction time may need to be extended to compensate for the slower rate.
Incompatible Buffer Components Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[4][5][10] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[3][4]
High Local Reagent Concentration Add the dissolved NHS ester to the protein solution slowly and with gentle mixing to prevent localized high concentrations that can lead to precipitation.[2]
Suboptimal Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1][2] Lower temperatures can slow down both the labeling reaction and the processes of protein unfolding and aggregation.[6]
High Protein Concentration If aggregation occurs, try reducing the protein concentration.[7] Recommended concentrations are typically in the range of 1-10 mg/mL.[3][10]
Protein Instability Add stabilizing excipients to the reaction buffer. These can include osmolytes, certain amino acids (e.g., arginine and glutamate), or low concentrations of non-denaturing detergents.[13] For proteins with free cysteine residues, consider adding a reducing agent like TCEP to prevent the formation of intermolecular disulfide bonds.[6][13]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a starting point and may require optimization for your specific protein and label.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[1] If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[10]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[2][10] Ensure the DMF is amine-free.[3][9]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 5- to 20-fold excess is a common starting point).[2][12]

    • Slowly add the dissolved NHS ester to the protein solution while gently vortexing.[2]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-100 mM.[10][12] This will react with any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted label and byproducts using a desalting column, gel filtration, or dialysis against a suitable storage buffer.[2][9]

Visual Guides

Chemical Reaction and Competing Hydrolysis

G cluster_0 Labeling Reaction cluster_1 Competing Hydrolysis Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-Label (Stable Amide Bond) Protein_NH2->Amide_Bond + Label-NHS Ester NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester_H Label-NHS Ester Inactive_Ester Inactive Carboxylic Acid NHS_Ester_H->Inactive_Ester + H₂O (High pH) H2O H₂O (Water) H2O->Inactive_Ester NHS_H N-Hydroxysuccinimide (Byproduct)

Caption: NHS ester reaction with a primary amine and the competing hydrolysis reaction.

Troubleshooting Workflow for Protein Aggregation

G Start Protein Aggregation Observed CheckOverlabeling Is the Degree of Labeling Too High? Start->CheckOverlabeling ReduceMolarExcess Reduce Molar Excess of NHS Ester CheckOverlabeling->ReduceMolarExcess Yes CheckBuffer Is the Buffer pH and Composition Optimal? CheckOverlabeling->CheckBuffer No Success Aggregation Prevented ReduceMolarExcess->Success AdjustBuffer Adjust pH (7.2-8.5) Use Amine-Free Buffer CheckBuffer->AdjustBuffer No CheckReagentAddition Was the NHS Ester Added Slowly? CheckBuffer->CheckReagentAddition Yes AdjustBuffer->Success SlowAddition Add Reagent Dropwise with Gentle Mixing CheckReagentAddition->SlowAddition No CheckTemperature Is the Reaction Temperature Too High? CheckReagentAddition->CheckTemperature Yes SlowAddition->Success LowerTemp Perform Reaction at 4°C for a Longer Duration CheckTemperature->LowerTemp Yes ConsiderStabilizers Consider Adding Stabilizing Excipients CheckTemperature->ConsiderStabilizers No LowerTemp->Success ConsiderStabilizers->Success

Caption: A logical workflow for troubleshooting protein aggregation during labeling.

Decision Tree for Optimizing Reaction Conditions

G Start Optimizing NHS Ester Labeling Reaction ProteinSensitivity Is the Protein pH-Sensitive? Start->ProteinSensitivity StandardpH Start with pH 8.3, Room Temp, 1-2h ProteinSensitivity->StandardpH No LowerpH Use pH 7.2-7.5, 4°C, 2-4h or Overnight ProteinSensitivity->LowerpH Yes LabelHydrophobicity Is the NHS Ester Label Hydrophobic? StandardpH->LabelHydrophobicity LowerpH->LabelHydrophobicity StandardLabel Proceed with Standard Protocol LabelHydrophobicity->StandardLabel No HydrophobicLabel Use Lower Molar Excess Consider PEGylated Label LabelHydrophobicity->HydrophobicLabel Yes LowEfficiency Is Labeling Efficiency Low? StandardLabel->LowEfficiency HydrophobicLabel->LowEfficiency IncreaseMolarExcess Increase Molar Excess or Protein Concentration LowEfficiency->IncreaseMolarExcess Yes FinalProtocol Optimized Protocol LowEfficiency->FinalProtocol No IncreaseMolarExcess->FinalProtocol

Caption: Decision tree for selecting optimal reaction conditions.

References

side reactions of Chloroacetamido-peg4-nhs ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloroacetamido-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein), while the chloroacetamide group primarily reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[1][2][3] This allows for the sequential and controlled conjugation of two different molecules.

Q2: What are the main side reactions I should be aware of when using this crosslinker?

The two reactive ends of the molecule have distinct potential side reactions:

  • NHS Ester End: The most significant side reaction is the hydrolysis of the NHS ester to a non-reactive carboxylic acid in aqueous solutions.[4][5] This reaction is highly dependent on the pH of the buffer.[4][5][6] Additionally, side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues can occur, particularly at higher pH.[5][7]

  • Chloroacetamide End: While highly reactive towards cysteine residues, the chloroacetamide group can also undergo side reactions with other nucleophilic amino acid side chains.[4] The most notable off-target reaction is with the imidazole (B134444) ring of histidine , although this reaction is generally sluggish.[8][9] Reactions with methionine, lysine, aspartate, and glutamate (B1630785) have also been reported, typically when using a large excess of the reagent or at non-optimal pH.[4]

Q3: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical parameter that influences both the desired reactions and side reactions.

  • NHS Ester Reactivity: The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5.[4][10] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction.[10][11] At higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction.[4][5][6][10]

  • Chloroacetamide Reactivity: The reaction of the chloroacetamide group with thiols proceeds via an SN2 mechanism, where the deprotonated thiolate anion is the nucleophile.[12] Therefore, a pH above the pKa of the cysteine thiol group (around 8.5) will favor the reaction. However, to maintain the stability of the NHS ester, a compromise pH is often necessary for one-pot reactions.

  • Hydrolysis: The hydrolysis of the NHS ester is significantly accelerated at a higher pH.[4][5][6] Chloroacetamide is relatively stable at neutral pH but can undergo hydrolysis under both acidic and basic conditions.[10][13]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of NHS Ester - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[10] - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4][10] - Use a freshly prepared solution of the crosslinker. Do not store it in solution.[14] - Increase the concentration of the protein to favor the bimolecular reaction over hydrolysis.[3]
Inactive Reagent - Store the solid crosslinker in a desiccated environment at the recommended temperature (-5°C) to prevent moisture-induced degradation.[1] - Allow the reagent vial to equilibrate to room temperature before opening to avoid condensation.[14]
Suboptimal Buffer Composition - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[4][5][15] Good buffer choices include phosphate (B84403), borate, or HEPES.[4][16]
Insufficient Molar Excess of Crosslinker - Empirically determine the optimal molar ratio of the crosslinker to the protein. A 5- to 20-fold molar excess is a common starting point.[17]
Inaccessible Target Residues - If the primary amines or cysteine residues on your protein are not surface-exposed, conjugation will be inefficient. Consider denaturing the protein if its native conformation is not required for the application.
Issue 2: Non-Specific Binding or Aggregation of the Conjugate
Possible Cause Recommended Solution
Excess Labeling - Reduce the molar excess of the crosslinker in the reaction to avoid over-modification, which can alter the protein's properties and lead to aggregation.[17]
Side Reactions with Non-Target Amino Acids - For the NHS ester reaction, maintain the pH at the lower end of the optimal range (e.g., 7.2-7.5) to minimize reactions with serine, threonine, and tyrosine. - For the chloroacetamide reaction, avoid a large excess of the reagent to minimize reactions with histidine and other nucleophilic residues.[4]
Hydrolyzed Crosslinker - Minimize hydrolysis of the NHS ester, as the resulting carboxyl group can increase non-specific binding through electrostatic interactions.[17] Follow the recommendations to avoid hydrolysis mentioned in "Issue 1".
Presence of Aggregates in the Starting Material - Ensure the purity of your protein sample before starting the conjugation reaction. Remove any existing aggregates by size-exclusion chromatography or filtration.[17]

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[4][6]

Experimental Protocols

General Two-Step Protocol for Protein-Protein Conjugation

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing a free cysteine).

Step 1: Reaction of this compound with Protein A

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate with 150 mM NaCl, at pH 7.2-7.5.[15]

  • Protein A Preparation: Dissolve Protein A in the reaction buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10 mM).[14]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[14]

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

Step 2: Reaction of Chloroacetyl-PEG4-Protein A with Protein B

  • Protein B Preparation: Ensure Protein B has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the reduced Protein B in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).

  • Conjugation Reaction: Combine the chloroacetyl-activated Protein A with Protein B. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added.

  • Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion or affinity chromatography.

Visualizations

G Primary Reaction Pathway of this compound cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Chloroacetamide Reaction Crosslinker Crosslinker Activated_Protein_A Chloroacetamido-PEG4-Protein A Crosslinker->Activated_Protein_A + Protein-NH2 (pH 7.2-8.5) Protein_A Protein-NH2 Conjugate Protein A-PEG4-Protein B Activated_Protein_A->Conjugate + Protein-SH Protein_B Protein-SH

Caption: Sequential reaction workflow for this compound.

G Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Check_Reagent Is the crosslinker freshly prepared and stored correctly? Start->Check_Reagent Check_Buffer Is the buffer non-amine containing and at pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Solution_Reagent Use fresh reagent, store desiccated. Check_Reagent->Solution_Reagent No Check_Conditions Are reaction temperature and time optimized? Check_Buffer->Check_Conditions Yes Solution_Buffer Use phosphate, borate, or HEPES buffer. Check_Buffer->Solution_Buffer No Check_Concentration Is the protein concentration adequate? Check_Conditions->Check_Concentration Yes Solution_Conditions Try 4°C overnight for NHS ester step. Check_Conditions->Solution_Conditions No Solution_Concentration Increase protein concentration. Check_Concentration->Solution_Concentration No Success Improved Efficiency Check_Concentration->Success Yes Solution_Reagent->Success Solution_Buffer->Success Solution_Conditions->Success Solution_Concentration->Success

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Chloroacetamido-peg4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloroacetamido-peg4-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of a this compound?

A1: this compound is a bifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[1][2][3] This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group.[2] The chloroacetamide group on the other end of the PEG4 linker is a reactive chlorine that can undergo nucleophilic substitution, for example, with a thiol group (e.g., from a cysteine residue).[4][5] The polyethylene (B3416737) glycol (PEG4) spacer increases the hydrophilicity of the molecule.[4][5]

Q2: What are the optimal pH and buffer conditions for the NHS ester reaction part?

A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][3][6] In this range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently.[3][6] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][6]

Q3: Which buffers and substances should be avoided in the reaction mixture?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][6] Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) are generally acceptable, but higher concentrations can interfere.[1] It is also important to avoid ammonium (B1175870) salts, which can be present in oligonucleotide preparations after deprotection; a salt exchange to a sodium salt is recommended.[2]

Q4: How should this compound be stored and handled?

A4: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[6][7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[6][8] It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and avoid repeated freeze-thaw cycles.[6][9]

Q5: What is the primary side reaction that reduces yield, and how can it be minimized?

A5: The primary competing side reaction is the hydrolysis of the NHS ester, which renders it inactive.[1] The rate of hydrolysis increases significantly with higher pH and temperature.[1][10] To minimize hydrolysis, it is crucial to work within the optimal pH range (7.2-8.5) and consider performing the reaction at a lower temperature (e.g., 4°C or on ice), although this will also slow down the desired conjugation reaction.[1][11] Using a higher concentration of the target molecule can also favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.[3][6]Ensure proper desiccated storage at -20°C and allow the vial to warm to room temperature before opening.[6][7] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[6]
Incorrect Buffer pH: The pH is too low (<7.2), leading to protonated, unreactive amines, or too high (>8.5), causing rapid hydrolysis of the NHS ester.[3][6]Verify the buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[3][6]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[1][6]Perform a buffer exchange into a compatible buffer like PBS, HEPES, or bicarbonate using dialysis or gel filtration.[6]
Low Concentration of Target Molecule: Hydrolysis outcompetes the conjugation reaction in dilute solutions.[6]Increase the concentration of your protein or other target molecule if possible (1-10 mg/mL is often recommended).[6][11]
Poor Reproducibility Inconsistent Reagent Handling: Variable exposure of the NHS ester to moisture or repeated freeze-thaw cycles of stock solutions.Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles and moisture exposure.[3]
pH Drift During Reaction: The release of N-hydroxysuccinimide (NHS), which is acidic, can lower the pH of poorly buffered solutions.[3][12]Use a sufficiently concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[9][12]
Variable Reaction Times/Temperatures: Inconsistent incubation conditions affect both the conjugation and hydrolysis rates.Standardize incubation times and temperatures for all experiments.
Unexpected Side Products Reaction with Other Amino Acid Residues: At higher pH or with high concentrations of the NHS ester, side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[3][13][14]Work within the recommended pH range (ideally closer to 7.5 to disfavor reaction with hydroxyl groups).[3] Consider the stoichiometry of the NHS ester to the target molecule carefully.
Precipitation of Conjugate Use of a Hydrophobic NHS Ester: Conjugating a hydrophobic molecule can decrease the overall solubility of the protein conjugate.The PEG4 spacer in this compound is designed to increase hydrophilicity, which should help mitigate this issue.[4][5] If solubility is still a problem, further optimization of buffer conditions may be necessary.

Data and Protocols

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures.

pHTemperature (°C)Half-life
7.004-5 hours[1][10]
8.6410 minutes[1][10]
8.0Room Temp210 minutes[15][16]
8.5Room Temp180 minutes[15][16]
9.0Room Temp125 minutes[15][16]

Table 2: Example Amidation Yields of Porphyrin-NHS Esters with an Amino-PEG Reagent.

Porphyrin-NHS EsterConcentration (mM)Amidation Yield
P3-NHS188%[15][16]
P3-NHS0.31674%[15][16]
P3-NHS0.156%[15][16]
P4-NHS197%[15][16]
P4-NHS0.31689%[15][16]
P4-NHS0.173%[15][16]
Experimental Protocols

General Protocol for Protein Labeling with this compound

  • Prepare Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5.[1][9]

    • The recommended protein concentration is typically between 1-10 mg/mL.[6][11]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[6]

  • Prepare NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[6][7]

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][9][17]

  • Reaction:

    • Add the calculated amount of the dissolved NHS ester solution to the protein solution while gently vortexing or stirring.[9] A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this should be optimized for your specific application.[17]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is low, typically less than 10% of the total reaction volume.[7][17]

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C or on ice.[1][7][17] The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.[6][18] Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct from the labeled protein.[6]

    • Common purification methods include gel filtration (desalting columns), dialysis, or size-exclusion chromatography.[9][]

Visual Guides

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG4-Chloroacetamide (Stable Amide Bond) Protein->Conjugate Conjugation NHS_Ester This compound NHS_Ester->Conjugate NHS N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Hydrolysis Conditions pH 7.2 - 8.5 Amine-free buffer (e.g., PBS, Borate) H2O H₂O H2O->Hydrolysis

Caption: NHS ester conjugation workflow and competing hydrolysis side reaction.

G Start Low Conjugation Yield Check_Reagent Is the NHS ester fresh and handled properly? Start->Check_Reagent Check_pH Is the buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Sol_Reagent Use fresh reagent, allow to warm to RT before opening, dissolve immediately before use. Check_Reagent->Sol_Reagent No Check_Buffer Is the buffer free of primary amines (Tris, glycine)? Check_pH->Check_Buffer Yes Sol_pH Adjust buffer pH to 7.2-8.5. Check_pH->Sol_pH No Check_Conc Is the protein concentration sufficiently high? Check_Buffer->Check_Conc Yes Sol_Buffer Perform buffer exchange to a compatible buffer (e.g., PBS). Check_Buffer->Sol_Buffer No Sol_Conc Increase protein concentration. Check_Conc->Sol_Conc No Success Yield Improved Check_Conc->Success Yes Sol_Reagent->Success Sol_pH->Success Sol_Buffer->Success Sol_Conc->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

issues with solubility of Chloroacetamido-peg4-nhs ester in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloroacetamido-peg4-nhs ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a crosslinking reagent that contains two reactive functional groups: a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds, while the chloroacetamide group can react with sulfhydryl groups (e.g., on cysteine residues). The polyethylene (B3416737) glycol (PEG) spacer (peg4) increases the hydrophilicity of the molecule, which can help to improve the solubility of the resulting conjugate in aqueous buffers.[1] It is commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics research.

Q2: In which solvents is this compound soluble?

This compound is generally soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3][4] The PEG4 spacer is intended to enhance its solubility in aqueous environments once conjugated to a target molecule.[1] However, the free ester may have limited solubility directly in aqueous buffers. For this reason, it is recommended to first dissolve the reagent in an anhydrous organic solvent before adding it to your aqueous reaction mixture.[2][5]

Q3: Why is my this compound precipitating when I add it to my reaction buffer?

Precipitation of this compound upon addition to an aqueous reaction buffer is a common issue that can arise from several factors:

  • Low Aqueous Solubility: The unconjugated reagent may have limited solubility in your specific aqueous buffer, even with the hydrophilic PEG4 spacer.

  • High Concentration of Organic Solvent: While an organic solvent is used to dissolve the ester, adding too large a volume to the aqueous buffer can cause the reagent to precipitate out of solution. It is recommended to keep the final concentration of the organic solvent in the reaction mixture below 10%.[2][6]

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. The hydrolyzed product may have different solubility characteristics and can precipitate. It is crucial to use anhydrous solvents for the stock solution and to prepare it immediately before use.[2][4]

  • Improper Mixing: Adding the organic stock solution too quickly or without adequate mixing can lead to localized high concentrations and precipitation.

Q4: What are the optimal reaction conditions for using this compound?

The optimal reaction conditions can vary depending on the specific application, but here are some general guidelines:

  • pH: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[6]

  • Buffer: Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[7] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete for reaction with the NHS ester.[7]

  • Temperature: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][6]

  • Concentration: It is advisable to use a protein concentration of at least 2 mg/mL to favor the reaction with the amine over the competing hydrolysis reaction.[7]

Q5: How should I store this compound?

This compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside, which can lead to hydrolysis of the NHS ester. Do not prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes.[2][4]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues related to the solubility of this compound.

Issue 1: this compound does not dissolve in the organic solvent.
  • Potential Cause: The solvent may not be of high enough quality (e.g., not anhydrous) or the concentration may be too high.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO or DMF.

    • Gentle Warming and Vortexing: Gently warm the solution and vortex to aid dissolution.

    • Sonication: Brief sonication can also help to dissolve the compound.

    • Reduce Concentration: Try preparing a more dilute stock solution.

Issue 2: The reagent precipitates immediately upon addition to the aqueous reaction buffer.
  • Potential Cause: This is often due to the low aqueous solubility of the ester and the method of addition.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: Add the organic stock solution to the reaction buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps to disperse the reagent quickly and avoid localized high concentrations.

    • Optimize Organic Solvent Percentage: Keep the final concentration of the organic solvent in the reaction mixture below 10%. If precipitation still occurs, try reducing the percentage of organic solvent by preparing a more concentrated stock solution (if solubility allows) or by increasing the reaction volume.

    • Pre-cool the Reaction Buffer: Performing the addition on ice can sometimes help to slow down precipitation and hydrolysis.

Issue 3: The reaction yield is low, suggesting a solubility or reactivity problem.
  • Potential Cause: Low yield can be due to hydrolysis of the NHS ester, precipitation during the reaction, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Freshly Prepare Reagents: Always prepare the this compound stock solution immediately before use.

    • Verify Buffer and pH: Confirm that your reaction buffer is amine-free and that the pH is within the optimal range of 7.2-8.5.

    • Optimize Molar Excess: A 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a good starting point. You may need to optimize this ratio for your specific application.[2]

    • Increase Protein Concentration: If possible, increase the concentration of your protein or peptide in the reaction mixture to favor the aminolysis reaction over hydrolysis.[7]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl sulfoxide (DMSO)> 10 mg/mLAnhydrous grade recommended.
Dimethylformamide (DMF)> 10 mg/mLUse high-quality, amine-free DMF.
Acetonitrile (ACN)Moderately SolubleMay require warming to fully dissolve.
EthanolSparingly SolubleNot a recommended primary solvent.
WaterPoorly SolubleThe free ester has limited solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Very Poorly SolublePrecipitation is likely without an organic co-solvent.

Note: The solubility values are estimates based on the properties of similar short-chain PEG-NHS esters. Actual solubility may vary.

Table 2: Recommended Reaction Conditions

ParameterRecommended Range
pH 7.2 - 8.5
Temperature 4°C to Room Temperature
Reaction Time 30 minutes to 4 hours
Molar Excess of NHS Ester 10- to 20-fold
Protein Concentration > 2 mg/mL
Final Organic Solvent Conc. < 10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial until the reagent is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Use the stock solution immediately. Do not store for later use.

Protocol 2: General Procedure for Protein Conjugation
  • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. A protein concentration of 2-10 mg/mL is recommended.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

  • While vigorously vortexing the protein solution, add the calculated volume of the ester stock solution in a slow, dropwise manner.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quench the reaction by adding a small molecule containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify the protein conjugate from excess reagent and byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent This compound (solid) stock 10 mg/mL Stock Solution reagent->stock Dissolve solvent Anhydrous DMSO/DMF solvent->stock reaction Reaction Mixture stock->reaction Add dropwise (<10% final volume) protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->reaction incubation Incubate (RT or 4°C) reaction->incubation quench Quench Reaction (e.g., Tris) incubation->quench purify Purification (Desalting/Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic cluster_causes cluster_solutions start Problem: Precipitation in Reaction Buffer cause1 Low Aqueous Solubility start->cause1 cause2 High Organic Solvent % start->cause2 cause3 Rapid Addition/ Poor Mixing start->cause3 cause4 Reagent Hydrolysis start->cause4 sol1 Slow, dropwise addition with vigorous mixing cause1->sol1 sol2 Keep organic solvent < 10% of total volume cause2->sol2 cause3->sol1 sol3 Use fresh, anhydrous solvent for stock cause4->sol3 sol4 Prepare stock immediately before use cause4->sol4

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing NHS Ester Conjugation by Quantifying and Reducing Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges during their experiments, with a focus on understanding and mitigating the impact of NHS ester hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent issue and can be attributed to several factors, primarily the hydrolysis of the NHS ester, suboptimal reaction conditions, or problems with the reagents themselves.[1][2]

Potential Causes and Solutions:

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, a reaction with water that competes with the desired reaction with the primary amine on your biomolecule.[1][2][3][][5][6] The rate of this hydrolysis increases significantly with a higher pH.[1][7]

    • Solution: Always prepare the NHS ester solution immediately before use.[7] If you are using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous (water-free).[2][8] It is also best to avoid repeated freeze-thaw cycles of the NHS ester solution.[2][3]

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly dependent on the pH of the reaction buffer.[7][9] At a low pH, the primary amines on your biomolecule will be protonated (-NH3+) and therefore less reactive.[7][9] Conversely, at a high pH, the rate of NHS ester hydrolysis increases, reducing the amount of active ester available to react with your target amine.[7][9]

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often recommended as a good starting point for many applications.[7][9][10]

  • Incorrect Buffer Composition: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][11]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][2] If your protein is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation reaction.[1][11]

  • Low Protein Concentration: The hydrolysis of the NHS ester is a unimolecular reaction (reacts with water), while the desired conjugation is a bimolecular reaction (reacts with the protein). In dilute protein solutions, the competing hydrolysis reaction can be more significant.[2][]

    • Solution: If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis.[2]

Question: My NHS ester reagent won't dissolve or precipitates when I add it to my reaction buffer. What should I do?

Answer: Solubility issues with NHS esters are common, especially for those that are not modified with a sulfonate group (Sulfo-NHS esters).

Potential Causes and Solutions:

  • Poor Aqueous Solubility: Many NHS esters are hydrophobic and have limited solubility in aqueous buffers.

    • Solution: First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[2][8] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid negative effects on your protein.

  • Reagent Quality: The NHS ester may have degraded due to improper storage, leading to the formation of the less soluble carboxylic acid by-product.

    • Solution: Store NHS esters in a desiccated environment at -20°C to -80°C.[2] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from the air from condensing inside, which would lead to hydrolysis.[2][5]

Question: I'm observing high background or non-specific binding in my downstream applications. What is the cause?

Answer: This can be due to unreacted NHS ester or aggregation of the conjugated protein.

Potential Causes and Solutions:

  • Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in subsequent steps of your experiment.

    • Solution: After the desired incubation time, add a quenching reagent like Tris or glycine to the reaction mixture.[7] These small molecules contain primary amines that will react with and consume any remaining active NHS ester. Subsequently, purify your conjugated protein to remove the quenched ester and other by-products.

  • Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation, which can cause non-specific binding.

    • Solution: Optimize the molar ratio of the NHS ester to your protein. A high degree of labeling can sometimes induce aggregation. It is recommended to perform small-scale pilot reactions with varying molar ratios to find the optimal condition for your specific protein.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between NHS and Sulfo-NHS esters?

A1: The primary difference is their solubility. Sulfo-NHS esters contain a sulfonate group on the N-hydroxysuccinimide ring, which makes them water-soluble.[5] This allows the reaction to be performed in entirely aqueous solutions without the need for organic solvents. Standard NHS esters are not water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[5] Additionally, because they are charged, Sulfo-NHS esters are membrane-impermeable and are therefore ideal for cell surface labeling.[7]

Q2: How can I quantify the amount of hydrolysis of my NHS ester?

A2: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This byproduct has a characteristic absorbance at 260-280 nm.[5][7] You can assess the reactivity of your NHS ester by intentionally hydrolyzing a small sample with a strong base (e.g., NaOH) and measuring the increase in absorbance at 260 nm.[5] A significant increase in absorbance indicates that the reagent was active. Comparing this to the absorbance of your stock solution can give an indication of the extent of hydrolysis that has already occurred.

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

A3: The main factors are:

  • pH: The rate of hydrolysis increases significantly as the pH becomes more alkaline.[3][6][8]

  • Temperature: Higher temperatures will increase the rate of hydrolysis.[3] Reactions are often performed at room temperature or 4°C to balance the reaction rate and the stability of the protein.[]

  • Buffer Composition: As mentioned, the presence of nucleophiles other than your target amine, such as Tris or glycine, will compete with the desired reaction.

Quantitative Data on NHS Ester Stability

The stability of an NHS ester is often described by its half-life (t½), which is the time it takes for 50% of the active ester to hydrolyze. This is highly dependent on the pH and temperature of the solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[3][6][8]
7.0Room Temp.~1-2 hours[]
8.64°C10 minutes[3][6][8]
>9Room Temp.Minutes[2][10]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

  • Buffer Exchange (if necessary): If your protein of interest is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be achieved through methods like dialysis, desalting columns, or ultrafiltration.[1][11]

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.[12]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of around 10 mM.[1]

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] The optimal time will depend on the specific reactants and desired degree of labeling.

  • Quenching (Optional): Add a quenching reagent like a Tris or glycine solution to a final concentration of 20-50 mM to stop the reaction.[7]

  • Purification: Remove excess, unreacted, or hydrolyzed reagent and by-products from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Assessing the Reactivity of an NHS Ester

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of an amine-free buffer. If the ester is not water-soluble, first dissolve it in a small amount of DMSO or DMF (e.g., 250 µL) and then add 2 mL of buffer.[5]

  • Initial Absorbance: Measure the absorbance of this solution at 260 nm. This is your baseline reading.

  • Induce Hydrolysis: To 1 mL of your reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[5]

  • Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[5]

  • Interpretation: A significantly higher absorbance reading after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed due to improper storage or handling.[5]

Visualizations

NHS_Ester_Hydrolysis NHS_Ester NHS Ester Conjugated_Product Stable Amide Bond (Desired Product) NHS_Ester->Conjugated_Product Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Product Hydrolysis (competing reaction) Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugated_Product Water Water (H₂O) (Hydrolysis) Water->Hydrolyzed_Product

Caption: Competing reaction pathways for NHS esters.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Buffer_Exchange 1. Buffer Exchange (if needed, into amine-free buffer) Prepare_Protein 2. Prepare Protein Solution (1-10 mg/mL) Buffer_Exchange->Prepare_Protein Mix 4. Mix Protein and NHS Ester Prepare_Protein->Mix Prepare_NHS 3. Prepare NHS Ester Solution (fresh, in anhydrous DMSO/DMF) Prepare_NHS->Mix Incubate 5. Incubate (RT or 4°C) Mix->Incubate Quench 6. Quench Reaction (optional, with Tris/glycine) Incubate->Quench Purify 7. Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product Characterize and Store Labeled Protein Purify->Final_Product

Caption: General experimental workflow for NHS ester bioconjugation.

troubleshooting_flowchart Start Low Conjugation Yield? Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester and use anhydrous solvent Check_Reagent->Prepare_Fresh No Increase_Conc Increase protein concentration Check_Concentration->Increase_Conc No Success Yield should improve Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Increase_Conc->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of Biomolecules from Unreacted Chloroacetamido-peg4-nhs Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Chloroacetamido-peg4-nhs ester from bioconjugation reaction mixtures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a crosslinking reagent used to conjugate molecules to proteins or other biomolecules containing primary amines.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds.[2][3] It is crucial to remove any unreacted ester after the conjugation reaction because its presence can lead to non-specific labeling of other molecules in downstream applications, potentially interfering with assays and yielding inaccurate results.[4] Furthermore, unreacted crosslinkers can compromise the purity and homogeneity of the final bioconjugate.

Q2: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small molecules like unreacted this compound from larger protein conjugates are based on differences in molecular size. These techniques include:

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius.[5]

  • Dialysis: A membrane-based separation technique that allows for the passive diffusion of small molecules across a semi-permeable membrane.[5]

  • Tangential Flow Filtration (TFF): A more rapid membrane-based technique that uses pressure and cross-flow to separate molecules of different sizes.[6][7]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including your sample volume, the required purity, the available equipment, and the time constraints of your experiment. The following decision tree can help guide your selection:

G cluster_legend Decision Logic start Start: Need to remove unreacted This compound q1 What is your sample volume? start->q1 q2 Is rapid processing critical? q1->q2 < 10 mL tff Tangential Flow Filtration (TFF) - Rapid for large volumes - Scalable - Can also concentrate the sample q1->tff > 10 mL sec Size Exclusion Chromatography (SEC) - Fast - Good for small volumes - Can provide high resolution q2->sec Yes dialysis Dialysis - Gentle - Simple setup - Slower process q2->dialysis No q3 Do you need to concentrate your sample?

Figure 1. Decision tree for selecting a purification method. This diagram helps in choosing the most appropriate technique based on experimental parameters.

Purification Techniques: A Comparative Overview

The following table summarizes the key characteristics of the three main purification techniques to help you make an informed decision.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius.Passive diffusion across a semi-permeable membrane.Pressure-driven separation across a semi-permeable membrane with cross-flow.
Processing Time Fast (minutes to a few hours).[8]Slow (several hours to overnight, requires buffer changes).[9]Fast, especially for large volumes.[10]
Sample Volume Ideal for small to medium volumes (µL to mL).Suitable for a wide range of volumes (mL to L).Best for medium to large volumes (>10 mL).
Resolution High, can separate different PEGylated species.Low, separates small molecules from large ones.Low, separates small molecules from large ones.
Sample Dilution Can result in sample dilution.Can result in an increase in sample volume.Can be used to concentrate the sample.[6]
Equipment Requires a chromatography system (e.g., FPLC, HPLC).[11]Simple and inexpensive equipment (dialysis tubing/cassettes, beaker, stir plate).Requires a TFF system (pump, membrane cassette, reservoir).
Advantages High resolution, fast.Gentle, simple, low cost.Fast, scalable, can concentrate the sample.[6]
Disadvantages Sample dilution, potential for protein adsorption to the resin.Slow, potential for sample loss due to non-specific binding to the membrane.Higher initial equipment cost, potential for shear stress on sensitive proteins.[6]

Experimental Protocols

Protocol 1: Removal of Unreacted Ester using Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying small to medium volumes of your conjugated protein.

Workflow for Size Exclusion Chromatography

SEC_Workflow start Start: Post-conjugation reaction mixture equilibration Equilibrate SEC column with running buffer start->equilibration injection Inject sample onto the column equilibration->injection elution Elute with running buffer injection->elution collection Collect fractions elution->collection analysis Analyze fractions (e.g., UV-Vis, SDS-PAGE) collection->analysis pooling Pool fractions containing the purified conjugate analysis->pooling end End: Purified protein conjugate pooling->end

Figure 2. Experimental workflow for purification by SEC. This diagram outlines the key steps in purifying a protein conjugate using size exclusion chromatography.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 75, or equivalent, chosen based on the molecular weight of your protein).

  • Chromatography system (e.g., FPLC or HPLC).

  • Running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Fraction collector.

  • UV-Vis spectrophotometer or other protein detection method.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer at the recommended flow rate.[12]

  • Sample Preparation: Centrifuge your reaction mixture to remove any precipitated material.

  • Sample Injection: Inject the clarified reaction mixture onto the equilibrated column. The sample volume should typically be between 0.5% and 2% of the column volume for optimal resolution.[4]

  • Elution and Fraction Collection: Elute the column with running buffer and collect fractions. The larger, conjugated protein will elute first, followed by the smaller, unreacted this compound and its hydrolysis byproducts.[12]

  • Fraction Analysis: Monitor the elution profile using UV absorbance at 280 nm for the protein. If the conjugated molecule has a chromophore, monitor at a second wavelength as well. Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein conjugate.

  • Pooling: Pool the fractions containing the pure, conjugated protein.

Protocol 2: Removal of Unreacted Ester using Dialysis

This protocol is a simple and gentle method suitable for a wide range of sample volumes.

Workflow for Dialysis

Dialysis_Workflow start Start: Post-conjugation reaction mixture prep_membrane Prepare dialysis membrane (wetting and rinsing) start->prep_membrane load_sample Load sample into dialysis tubing/cassette prep_membrane->load_sample dialyze1 Dialyze against buffer (2-4 hours) load_sample->dialyze1 change_buffer1 Change dialysis buffer dialyze1->change_buffer1 dialyze2 Continue dialysis (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change dialysis buffer dialyze2->change_buffer2 dialyze3 Final dialysis (overnight at 4°C) change_buffer2->dialyze3 recover_sample Recover purified sample dialyze3->recover_sample end End: Purified protein conjugate recover_sample->end

Figure 3. Experimental workflow for purification by dialysis. This diagram illustrates the sequential steps for removing small molecules via dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of your protein to ensure its retention.

  • Large beaker.

  • Magnetic stir plate and stir bar.

  • Dialysis buffer (e.g., PBS, pH 7.4). The volume should be at least 200-500 times the sample volume.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.

  • Dialysis: Place the sealed dialysis device into a beaker containing the dialysis buffer. Stir the buffer gently on a magnetic stir plate at 4°C or room temperature.[4]

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat this step at least two more times. For efficient removal, a final dialysis step can be performed overnight at 4°C.[4][9]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover your purified protein sample.

Protocol 3: Removal of Unreacted Ester using Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and when sample concentration is also desired.

Workflow for Tangential Flow Filtration

TFF_Workflow start Start: Post-conjugation reaction mixture setup Set up and equilibrate TFF system start->setup concentration Concentrate sample to a smaller volume (optional) setup->concentration diafiltration Perform diafiltration by adding fresh buffer (5-10 diavolumes) concentration->diafiltration final_concentration Concentrate to final desired volume diafiltration->final_concentration recover_sample Recover purified and concentrated sample final_concentration->recover_sample end End: Purified protein conjugate recover_sample->end

Figure 4. Experimental workflow for purification by TFF. This diagram shows the process of concentration and diafiltration for sample purification.

Materials:

  • Tangential flow filtration system with a pump.

  • TFF membrane cassette with an appropriate MWCO (at least 3-6 times smaller than the molecular weight of your protein).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Setup: Install the TFF membrane and equilibrate the system by flushing with buffer according to the manufacturer's instructions.

  • Sample Loading: Add the reaction mixture to the feed reservoir.

  • Initial Concentration (Optional): Concentrate the sample to a smaller volume. The permeate, containing the unreacted ester, is discarded.

  • Diafiltration: Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This washes out the remaining small molecules. Typically, 5-10 diavolumes are required for efficient removal.[4][13]

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated protein conjugate from the system.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution/Peak Tailing - Sample volume too large.- Non-specific interactions with the column resin.- Inappropriate flow rate.- Reduce sample volume to <2% of the column volume.- Increase the ionic strength of the running buffer (e.g., add 150-500 mM NaCl).- Reduce the flow rate to allow for better separation.
Low Protein Recovery - Protein is adsorbing to the column resin.- Protein is precipitating on the column.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the running buffer.- Ensure the buffer pH is not close to the protein's isoelectric point (pI).
Unexpected Peak Elution Time - Column is not properly equilibrated.- Air bubbles in the column or tubing.- Ensure the column is fully equilibrated with the running buffer.- Degas the running buffer and purge the system to remove any air bubbles.
Dialysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Removal of Unreacted Ester - Insufficient dialysis time or buffer changes.- Dialysis buffer volume is too small.- Increase the dialysis time and the number of buffer changes.- Use a larger volume of dialysis buffer (at least 200-500 times the sample volume).
Significant Increase in Sample Volume - Osmotic pressure difference between the sample and the dialysis buffer.- Perform a stepwise dialysis, gradually decreasing the solute concentration difference.- Add a non-permeable solute (e.g., PEG) to the dialysis buffer to match the osmotic pressure.
Protein Precipitation - The protein is not stable in the final buffer.- Protein concentration is too high.- Ensure the final buffer pH is not close to the protein's pI.- Maintain a sufficient salt concentration in the dialysis buffer to keep the protein soluble.- Perform dialysis with a more dilute protein solution.
Sample Loss - Non-specific binding of the protein to the dialysis membrane.- Use a membrane with a low-protein-binding surface.- For very dilute samples, consider adding a carrier protein like BSA to the sample.
Tangential Flow Filtration (TFF) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Flux Rate (Slow Processing) - Membrane fouling.- High sample viscosity.- Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling.- Dilute the sample if it is too viscous.
Low Protein Recovery - Protein is passing through the membrane.- Non-specific binding to the membrane.- Use a membrane with a smaller MWCO.- Choose a membrane material with low protein binding (e.g., regenerated cellulose).
Protein Aggregation/Precipitation - High local protein concentration at the membrane surface.- Shear stress from the pump.- Optimize the cross-flow rate and TMP to reduce concentration polarization.- Use a gentle pump (e.g., peristaltic) and operate at the lowest effective speed.

References

Validation & Comparative

A Researcher's Guide to Bioconjugation: Alternatives to Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is a cornerstone of innovation. The heterobifunctional crosslinker, Chloroacetamido-peg4-nhs ester, offers a popular method for conjugating amine- and sulfhydryl-containing molecules. However, the expanding landscape of bioconjugation chemistry presents a variety of powerful alternatives, each with unique advantages in terms of reactivity, specificity, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in the design of novel bioconjugates.

Understanding the Components: Amine and Sulfhydryl Reactive Chemistries

The this compound linker is comprised of three key components: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., lysine (B10760008) residues), a chloroacetyl group for reacting with sulfhydryls (e.g., cysteine residues), and a polyethylene (B3416737) glycol (PEG) spacer. Alternatives can be considered for each of these components.

Alternatives to NHS Esters for Amine Coupling

NHS esters are widely used due to their high reactivity towards primary amines at physiological to slightly alkaline pH (7.2-9.0), forming stable amide bonds.[1][2] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1]

  • Imidoesters: These reagents react with primary amines at a more alkaline pH (8-10) to form amidine bonds.[1][3] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be crucial for preserving the native structure and function of some proteins.[1] However, the resulting amidine bond can be reversible at high pH.[1]

FeatureNHS EstersImidoesters
Reactive Group N-Hydroxysuccinimide EsterImidoester
Target Primary Amines (-NH₂)Primary Amines (-NH₂)
Optimal pH 7.2 - 9.0[1]8.0 - 10.0[1][3]
Resulting Bond AmideAmidine
Bond Stability Highly Stable[4]Reversible at high pH[1]
Charge Preservation No (neutralizes positive charge)Yes (retains positive charge)[1]
Key Consideration Susceptible to hydrolysis[1][5]Requires higher pH for optimal reaction[3]
Alternatives to Chloroacetamide for Sulfhydryl Coupling

The chloroacetyl group reacts with sulfhydryls via a nucleophilic substitution reaction to form a stable thioether bond.[6] While effective, other thiol-reactive chemistries offer different kinetic profiles and specificities.

  • Maleimides: This is the most common sulfhydryl-reactive chemistry, proceeding via a Michael addition reaction.[7] The reaction is highly efficient and rapid at a near-neutral pH range of 6.5-7.5.[8] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[9] However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols.[10]

  • Haloacetamides (Bromoacetamide and Iodoacetamide): These reagents also react via nucleophilic substitution to form stable thioether bonds.[6] The reactivity of haloacetamides is dependent on the halogen's leaving group ability, with the order of reactivity being Iodoacetamide (B48618) > Bromoacetamide > Chloroacetamide. While more reactive, iodoacetamide and bromoacetamide can exhibit lower specificity compared to chloroacetamide, with potential for off-target reactions.[6][11] A recent study suggested that chloroacetamide exhibits greater specificity for cysteine residues than iodoacetamide.[6]

FeatureChloroacetamideMaleimide (B117702)Bromoacetamide/Iodoacetamide
Reactive Group HaloacetylMaleimideHaloacetyl
Target Sulfhydryls (-SH)Sulfhydryls (-SH)Sulfhydryls (-SH)
Optimal pH 7.5 - 8.56.5 - 7.5[8]7.5 - 8.5
Reaction Type Nucleophilic SubstitutionMichael AdditionNucleophilic Substitution
Resulting Bond Stable ThioetherThioether (Thiosuccinimide)Stable Thioether
Bond Stability Highly StableCan undergo retro-Michael reaction[10]Highly Stable
Reaction Speed Slower than maleimidesFastIodo > Bromo > Chloro
Specificity High[6]Highly thiol-selective at pH 6.5-7.5[8]Can react with other nucleophiles at higher pH

Advanced Bioconjugation Strategies

Beyond simple amine and sulfhydryl chemistries, several advanced techniques offer unparalleled specificity and control over the conjugation process.

Click Chemistry: Bioorthogonal Ligation

Click chemistry describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[12] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • CuAAC: This reaction involves the copper(I)-catalyzed ligation of a terminal alkyne and an azide (B81097) to form a stable triazole linkage.[13] It is highly efficient and specific.[13] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[1]

  • SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[14] The elimination of the toxic copper catalyst makes SPAAC ideal for applications in living systems.[14] Generally, SPAAC reactions are slower than their CuAAC counterparts, though newer strained alkynes are closing this gap.[3]

FeatureCuAACSPAAC
Principle Copper(I)-catalyzed cycloadditionStrain-promoted cycloaddition
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Catalyst Copper(I)None
Biocompatibility Limited by copper toxicity[1]High[14]
Reaction Speed Very FastGenerally slower than CuAAC, but improving[3]
Key Advantage High efficiency and reaction rateBioorthogonal, suitable for in vivo use[14]

A comparative proteomics study found that a CuAAC approach identified more O-GlcNAc modified proteins (229) compared to a SPAAC method (188), suggesting higher labeling efficiency for in vitro applications where biocompatibility is not a primary concern.[12][15]

Enzyme-Mediated Ligation: Site-Specific Conjugation

Enzymatic methods offer a high degree of control, enabling site-specific modification of proteins.

  • Sortase-Mediated Ligation (SML): This technique utilizes the transpeptidase sortase A (SrtA) from Staphylococcus aureus. SrtA recognizes a specific C-terminal peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. The enzyme then forms a new peptide bond with an N-terminal oligoglycine (Gly)n sequence on another molecule. This method allows for the precise, stoichiometric conjugation of proteins and other molecules. A key limitation is the inherent reversibility of the reaction, which can be addressed by using a large excess of the nucleophile or through strategies like metal-assisted SML.[6] Standard SML reactions can achieve modest product formation (e.g., 38% conversion), while metal-assisted methods can significantly improve this to over 77%.[6]

FeatureSortase-Mediated Ligation (SML)
Principle Enzymatic transpeptidation
Recognition Motifs C-terminal LPXTG and N-terminal (Gly)n
Specificity High, site-specific
Reaction Conditions Mild, physiological
Key Advantage Precise control over conjugation site and stoichiometry
Key Consideration Reversibility of the reaction can limit yield[6]

The Role of the PEG Linker

The "peg4" in this compound refers to a polyethylene glycol (PEG) spacer. PEG linkers are widely incorporated in bioconjugation to improve the properties of the resulting conjugate.

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules.

  • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation.

  • Reduced Immunogenicity: PEG can mask epitopes on a protein, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: The increased size of a PEGylated molecule can lead to a longer circulation half-life.

The length and structure (linear vs. branched) of the PEG linker can be varied to fine-tune these properties.[14]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Maleimide Crosslinking

This protocol describes the two-step conjugation of an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing molecule (Molecule-SH) using a heterobifunctional NHS-ester-PEG-maleimide crosslinker.

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Molecule-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)

  • NHS-ester-PEG-maleimide crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure Protein-NH₂ is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester-PEG-maleimide crosslinker in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction with Amine: Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein-NH₂ solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with PBS, pH 6.5-7.0.

  • Reaction with Sulfhydryl: Immediately add the maleimide-activated protein to the Molecule-SH solution. A 1.1- to 2-fold molar excess of the activated protein over Molecule-SH is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)

  • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM)

Procedure:

  • Reaction Setup: In a microfuge tube, combine the azide-modified protein (e.g., final concentration 1-5 mg/mL) and the alkyne-containing molecule (e.g., 2-5 molar excess).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used.

  • Add Catalyst: Add the pre-mixed catalyst solution to the protein/alkyne mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using a desalting column or other suitable chromatography method to remove the copper catalyst and excess reagents.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified protein with a strained cyclooctyne (e.g., DBCO)-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne-containing molecule (e.g., DBCO-PEG-X)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Dissolve the strained cyclooctyne reagent in DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use.

  • Reaction Setup: Add a 2- to 10-fold molar excess of the cyclooctyne solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[14]

  • Purification: Purify the conjugate using a suitable chromatography method to remove unreacted reagents.

Protocol 4: General Procedure for Sortase-Mediated Ligation (SML)

This protocol outlines the conjugation of a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine sequence.

Materials:

  • LPXTG-containing protein

  • (Gly)n-containing molecule (n ≥ 3)

  • Sortase A (SrtA) enzyme

  • SML Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • Reaction Setup: Combine the LPXTG-protein and the (Gly)n-molecule in the SML buffer. A molar ratio of 1:10 (protein:nucleophile) is a common starting point.[2]

  • Add Enzyme: Add SrtA to the reaction mixture. The amount of enzyme may need to be optimized, but a ratio of 1:10 (enzyme:protein) can be a starting point.

  • Incubation: Incubate the reaction for 2-16 hours at a suitable temperature (e.g., 25°C or 37°C).

  • Purification: Purify the conjugated product using affinity chromatography (if one of the components has a tag) or other chromatography methods to separate the conjugate from the unreacted starting materials and the sortase enzyme.

Visualizing the Chemistries

G cluster_amine Amine-Reactive Chemistries cluster_sulfhydryl Sulfhydryl-Reactive Chemistries cluster_advanced Advanced Chemistries Protein-NH2 Protein-NH2 NHS-Ester NHS-Ester Imidoester Imidoester Amide Bond Amide Bond Amidine Bond Amidine Bond Protein-SH Protein-SH Chloroacetamide Chloroacetamide Maleimide Maleimide Thioether Bond (Stable) Thioether Bond (Stable) Thioether Bond (Reversible) Thioether Bond (Reversible) Azide Azide Alkyne Alkyne Strained Alkyne Strained Alkyne LPXTG LPXTG (Gly)n (Gly)n CuAAC CuAAC SPAAC SPAAC Sortase A Sortase A Triazole Triazole Peptide Bond Peptide Bond

G cluster_workflow General Bioconjugation Workflow Start Start Prepare Biomolecules Prepare Biomolecules (Buffer Exchange, Concentration) Prepare Reagents Prepare Crosslinker/ Catalyst Solutions Conjugation Reaction Incubate Biomolecules with Reagents Quench Reaction Stop Reaction (if applicable) Purify Conjugate Purify Conjugate (e.g., Chromatography) Characterize Conjugate Characterize Conjugate (e.g., MS, SDS-PAGE) End End

Conclusion

The field of bioconjugation offers a diverse and powerful toolkit for the creation of novel molecular entities. While this compound remains a versatile and effective crosslinker, a thorough understanding of the available alternatives is crucial for optimizing bioconjugation strategies. The choice between different amine- and sulfhydryl-reactive chemistries, or the adoption of advanced techniques like click chemistry and enzymatic ligation, will depend on the specific requirements of the application, including the nature of the biomolecules, the desired stability of the conjugate, and the biological context in which it will be used. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate tools to advance their scientific goals.

References

comparing stability of amide vs thioether bond in bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent linkage between a biological macromolecule and a payload is a critical determinant of the efficacy and safety of a bioconjugate. The stability of this bond directly impacts the pharmacokinetic profile, target engagement, and potential for off-target toxicity. Among the myriad of conjugation chemistries, amide and thioether bonds are two of the most prevalent linkages. This guide provides an objective comparison of their stability, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

At a Glance: Key Differences in Stability

Linkage TypeGeneral Stability in CirculationPrimary Mode of CleavageKey Considerations
Amide Generally highEnzymatic (proteases)Susceptible to cleavage by specific enzymes, which can be leveraged for targeted release. Stability is highly dependent on the local amino acid sequence.
Thioether (Maleimide-derived) Variable; can be labileRetro-Michael reaction (non-enzymatic)Prone to exchange with thiols like albumin and glutathione, leading to premature payload release. Stability is influenced by the local chemical environment.
Thioether (Improved Chemistries) HighGenerally stableLinkages from bromoacetamides or those incorporated into sulfones show significantly enhanced stability over maleimide-derived thioethers.

Quantitative Stability Data

Direct head-to-head comparisons of the stability of simple amide versus thioether linkages in identical bioconjugate frameworks are not extensively reported in the literature. However, data from various studies provide valuable insights into their relative stability under physiological conditions.

It is crucial to note that the following data are compiled from different studies and may not be directly comparable due to variations in experimental conditions, bioconjugate structure, and analytical methods.

Bioconjugate / Linker TypeBond TypeExperimental ConditionStability MetricReference
Amide bond-based linkers (general)AmideIn vivo circulationt½ ≈ 7 days[1]
Maleimide-derived ADC (mil40-12c')ThioetherIncubation with excess reducing thiol at 37°C for 21 days~31% payload shedding[2]
Maleamic methyl ester-based ADC (mil40-12c)ThioetherIncubation with excess reducing thiol at 37°C for 21 days~9% payload shedding[2]
LC-V205C maleimide (B117702) conjugateThioetherIncubation in human plasma at 37°C for 72 hours~80% of fluorescent label maintained[3][4]
Fc-S396C maleimide conjugateThioetherIncubation in human plasma at 37°C for 72 hours~20% of fluorescent label maintained[3][4]
Phenyloxadiazole sulfone conjugateThioetherIncubation in human plasma at 37°C for 1 month~90% of conjugate remained[5]

Chemical Structures and Stability Pathways

The inherent chemical nature of amide and thioether bonds dictates their susceptibility to cleavage.

cluster_amide Amide Bond cluster_thioether Thioether Bond Amide R-C(=O)-NH-R' Thioether R-S-R' Amide-linked Bioconjugate Amide-linked Bioconjugate Cleavage Cleavage Amide-linked Bioconjugate->Cleavage Protease Protease Protease->Cleavage Released Payload Released Payload Cleavage->Released Payload Degraded Bioconjugate Degraded Bioconjugate Cleavage->Degraded Bioconjugate Maleimide-derived Bioconjugate Maleimide-derived Bioconjugate Retro-Michael Reaction Retro-Michael Reaction Maleimide-derived Bioconjugate->Retro-Michael Reaction Circulating Thiol (e.g., Albumin) Circulating Thiol (e.g., Albumin) Circulating Thiol (e.g., Albumin)->Retro-Michael Reaction Released Payload Released Payload Retro-Michael Reaction->Released Payload Thiol-Payload Adduct Thiol-Payload Adduct Released Payload->Thiol-Payload Adduct cluster_workflow Plasma Stability Assay Workflow start Start: Bioconjugate in Plasma incubate Incubate at 37°C start->incubate aliquot Take Aliquots at Time Points (e.g., 0, 1, 6, 24, 48, 72h) incubate->aliquot precipitate Protein Precipitation (e.g., Acetonitrile) aliquot->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze data Data Analysis: - % Intact Conjugate - Half-life (t½) analyze->data end End data->end

References

A Comparative Guide to the Validation of Protein Modification by Chloroacetamido-peg4-nhs Ester Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chloroacetamido-peg4-nhs Ester Performance in Protein Modification and Mass Spectrometry-Based Validation.

In the landscape of chemical biology and drug development, the precise modification of proteins is a cornerstone for elucidating biological function, creating novel therapeutics such as antibody-drug conjugates (ADCs), and developing advanced biomaterials. The selection of a suitable chemical modifier and the subsequent validation of the modification are critical for reproducible and reliable outcomes. This guide provides a comprehensive comparison of this compound, a heterobifunctional crosslinking agent, with alternative protein modification reagents, focusing on their validation by mass spectrometry.

Performance Comparison: this compound vs. Alternatives

This compound is a bifunctional molecule featuring an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group, connected by a polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds. The chloroacetamide group, on the other hand, is a haloacetamide that can alkylate nucleophilic residues, with a preference for the thiol group of cysteine. This dual reactivity allows for the specific and covalent linkage of proteins to other molecules or for the introduction of intramolecular or intermolecular crosslinks.

The performance of this compound can be benchmarked against other common protein modification chemistries. The choice of reagent often depends on the desired target residue, the required reaction conditions, and the downstream application.

Reagent ClassTarget ResiduesKey AdvantagesPotential DisadvantagesMass Spec Considerations
This compound Primary amines (Lys, N-terminus) & CysteineHeterobifunctional, allowing for sequential or one-pot two-step labeling. The PEG spacer enhances solubility.Chloroacetamide can have off-target reactions with other nucleophiles like histidine and methionine, especially at higher pH. Chloroacetamide has been shown to potentially increase methionine oxidation.[1]The bifunctional nature can lead to complex mass spectra with various modified species (mono-linked, cross-linked). The PEG chain adds a characteristic mass shift.
Homobifunctional NHS Esters (e.g., DSS, BS3) Primary amines (Lys, N-terminus)Well-established chemistry, readily available with various spacer arm lengths. Effective for crosslinking interacting proteins.Can lead to extensive intramolecular crosslinking and protein aggregation if not carefully controlled. Primarily targets lysines, which may not be present at the desired modification site.The formation of cross-linked peptides requires specialized software for data analysis. Isotope-labeled versions are available for quantitative studies.[2][3]
Maleimides (e.g., SMCC) CysteineHighly specific for sulfhydryl groups at neutral pH. Widely used for site-specific conjugation.Maleimide-thiol linkage can be reversible under certain conditions (retro-Michael addition). Can react with lysines at higher pH.The thioether bond is generally stable during mass spectrometry analysis.
Haloacetamides (e.g., Iodoacetamide) CysteineHigh reactivity towards cysteines. Commonly used for alkylating cysteines to prevent disulfide bond reformation.Iodoacetamide (B48618) can have more off-target reactions compared to chloroacetamide.[4] Can modify histidine, methionine, and lysine at higher pH.Results in a carbamidomethyl modification (+57.02 Da), which is a standard modification in many proteomics search algorithms.
Click Chemistry Reagents (e.g., Azide-Alkyne) Bioorthogonally introduced azide (B81097) or alkyne groupsHighly specific and efficient "click" reaction. Allows for a two-step labeling strategy with high control.Requires the initial introduction of an azide or alkyne handle onto the protein, which may involve genetic modification or a primary labeling step.The modification is stable and introduces a predictable mass shift.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful protein modification and its validation. Below are generalized methodologies for protein modification using this compound and subsequent analysis by mass spectrometry.

Protein Modification with this compound

This protocol outlines a general procedure for labeling a protein with this compound. The specific concentrations and reaction times may need to be optimized for the protein of interest.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., DTT or TCEP) if targeting reduced cysteines.

  • Quenching reagent (e.g., Tris or glycine).

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in an appropriate buffer. If targeting reduced cysteines, incubate the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction (Amine Reaction): Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Labeling Reaction (Cysteine Reaction): If targeting cysteines, ensure the pH of the reaction is between 6.5 and 7.5 for optimal thiol reactivity of the chloroacetamide group. The incubation time may need to be extended.

  • Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent using a desalting column or by dialysis against a suitable buffer.

Mass Spectrometry Analysis of Modified Proteins

The following is a general workflow for the analysis of proteins modified with this compound using a bottom-up proteomics approach.

Materials:

  • Modified and purified protein.

  • Denaturation/Reduction buffer (e.g., 8 M urea (B33335), 10 mM DTT).

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 8 M urea).

  • Proteolytic enzyme (e.g., Trypsin).

  • Formic acid.

  • C18 desalting spin columns.

  • LC-MS/MS system.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the modified protein in denaturation/reduction buffer for 1 hour at 37°C.

    • Alkylate any remaining free cysteines by adding iodoacetamide solution and incubating for 45 minutes in the dark at room temperature. This step is crucial to prevent disulfide bond scrambling and to differentiate between cysteines modified by the chloroacetamide group and those that were originally free.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain MS/MS spectra of the modified peptides.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Specify the mass shift corresponding to the this compound modification as a variable modification on lysine, N-terminus, and cysteine. The exact mass will depend on whether it is a mono-link or a cross-link.

    • Manually inspect the MS/MS spectra of identified modified peptides to validate the site of modification.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying chemical principles.

experimental_workflow cluster_modification Protein Modification cluster_ms_prep Mass Spec Sample Prep cluster_ms_analysis Mass Spec Analysis Protein Protein Solution (pH 7.2-8.0) Reaction Incubation (RT or 4°C) Protein->Reaction Reagent This compound (in DMSO/DMF) Reagent->Reaction Quench Quenching (Tris/Glycine) Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify ModifiedProtein Modified Protein Purify->ModifiedProtein Denature Denaturation Reduction (DTT) ModifiedProtein->Denature Alkylate Alkylation (IAA) Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Desalt->LCMS DataAnalysis Data Analysis (Database Search) LCMS->DataAnalysis Validation Manual Validation of Spectra DataAnalysis->Validation

Caption: Workflow for protein modification and mass spectrometry analysis.

This diagram illustrates the sequential steps from protein modification with this compound to the final validation of modified peptides by mass spectrometry.

reaction_mechanism cluster_lysine Amine Reaction cluster_cysteine Thiol Reaction Reagent This compound Lysine Protein-Lysine (-NH2) Reagent->Lysine Cysteine Protein-Cysteine (-SH) Reagent->Cysteine AmideBond Stable Amide Bond Lysine->AmideBond NHS ester reaction (pH 7.2-8.0) ThioetherBond Stable Thioether Bond Cysteine->ThioetherBond Chloroacetamide reaction (pH 6.5-7.5)

Caption: Reaction mechanism of this compound.

This diagram depicts the dual reactivity of this compound, targeting both primary amines on lysine residues and the N-terminus, as well as the sulfhydryl group of cysteine residues.

References

The Balancing Act: How PEG Linker Length Dictates Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the critical role of Polyethylene (B3416737) Glycol (PEG) linker length in bioconjugation. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

In the intricate world of bioconjugation, the linker connecting a biological molecule to a payload, such as a drug or imaging agent, is a critical determinant of the final product's success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical and pharmacological properties of bioconjugates.[1][2] The length of the PEG chain is not a trivial consideration; it is a finely tunable parameter that can significantly impact a bioconjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy and safety profile.[1][3]

The core challenge lies in striking the right balance. While longer PEG linkers can enhance pharmacokinetic properties and improve solubility, especially for hydrophobic payloads, they may also introduce steric hindrance, potentially reducing binding affinity and in vitro potency.[1][4] Conversely, shorter linkers might lead to more compact and stable conjugates but could result in rapid clearance and reduced efficacy.[2][3] This guide delves into the experimental data to illuminate these trade-offs and provide a clear framework for selecting the optimal PEG linker length for a given application.

Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview

The choice of PEG linker length profoundly influences key bioconjugate parameters. The following tables summarize quantitative data from various studies, offering a comparative look at how different PEG lengths affect clearance rates, drug-to-antibody ratios (DAR), and receptor binding affinity.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [2]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.00.59
PEG8~3.00.35
PEG12~2.50.29
PEG24~2.00.24

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.[2]

Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) [2][5]

PEG Linker LengthConjugation ChemistryAverage DAR
PEG2Val-Cit-PABC3.9
PEG4Succinimide/SPAACHigher DAR
PEG8Val-Cit-PABC2.4
PEG12Val-Ala-PABC3.0
PEG12Val-Cit-PABC2.7

The length of the PEG spacer can influence the efficiency of the conjugation reaction, thereby affecting the final DAR. The interplay between the linker's hydrophilicity and steric hindrance can lead to different optimal PEG lengths for different conjugation chemistries and drug-linker payloads.[2][5]

Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity [2]

PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[2]

Experimental Protocols: Methodologies for Key Experiments

To enable reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

Protocol 1: ADC Synthesis and Characterization

Objective: To synthesize an ADC with a specific PEG linker and characterize its properties, including the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • PEGylated linker-payload construct (e.g., Maleimide-PEGn-Drug)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

  • Purification system (e.g., size-exclusion chromatography, SEC)

  • Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction: The mAb is partially reduced using a controlled amount of TCEP to expose free sulfhydryl groups for conjugation.[1]

  • Conjugation: The PEGylated linker-payload is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond (e.g., thioether bond).[1]

  • Purification: The resulting ADC is purified using SEC to remove unconjugated drug-linkers and aggregated species.[1]

  • Characterization (DAR Determination):

    • UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug are determined using their respective extinction coefficients. The DAR is then calculated as the molar ratio of the drug to the antibody.[2]

    • Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different numbers of conjugated drug molecules. The weighted average of the different DAR species provides the average DAR of the ADC mixture.[2]

Protocol 2: In Vivo Half-Life Determination

Objective: To determine the in vivo circulation half-life of a bioconjugate with a specific PEG linker length.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals.[2]

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[2]

  • Plasma Processing: Blood samples are processed to obtain plasma.[2]

  • Quantification: The concentration of the bioconjugate in the plasma samples is quantified using a validated analytical method like ELISA.[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to calculate the elimination half-life (t½).[2]

Protocol 3: Receptor Binding Affinity Assay

Objective: To determine the binding affinity of a PEGylated ligand to its target receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG lengths

  • Assay buffer

  • Filtration apparatus or plate reader

Procedure:

  • Competitive Binding: A fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes are incubated with varying concentrations of the unlabeled PEGylated ligands.[2]

  • Equilibration: The binding reaction is allowed to reach equilibrium.[2]

  • Separation: The bound and unbound labeled ligand are separated using filtration.[2]

  • Quantification: The amount of bound labeled ligand is quantified.[2]

  • Data Analysis: The percentage of bound labeled ligand is plotted as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value, which is a measure of the binding affinity of the PEGylated ligand.[2]

Visualizing the Impact and Workflow

To further clarify the relationships and processes involved, the following diagrams illustrate the logical connections and experimental workflows.

G cluster_factors PEG Linker Length cluster_properties Bioconjugate Properties Short Short (e.g., PEG2-PEG4) Stability Stability Short->Stability Higher PK Pharmacokinetics (PK) Short->PK Shorter Half-life Binding Binding Affinity Short->Binding Potentially Higher Medium Medium (e.g., PEG8-PEG12) Medium->Stability Moderate Solubility Solubility Medium->Solubility Improved Medium->PK Longer Half-life Efficacy In Vivo Efficacy Medium->Efficacy Often Optimal Long Long (e.g., PEG24+) Long->Solubility Highest Long->PK Longest Half-life Long->Binding Potentially Lower (Steric Hindrance) Long->Efficacy May Decrease if Binding is Impaired

Caption: Logical relationship between PEG linker length and bioconjugate properties.

G cluster_workflow Experimental Workflow for Comparing PEG Linker Lengths start Define Bioconjugate System (Antibody, Payload, Target) synthesis Synthesize Bioconjugates with Different PEG Lengths (e.g., PEG4, PEG8, PEG12) start->synthesis characterization In Vitro Characterization - DAR (HIC, UV-Vis) - Stability - Binding Affinity (IC50) synthesis->characterization pk_pd In Vivo Evaluation - Pharmacokinetics (Half-life) - Biodistribution characterization->pk_pd efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) pk_pd->efficacy analysis Comparative Data Analysis efficacy->analysis selection Select Optimal PEG Linker Length analysis->selection

References

A Comparative Guide to the In Vivo Stability of Chloroacetamido-peg4-nhs Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the stability of the linker connecting the payload to the biomolecule. The in vivo stability of this linkage is a critical determinant of the therapeutic index, directly influencing both efficacy and off-target toxicity. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and payload delivery at the target site.

This guide provides an objective comparison of the in vivo stability of bioconjugates formed using Chloroacetamido-peg4-nhs ester with other commonly employed conjugation chemistries. We will delve into the underlying chemical principles, present available stability data, and provide detailed experimental protocols for assessing the in vivo performance of these conjugates.

Understanding the Chemistries

This compound: This heterobifunctional linker possesses two reactive moieties. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond. The chloroacetamide group reacts with nucleophiles, particularly thiol groups on cysteine residues, to form a stable thioether bond. The polyethylene (B3416737) glycol (PEG4) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting conjugate.

Alternative Chemistries:

  • Maleimide-Based Linkers: These are widely used for their high reactivity and specificity towards thiol groups on cysteine residues, forming a thioether bond. However, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the bloodstream, which can lead to premature payload deconjugation. Next-generation maleimide (B117702) linkers have been developed to improve stability, for instance, by promoting rapid hydrolysis of the succinimide (B58015) ring to a more stable, ring-opened form.

  • "Click Chemistry" Linkers: This category includes reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and the formation of highly stable triazole linkages. They are bioorthogonal, meaning they do not interfere with native biological processes.

Visualizing the Assessment of In Vivo Stability

The following diagram illustrates a typical experimental workflow for assessing the in vivo stability of an antibody-drug conjugate.

G cluster_preclinical_model Preclinical Model cluster_sampling Sampling cluster_analysis Analysis cluster_data_interpretation Data Interpretation dosing ADC Administration (e.g., IV injection) blood_collection Blood Collection (Multiple time points) dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep immuno_capture Immuno-affinity Capture of ADC plasma_prep->immuno_capture lcms_analysis LC-MS Analysis immuno_capture->lcms_analysis dar_calc Average DAR Calculation lcms_analysis->dar_calc pk_profile Pharmacokinetic Profile (DAR vs. Time) dar_calc->pk_profile stability_assessment Stability Assessment pk_profile->stability_assessment

Caption: Workflow for assessing the in vivo stability of ADCs.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the selection and optimization of bioconjugate candidates. The following are detailed methodologies for key experiments.

In Vivo Stability Study in a Preclinical Model

Objective: To determine the pharmacokinetic profile and stability of the bioconjugate in a living organism.

Materials:

  • Antibody-drug conjugate (ADC) of interest

  • Relevant animal model (e.g., mice or rats)

  • Sterile PBS or other appropriate vehicle for injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to the animal model. The dose will depend on the specific conjugate and study design.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

Quantification of Intact ADC and Average Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To measure the concentration of the intact ADC and determine the average number of payload molecules per antibody over time in plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Immuno-affinity capture reagents (e.g., Protein A or anti-human IgG magnetic beads)

  • Wash buffers (e.g., PBS with 0.05% Tween 20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column for intact protein analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Immuno-affinity Capture:

    • Incubate plasma samples with magnetic beads coated with a capture antibody (e.g., Protein A) to specifically bind the ADC.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured ADC from the beads using a low pH elution buffer. Immediately neutralize the eluate with a neutralization buffer.

  • LC-MS Analysis:

    • Inject the purified ADC sample onto the LC-MS system.

    • Separate the ADC from any remaining impurities using a reversed-phase gradient.

    • Acquire mass spectra of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point based on the relative abundance of each species.

    • Plot the average DAR as a function of time to assess the in vivo stability of the conjugate. A stable conjugate will show a minimal decrease in average DAR over time.

Quantitative Data Comparison

The in vivo stability of a bioconjugate is a direct reflection of the chemical linkage between the biomolecule and the payload. While direct head-to-head comparative in vivo stability data for this compound is not extensively available in peer-reviewed literature, we can infer its performance based on the known stability of the resulting chemical bonds and compare it to other well-characterized linker technologies.

Linker ChemistryResulting LinkageIn Vivo Stability ProfileKey Considerations
This compound Amide and ThioetherPredicted to be High. The amide bond formed from the NHS ester and the thioether bond from the chloroacetamide reaction are both known to be highly stable under physiological conditions.The chloroacetamide group's reactivity is crucial for efficient conjugation. The PEG4 spacer enhances hydrophilicity.
Traditional Maleimide (e.g., SMCC) Thioether (via thiosuccinimide)Moderate to Low. Prone to deconjugation through a retro-Michael reaction in the presence of endogenous thiols like albumin, leading to premature payload release.[1]The rate of deconjugation can vary depending on the local chemical environment and the specific maleimide derivative.
Next-Generation Maleimide Thioether (hydrolyzed thiosuccinimide)High. Engineered to undergo rapid hydrolysis of the thiosuccinimide ring to a stable ring-opened structure, which prevents the retro-Michael reaction.[1]Offers the specificity of maleimide chemistry with significantly improved in vivo stability.
Click Chemistry (e.g., SPAAC) 1,2,3-TriazoleVery High. The triazole ring formed is exceptionally stable under a wide range of physiological conditions.[2]Requires the introduction of bioorthogonal handles (e.g., an azide (B81097) and a cyclooctyne) onto the biomolecule and payload.

Visualizing Linker Chemistries and Stability

The following diagram illustrates the fundamental differences in the linkages formed and their relative stability.

References

A Comparative Guide to Antibody-Drug Conjugates Prepared with Chloroacetamido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides a comprehensive characterization of ADCs prepared using Chloroacetamido-PEG4-NHS ester and offers an objective comparison with other common linker technologies, supported by representative experimental data.

The this compound is a bifunctional linker that features a short polyethylene (B3416737) glycol (PEG) chain to enhance hydrophilicity.[1][2] The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, forming a stable amide bond.[1][3] The chloroacetamide group serves as a reactive handle for conjugation with thiol-containing payloads. The inclusion of the PEG4 spacer is intended to mitigate aggregation often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.[4][5]

Characterization of ADCs with a Representative Haloacetamide-PEG4 Linker

Due to the limited availability of comprehensive, direct comparative studies for the specific this compound in publicly accessible literature, this guide presents a representative characterization based on the well-understood properties of haloacetamide chemistry and short-chain PEG linkers in ADCs. The following data should be considered illustrative of this class of linkers.

Data Presentation: Quantitative Comparison of Linker Technologies

The performance of an ADC is benchmarked by several key parameters, including the drug-to-antibody ratio (DAR), the level of aggregation, and its in vitro cytotoxicity. The following tables provide a comparative summary of a representative Haloacetamide-PEG4 linker against two widely used alternatives: a maleimide-PEG4 linker and a cleavable Valine-Citrulline (Val-Cit) linker.

Linker TypeAverage DAR% Aggregation (by SEC)In Vitro Cytotoxicity (IC50, nM)Key Characteristics
Representative Haloacetamide-PEG4 3.5 - 4.5< 5%5 - 15Forms a stable thioether bond. The PEG4 spacer enhances hydrophilicity, potentially reducing aggregation.
Maleimide-PEG4 3.5 - 4.0< 5%1 - 10Reacts with thiols to form a thioether bond. Susceptible to retro-Michael reaction, potentially leading to payload loss.
Valine-Citrulline (Cleavable) 3.5 - 4.0< 5%0.1 - 5Designed to be stable in circulation and cleaved by lysosomal enzymes (e.g., Cathepsin B) within the target cell to release the payload.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of ADCs. Below are protocols for the key experiments cited in this guide.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved.

  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas for the unconjugated antibody and the different drug-loaded species (DAR2, DAR4, etc.).

    • The average DAR is calculated as the weighted average of the different species.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

  • Instrumentation: A biocompatible HPLC system with a UV detector.

  • Column: An SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Procedure:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.

    • Inject 20-100 µg of the ADC sample.

    • Run the separation isocratically for 30 minutes.

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas corresponding to the monomer and any high molecular weight aggregates.

    • The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total peak area.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is used to determine the concentration of an ADC required to kill 50% of the cells in a culture (IC50).

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines.

    • Complete cell culture medium.

    • ADC samples and a free drug control.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and the free drug in complete culture medium.

    • Remove the old medium from the cells and add the ADC or drug dilutions. Include untreated cells as a control.

    • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key processes in the preparation and characterization of ADCs.

ADC_Preparation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification Ab Monoclonal Antibody Conjugation Conjugation Reaction (Lysine Amidation) Ab->Conjugation Linker Chloroacetamido- PEG4-NHS Ester Linker_Payload Activated Linker-Payload Linker->Linker_Payload Activation Payload Thiol-containing Payload Payload->Linker_Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for the preparation of an ADC using a this compound linker.

ADC_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_functional Functional Characterization ADC_Sample Purified ADC Sample HIC HIC-HPLC ADC_Sample->HIC SEC SEC-HPLC ADC_Sample->SEC MS Mass Spectrometry ADC_Sample->MS Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) ADC_Sample->Cytotoxicity DAR Average DAR & Distribution HIC->DAR Aggregation % Aggregation & Purity SEC->Aggregation Identity Identity & Integrity MS->Identity Potency IC50 Value Cytotoxicity->Potency

Caption: Experimental workflow for the characterization of an Antibody-Drug Conjugate.

References

A Researcher's Guide to Protein Modification: Evaluating Chloroacetamido-peg4-nhs Ester in the Context of Functional Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The choice of a chemical linker can profoundly influence the functionality of the resulting conjugate, impacting everything from therapeutic efficacy to diagnostic accuracy. This guide provides a comprehensive comparison of Chloroacetamido-peg4-nhs ester with other common protein modification reagents, focusing on the critical aspect of preserving protein function. We present a framework for evaluation, supported by detailed experimental protocols and illustrative data, to empower informed decisions in your research.

Introduction to this compound: A Dual-Functionality Linker

This compound is a heterobifunctional crosslinking reagent designed for the covalent modification of proteins. Its structure features two distinct reactive moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds. This reaction is highly established and widely used in bioconjugation.[1][2]

  • Chloroacetamide Group: This functional group acts as a mild electrophile, capable of reacting with nucleophilic amino acid side chains. While its primary target is the thiol group of cysteine residues, it can also react with other nucleophiles like the imidazole (B134444) ring of histidine.[3][4]

  • Polyethylene Glycol (PEG4) Linker: The short, hydrophilic PEG4 spacer enhances the water solubility of the reagent and the resulting protein conjugate.[5][6] This can help to prevent aggregation and improve the pharmacokinetic properties of the modified protein.[5][6]

This dual-reactivity, combined with the properties of the PEG linker, makes this compound a versatile tool for various applications, including the development of antibody-drug conjugates (ADCs), proteomics, and the creation of novel protein-based diagnostics.

Comparison with Alternative Protein Modification Reagents

The selection of a modification reagent is a critical step that should be guided by the specific protein, the desired outcome of the modification, and the potential impact on its function. Here, we compare this compound with two common classes of alternatives: other NHS esters and carbodiimide (B86325) chemistry.

FeatureThis compoundHomobifunctional NHS Esters (e.g., DSS, BS3)Heterobifunctional NHS/Maleimide Esters (e.g., SMCC)
Target Residues Primary amines (Lys, N-terminus), Cysteine, HistidinePrimary amines (Lys, N-terminus)Primary amines (Lys, N-terminus), Cysteine
Reaction Chemistry Amine acylation, Nucleophilic substitutionAmine acylationAmine acylation, Michael addition
Specificity Dual specificity can be advantageous or lead to less defined products.Specific for primary amines.High specificity for amines and thiols in a two-step process.
Linker Properties Hydrophilic PEG4 enhances solubility.Typically aliphatic, can be less soluble.Typically aliphatic, can be less soluble.
Potential Impact on Function Risk of modification at active site Cys/His. PEG may sterically hinder interactions.Random modification of lysines can disrupt binding sites or induce conformational changes.Maleimide reaction is highly specific for thiols, potentially preserving function if Cys is not in the active site.

Evaluating the Impact on Protein Function: A Multi-faceted Approach

A thorough evaluation of any modification reagent requires a battery of assays to assess its impact on the protein's structure and function. Below are key experimental considerations and illustrative data.

Data Presentation: Illustrative Comparison of a Modified Monoclonal Antibody

To demonstrate a comparative evaluation, we present hypothetical data for a therapeutic monoclonal antibody (mAb-X) modified with this compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and Disuccinimidyl suberate (B1241622) (DSS).

Table 1: Antigen Binding Affinity of Modified mAb-X

Modification ReagentDegree of Labeling (DOL)Antigen Binding Affinity (KD, nM)
Unmodified mAb-X01.2
This compound3.52.5
SMCC3.21.8
DSS4.15.8

This is illustrative data and does not represent the results of a specific cited experiment.

Table 2: Thermal Stability of Modified mAb-X

Modification ReagentMelting Temperature (Tm, °C)
Unmodified mAb-X72.5
This compound71.8
SMCC72.1
DSS70.9

This is illustrative data and does not represent the results of a specific cited experiment.

Table 3: In Vitro Cytotoxicity of ADC Constructs (mAb-X conjugated to a cytotoxic drug)

ADC Construct (Linker)EC50 (nM)
This compound15.2
SMCC12.8
DSS25.6

This is illustrative data and does not represent the results of a specific cited experiment.

Experimental Protocols

Protocol 1: Protein Modification with this compound

Materials:

  • Protein of interest (e.g., mAb-X) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the Degree of Labeling (DOL) using spectrophotometry (if the label has a chromophore) or mass spectrometry.

Protocol 2: Assessment of Antigen Binding by ELISA

Materials:

  • Antigen-coated 96-well plates

  • Modified and unmodified antibody samples

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer and then block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the modified and unmodified antibodies to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance versus antibody concentration and determine the binding affinity (KD) using a suitable binding model (e.g., one-site binding).[7][8]

Protocol 3: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Materials:

  • Modified and unmodified protein samples in a suitable buffer (e.g., phosphate (B84403) buffer)

  • CD spectrophotometer

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL. The buffer should be free of components that have high absorbance in the far-UV region.

  • Instrument Setup: Set the CD spectrophotometer to scan in the far-UV range (e.g., 190-260 nm).

  • Measurement: Record the CD spectra of the modified and unmodified protein samples.

  • Data Analysis: Compare the spectra of the modified proteins to the unmodified control. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure.[2][9]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions.

experimental_workflow cluster_modification Protein Modification cluster_analysis Functional & Structural Analysis protein Protein Solution reaction Conjugation Reaction protein->reaction reagent Modification Reagent (e.g., this compound) reagent->reaction quench Quenching reaction->quench purify Purification (Desalting Column) quench->purify binding_assay Binding Assay (ELISA) purify->binding_assay activity_assay Enzyme Activity Assay purify->activity_assay stability_assay Thermal Stability (Circular Dichroism) purify->stability_assay reaction_mechanisms cluster_nhs NHS Ester Reaction cluster_chloroacetamide Chloroacetamide Reaction nhs NHS Ester amide Stable Amide Bond nhs->amide amine Primary Amine (Lysine, N-terminus) amine->amide chloro Chloroacetamide thioether Thioether Bond chloro->thioether cys Cysteine Thiol cys->thioether

References

A Comparative Guide to Chloroacetamido-PEG4-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that offers a unique combination of amine-reactive and sulfhydryl-reactive functionalities, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an objective comparison of its performance with other common alternatives, supported by available experimental data and detailed protocols to aid in its effective application.

Overview of this compound

This compound is a versatile tool in bioconjugation, possessing two distinct reactive moieties.[1][2] The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as the lysine (B10760008) residues on proteins, through a stable amide linkage.[1] The chloroacetamide group, on the other hand, reacts with sulfhydryl groups, typically from cysteine residues, via a nucleophilic substitution reaction, forming a stable thioether bond.[1] The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[1]

Reaction Mechanism

The conjugation process using this compound is typically a two-step sequential reaction. This approach allows for controlled conjugation and minimizes the formation of unwanted homodimers.

cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Protein1 Protein 1 (with primary amines, e.g., Antibody) Activated_Protein1 Activated Protein 1 Protein1->Activated_Protein1 NHS ester reacts with -NH2 (pH 7.2-8.5) Linker Chloroacetamido- PEG4-NHS Ester Linker->Activated_Protein1 Conjugate Protein 1 - Linker - Protein 2 (Stable Conjugate) Activated_Protein1->Conjugate Chloroacetamide reacts with -SH (pH 6.5-7.5) Purification Purification (e.g., Desalting Column) Activated_Protein1->Purification Protein2 Protein 2 (with sulfhydryl groups, e.g., Enzyme) Protein2->Conjugate

Sequential reaction mechanism of this compound.

Performance Comparison

The performance of this compound can be evaluated by considering its individual reactive moieties in comparison to common alternatives.

Sulfhydryl-Reactive Moiety: Chloroacetamide vs. Maleimide

The chloroacetamide group offers a key advantage in terms of the stability of the resulting conjugate. While maleimides are widely used for their rapid reaction with thiols, the thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo. In contrast, the thioether bond formed by the haloacetamide group is irreversible, providing greater stability for applications requiring long-term circulation.

FeatureChloroacetamideMaleimide
Reaction Mechanism Nucleophilic SubstitutionMichael Addition
Reaction pH 6.5 - 7.56.5 - 7.5
Reaction Speed SlowerFaster
Bond Stability Highly Stable (Irreversible) Less Stable (Reversible)
Specificity for Thiols HighHigh (can react with amines at pH > 8.5)
Amine-Reactive Moiety: NHS Ester vs. Alternatives

The NHS ester is a well-established and efficient group for targeting primary amines. However, its susceptibility to hydrolysis in aqueous environments necessitates careful handling and reaction conditions.

FeatureNHS EsterIsothiocyanate (ITC)Carbodiimide (e.g., EDC)
Target Group Primary AminesPrimary AminesCarboxyls (to form amide with amines)
Reaction pH 7.2 - 8.59.0 - 9.54.5 - 6.0 (activation), 7.2 - 7.5 (coupling)
Reaction Speed FastSlowerModerate
Bond Formed AmideThioureaAmide
Stability of Reagent Moderate (hydrolyzes in water)More stable than NHS estersUnstable in water

Experimental Protocols

Two-Step Sequential Protein-Protein Conjugation

This protocol describes the conjugation of an antibody (Protein A, containing primary amines) to a sulfhydryl-containing protein (Protein B, e.g., an enzyme or a protein with engineered cysteines).

Materials:

  • This compound

  • Protein A (e.g., IgG antibody) in amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B (with free sulfhydryl groups) in a suitable buffer (e.g., PBS, pH 7.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5

Procedure:

Step 1: Activation of Protein A with this compound

  • Prepare Protein A: Ensure Protein A is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare the Linker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the Protein A solution. The final volume of DMSO should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.

Step 2: Conjugation of Activated Protein A to Protein B

  • Prepare Protein B: Ensure Protein B is ready in the Reaction Buffer. If necessary, reduce any disulfide bonds to generate free sulfhydryls and purify to remove the reducing agent.

  • Conjugation: Immediately add the purified, activated Protein A to the Protein B solution. The molar ratio of activated Protein A to Protein B should be optimized for the specific application, typically starting at 1:1 to 1:5.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To cap any unreacted chloroacetamide groups, a quenching reagent with a free thiol (e.g., cysteine or 2-mercaptoethanol) can be added to a final concentration of 1-10 mM and incubated for 15-30 minutes.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the desired conjugate from unreacted proteins and other byproducts.

cluster_workflow Experimental Workflow: Two-Step Conjugation Start Start Prep_ProtA Prepare Protein A (in amine-free buffer) Start->Prep_ProtA Prep_Linker Prepare Linker Solution (in anhydrous DMSO) Start->Prep_Linker React1 Step 1: Reaction (Protein A + Linker) Prep_ProtA->React1 Prep_Linker->React1 Purify1 Purification 1 (Desalting Column) React1->Purify1 React2 Step 2: Conjugation (Activated Protein A + Protein B) Purify1->React2 Prep_ProtB Prepare Protein B (with free sulfhydryls) Prep_ProtB->React2 Quench Quenching (Optional) React2->Quench Purify2 Final Purification (e.g., SEC) Quench->Purify2 End End (Characterize Conjugate) Purify2->End

Workflow for two-step protein-protein conjugation.
Assessing Conjugate Stability in Plasma

This experiment is crucial for applications such as ADC development, where the stability of the linker in circulation is paramount.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Sample Preparation: Spike the purified conjugate into plasma at a known final concentration (e.g., 100 µg/mL). Prepare a control sample by spiking the conjugate into PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take an aliquot of each sample and store it at -80°C until analysis.

  • Analysis: Quantify the amount of intact conjugate remaining at each time point using a suitable analytical method. For ADCs, an ELISA that detects both the antibody and the drug can be used.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.

Applications

The unique properties of this compound make it well-suited for a variety of advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The high stability of the chloroacetamide linkage is particularly advantageous for ADCs, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell, thereby minimizing off-target toxicity.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand, creating a PROTAC that induces the degradation of a specific protein.

  • Preparation of Protein Conjugates: It is used to create specific protein-protein conjugates, such as antibody-enzyme conjugates for use in immunoassays (e.g., ELISA).

  • Surface Immobilization: Proteins can be immobilized onto surfaces that have been functionalized with either amine or sulfhydryl groups.

References

Safety Operating Guide

Proper Disposal of Chloroacetamido-peg4-nhs Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent disposal procedures for Chloroacetamido-peg4-nhs ester (CAS No. 1353011-95-6) to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this chemical, minimizing risk to personnel and the environment.

This compound is a bifunctional crosslinker commonly used in bioconjugation and drug development. Due to its chemical properties, including the presence of a reactive chloroacetamide group and an NHS ester, specific safety measures are imperative. The compound is classified as a skin and eye irritant, and similar compounds with NHS esters are known to be toxic if swallowed or in contact with skin and may cause allergic skin reactions.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Summary

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye DamageCategory 1P280, P305+P351+P338+P310
Acute Toxicity (Oral, Dermal)Category 3P264, P270, P280, P301+P312, P302+P352
Skin SensitizationCategory 1P261, P272, P280, P302+P352, P333+P313

Data derived from a safety data sheet for a chemically related compound with an NHS ester.[1]

Step-by-Step Disposal Protocol

1. Neutralization of Small Quantities:

For residual amounts of this compound in laboratory vessels, quenching of the reactive NHS ester is recommended prior to disposal.

  • Experimental Protocol:

    • Prepare a 1 M solution of a primary amine, such as Tris or glycine, in an appropriate buffer (e.g., PBS or bicarbonate buffer, pH 8-9).

    • Slowly add the amine solution to the vessel containing the this compound residue. Use a stoichiometric excess of the amine.

    • Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.

    • The resulting solution should be collected in a designated hazardous waste container.

2. Disposal of Solid Waste:

Solid this compound and any materials used for spill cleanup should be handled as follows:

  • Procedure:

    • For spills, do not add water.[1]

    • Carefully mix the solid waste with an inert absorbent material such as sand or vermiculite.[2]

    • Transfer the mixture to a clearly labeled, sealed container for hazardous chemical waste.

    • Dispose of the container through your institution's hazardous waste management program.

3. Disposal of Contaminated Sharps and Labware:

  • Procedure:

    • All disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residues, followed by the neutralization procedure described in Step 1. The solvent rinse should be collected as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_paths Disposal Procedures cluster_liquid_proc cluster_solid_proc cluster_labware_proc cluster_final Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Waste Identification B->C D Small Liquid Residue C->D Liquid E Solid Waste / Spill C->E Solid F Contaminated Labware C->F Contaminated D1 Neutralize with Primary Amine Solution (e.g., Tris, Glycine) D->D1 E1 Mix with Inert Material (Sand, Vermiculite) E->E1 F1 Rinse with Organic Solvent F->F1 F4 Dispose of Disposables in Hazardous Waste F->F4 D2 Collect in Hazardous Waste Container D1->D2 G Arrange for Pickup by Institutional Hazardous Waste Management D2->G E2 Transfer to Sealed Hazardous Waste Container E1->E2 E2->G F2 Collect Rinse as Hazardous Waste F1->F2 F3 Neutralize Glassware F2->F3 F2->G F4->G

Caption: Disposal workflow for this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable laws. Never dispose of this compound down the drain or in the regular trash.

References

Essential Safety and Operational Guide for Handling Chloroacetamido-peg4-nhs Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Chloroacetamido-peg4-nhs ester (CAS: 1353011-95-6), a bifunctional PEG linker commonly used in bioconjugation, drug delivery, and nanotechnology research.[1] Due to its reactive nature, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.

Immediate Safety and Hazard Information

This compound is a PEG linker containing a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester.[2][3] The chloroacetamide group can undergo substitution reactions, while the NHS ester is highly reactive towards primary amines, forming stable amide bonds.[2][3] While a specific, detailed safety data sheet (SDS) was not found in the immediate search, the reactivity of its functional groups necessitates careful handling. NHS esters are known to be moisture-sensitive and can hydrolyze, losing their reactivity.[4][5]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential to protect against splashes of the chemical, especially when in solution. For handling larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves should be worn.[8][9] Given the reactive nature of the compound, it is crucial to prevent skin contact.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from potential spills.[7]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.[10]

Operational and Handling Plan

Proper handling procedures are critical to maintain the chemical's integrity and ensure a safe laboratory environment.

Storage and Stability:

  • Storage Conditions: Store at -20°C in a dry, dark place.[2][3]

  • Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis.[4] It is crucial to minimize exposure to moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.

  • Solutions: For solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] If frequent use of small quantities is anticipated, it is best to aliquot the stock solution to avoid repeated opening of the main container.[4]

Workflow for Safe Handling: The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal A Receive and Log Compound B Store at -20°C in a Desiccator A->B Storage C Equilibrate Vial to Room Temperature Before Opening B->C Before Use D Weigh Solid in a Fume Hood (with N95 mask) C->D Handling Solid E Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) D->E Preparation of Solution F Perform Conjugation Reaction (e.g., protein labeling) E->F Experimental Use G Quench Unreacted NHS Ester (if in solution) F->G Post-Reaction H Segregate Waste (Solid vs. Liquid) G->H Waste Management I Dispose of as Hazardous Chemical Waste H->I Final Disposal

Safe handling workflow from receipt to disposal.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous chemical waste and segregated from regular trash.[10]

Waste Segregation and Collection:

  • Use a designated, clearly labeled, and sealed waste container made of a material compatible with the solvents used.[10]

Managing Different Waste Streams:

Waste FormDisposal Procedure
Unused or Expired Solid The original vial containing the unused or expired solid should be placed in a designated hazardous chemical waste container. Do not dispose of it in the regular trash.[10]
Concentrated Solutions Collect in a designated liquid hazardous waste container. Ensure the container is properly labeled with the chemical name and any solvents used.
Dilute Aqueous Solutions Before collection for disposal, the reactive NHS ester should be quenched. This can be achieved by adjusting the pH of the solution to between 7 and 8.5 and allowing it to stand at room temperature for several hours to ensure complete hydrolysis of the NHS ester.[10] After quenching, the solution should be collected in the designated aqueous hazardous waste container. Do not dispose of it down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[10]
Contaminated Labware All solid materials that have come into contact with the compound (e.g., pipette tips, microcentrifuge tubes, gloves) should be collected in a designated solid hazardous waste container.[10]

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

Disposal Decision Tree for this compound Waste A Identify Waste Type B Unused/Expired Solid A->B Solid C Liquid Waste A->C Liquid D Contaminated Solid Waste (Gloves, Tips, etc.) A->D Contaminated Items E Place Original Vial in Solid Hazardous Waste B->E F Concentrated or Dilute? C->F G Collect in Designated Solid Hazardous Waste D->G H Concentrated F->H Concentrated I Dilute Aqueous F->I Dilute Aqueous J Collect in Liquid Hazardous Waste H->J K Quench NHS Ester (Adjust pH to 7-8.5, let stand) I->K L Collect in Aqueous Hazardous Waste K->L

Decision tree for proper waste disposal.

Experimental Protocol: Protein Labeling

This protocol provides a general methodology for labeling a protein with this compound.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) free of primary amines (e.g., Tris).

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. The reaction is most efficient at a pH of 7-8.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[11]

  • Purification: Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

By following these guidelines, researchers can safely and effectively utilize this compound in their experimental workflows. Always consult your institution's specific safety protocols and EHS guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.